4-Acetylpiperazine-1-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetylpiperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(11)9-4-2-8(6-10)3-5-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZHPLRJXJLEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576004 | |
| Record name | 4-Acetylpiperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223142-88-9 | |
| Record name | 4-Acetylpiperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Acetylpiperazine-1-carbaldehyde: A Bifunctional Scaffold for Advanced Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the piperazine moiety is a privileged scaffold, frequently incorporated into the architecture of clinically successful drugs due to its favorable physicochemical properties and versatile synthetic handles.[1] Within this class of building blocks, 4-Acetylpiperazine-1-carbaldehyde emerges as a compound of significant interest for researchers and drug development professionals. Its structure is unique, featuring a piperazine core functionalized with two distinct carbonyl groups: a robust acetyl amide at the N4 position and a reactive carbaldehyde (formyl group) at the N1 position. This bifunctional nature allows for sequential and orthogonal chemical modifications, positioning it as a key intermediate for constructing complex molecular architectures and combinatorial libraries. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and strategic applications in drug development.
Core Physicochemical and Structural Properties
This compound is a specialized chemical building block valued for its precise structural attributes.[2] The core properties are summarized below, providing the foundational data required for its application in a research setting.
| Property | Value | Source(s) |
| CAS Number | 223142-88-9 | [2][3] |
| Molecular Formula | C₇H₁₂N₂O₂ | [2] |
| Molecular Weight | 156.18 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
| MDL Number | MFCD04334849 | [2] |
The presence of both an amide (acetyl group) and an aldehyde (carbaldehyde group) on the same piperazine scaffold dictates its reactivity profile. The carbaldehyde serves as a versatile electrophilic center for nucleophilic additions and reductive aminations, while the acetyl group provides a stable, non-basic nitrogen atom, influencing the overall basicity and lipophilicity of the molecule.
Synthesis and Chemical Reactivity
The synthesis of this compound leverages the differential reactivity of the two nitrogen atoms in the piperazine ring. A common synthetic logic involves the mono-acetylation of piperazine, followed by formylation of the remaining secondary amine.
Conceptual Synthetic Workflow
The logical pathway to the target molecule involves a two-step process starting from a readily available precursor, 1-acetylpiperazine. The secondary amine of 1-acetylpiperazine is a nucleophile that can react with a suitable formylating agent.
Experimental Protocol: Formylation of 1-Acetylpiperazine
This protocol describes a representative method for synthesizing the title compound. The causality behind this choice of reactants is driven by efficiency and selectivity; ethyl formate is a mild and effective formylating agent for secondary amines.
Materials:
-
Ethyl formate
-
Toluene (or another suitable aprotic solvent)
-
Dean-Stark apparatus (optional, for removal of ethanol byproduct)
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-acetylpiperazine (1.0 eq) in toluene.
-
Addition of Reagent: Add an excess of ethyl formate (e.g., 3-5 eq) to the solution. The use of excess reagent drives the reaction equilibrium towards the product.
-
Reaction Conditions: Heat the mixture to reflux (approx. 80-110°C, depending on the solvent). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours. The ethanol byproduct is continuously removed as it forms.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material can be purified by vacuum distillation or column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford this compound as a pure compound.
This self-validating protocol ensures high conversion by removing the alcohol byproduct, a common strategy in equilibrium-limited reactions like formylation.
Applications in Drug Design and Discovery
The piperazine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1] this compound leverages this privileged scaffold, offering two distinct points for chemical elaboration, making it an invaluable tool for generating novel chemical entities.
Role as a Bifunctional Scaffold
The primary utility of this compound is its role as a bifunctional linker or scaffold. The aldehyde functionality is readily transformed into a variety of other groups, while the acetylated nitrogen remains inert to many reaction conditions.
-
Reductive Amination: The carbaldehyde can be reacted with a primary or secondary amine (R₁-NH₂) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond. This is one of the most robust and widely used methods for constructing complex amine-containing molecules.
-
Nucleophilic Addition: The aldehyde can react with organometallic reagents (e.g., Grignard or organolithium reagents, R₂) to form secondary alcohols, introducing new carbon-carbon bonds.
-
Wittig and Related Reactions: The aldehyde can be converted into an alkene, providing a scaffold for further functionalization.
The acetyl group, being a stable amide, modulates the molecule's properties and can be a key pharmacophoric element itself. This dual functionality allows for the systematic exploration of chemical space around a central piperazine core.
This strategic approach is central to lead optimization in drug discovery, where modifications at R₁ and R₂ can fine-tune a compound's potency, selectivity, and pharmacokinetic properties (ADME). The piperazine core itself often enhances water solubility and bioavailability.[6]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Stability: The compound is reported to be stable under normal conditions but may be sensitive to light and is hygroscopic.[7] It should be stored in a tightly sealed container under an inert atmosphere if possible.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]
-
Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times. This includes safety goggles or a face shield that complies with OSHA's eye and face protection regulations, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[9] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
First Aid Measures:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[7]
-
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its bifunctional nature, combining a reactive aldehyde with a stable acetylated piperazine core, provides a robust platform for creating diverse and complex molecules. For researchers in pharmaceutical and medicinal chemistry, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.
References
-
This compound. Amerigo Scientific. [Link]
-
4-acetyl-N-(2-ethylphenyl)piperazine-1-carboxamide | C15H21N3O2. PubChem. [Link]
-
1-Acetylpiperidine-4-carbaldehyde 95%. ExportersIndia. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 223142-88-9|this compound|BLD Pharm [bldpharm.com]
- 4. 13889-98-0|1-Acetylpiperazine|BLD Pharm [bldpharm.com]
- 5. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
A Guide to the Selective Synthesis of 4-Acetylpiperazine-1-carbaldehyde from Piperazine
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Its symmetric, difunctional nature, however, presents a significant synthetic challenge: achieving selective N,N'-disubstitution with two different functional groups. This technical guide provides an in-depth, field-proven methodology for the synthesis of 4-Acetylpiperazine-1-carbaldehyde from piperazine. We will move beyond a simple recitation of steps to explain the underlying chemical principles that govern selectivity. This document details a robust, two-step pathway involving a strategic mono-acetylation followed by a controlled formylation. The protocols described herein are designed to be self-validating, incorporating checkpoints for reaction monitoring and comprehensive characterization, ensuring both high yield and purity for researchers in drug discovery and development.
The Synthetic Challenge: Overcoming the Symmetry of Piperazine
Piperazine's utility stems from its two secondary nitrogen atoms, which can serve as hydrogen bond acceptors or points for molecular elaboration.[1] However, these two nitrogens are chemically equivalent, making them equally susceptible to reaction with an acylating agent. A direct, one-pot reaction of piperazine with both acetylating and formylating agents would result in a statistical mixture of unreacted starting material, two mono-substituted products (1-acetylpiperazine and 1-formylpiperazine), and three di-substituted products (1,4-diacetylpiperazine, 1,4-diformylpiperazine, and the desired 4-acetyl-1-formylpiperazine). This complicates purification and severely reduces the yield of the target compound.[3]
The core challenge is to enforce regioselectivity. The most logical approach is a sequential addition of the functional groups. This requires an efficient method for the initial mono-functionalization, which temporarily "protects" or deactivates one nitrogen, allowing the second, different functional group to be introduced at the remaining site.
Figure 1: The primary challenge in piperazine chemistry is controlling selectivity to favor the mono-acylated intermediate over the di-acylated byproduct.
Recommended Synthetic Pathway: Sequential Acylation
We present a robust two-step synthesis that first installs the acetyl group, followed by the formyl group. This sequence is chosen for its reliable control over the initial mono-addition step.
Step 1: Selective Mono-Acetylation of Piperazine
Causality Behind Experimental Choices: To achieve mono-acetylation, we must differentiate the two nitrogen atoms. While strategies like using a large excess of piperazine or employing removable protecting groups are valid, a more elegant and atom-economical approach is the in situ mono-protonation of piperazine.[3][4] By reacting piperazine with one equivalent of a strong acid, we form the piperazine mono-salt. The protonated nitrogen is converted into an ammonium cation, which is no longer nucleophilic and will not react with the acylating agent. This directs the acetylation exclusively to the remaining free secondary amine.[3][4]
Experimental Protocol: Synthesis of 1-Acetylpiperazine
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add piperazine (1.0 eq) and a suitable solvent such as water or an alcohol (e.g., ethanol).[5][6] Cool the mixture to 0-5 °C in an ice bath.
-
Protonation: Slowly add one equivalent of a strong acid (e.g., hydrochloric acid or sulfuric acid) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir for 15-20 minutes to ensure complete formation of the mono-salt.
-
Acetylation: Add a base (e.g., sodium hydroxide or triethylamine, ~2.0-2.2 eq) to the solution to neutralize the acid and act as an HCl scavenger during acylation.[7] Subsequently, add acetic anhydride (1.0-1.1 eq) dropwise, again maintaining a low temperature (0-5 °C).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 1-acetylpiperazine, which can be used in the next step or purified further if necessary. A reported yield for a similar iodine-catalyzed transamidation is 71%.[8]
| Parameter | Value/Reagent | Rationale |
| Piperazine | 1.0 equivalent | Starting diamine |
| Acid (e.g., HCl) | 1.0 equivalent | Deactivates one nitrogen via protonation |
| Base (e.g., NaOH) | 2.0-2.2 equivalents | Neutralizes the initial acid and scavenges HCl byproduct |
| Acylating Agent | Acetic Anhydride (1.0-1.1 eq) | Source of the acetyl group |
| Solvent | Water or Ethanol | Economical and effective for salt formation[5] |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions |
| Reaction Time | 2-4 hours | Monitored by TLC/LC-MS |
Table 1: Summary of reaction parameters for the selective mono-acetylation of piperazine.
Step 2: Formylation of 1-Acetylpiperazine
Causality Behind Experimental Choices: With the mono-acetylated intermediate secured, the remaining secondary amine is the sole reactive site for the second acylation. For formylation, a common and effective method is the use of formic acid, often in refluxing toluene with a Dean-Stark trap to remove the water byproduct, which drives the reaction to completion.[9] This method is highly chemoselective for N-formylation.[9]
Experimental Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, dissolve 1-acetylpiperazine (1.0 eq) in toluene.
-
Reagent Addition: Add formic acid (1.5-2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-8 hours or until no more water is evolved and starting material is consumed as confirmed by TLC/LC-MS.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Wash the solution sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess formic acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can then be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
| Parameter | Value/Reagent | Rationale |
| Substrate | 1-Acetylpiperazine (1.0 eq) | Mono-functionalized intermediate |
| Formylating Agent | Formic Acid (1.5-2.0 eq) | Efficient and selective formyl source[10] |
| Solvent | Toluene | Allows for azeotropic removal of water |
| Apparatus | Dean-Stark Trap | Removes water byproduct to drive equilibrium |
| Temperature | Reflux (~110 °C) | Provides energy of activation for amide formation |
| Reaction Time | 4-8 hours | Monitored by water collection and TLC/LC-MS |
Table 2: Summary of reaction parameters for the formylation of 1-acetylpiperazine.
Purification and Spectroscopic Characterization
The final product, this compound, is typically purified using standard laboratory techniques.
-
Purification: Flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes), is highly effective for removing any unreacted starting material or byproducts.
-
Characterization: The structure of the purified compound must be confirmed by spectroscopic methods.
-
¹H NMR: The spectrum will show distinct signals for the acetyl methyl group (a singlet around 2.1 ppm), the formyl proton (a singlet around 8.0 ppm), and complex multiplets for the eight piperazine protons, which will be split into two sets of four due to the different electronic environments of the adjacent acyl groups.
-
¹³C NMR: The spectrum will clearly show two carbonyl carbons in the highly deshielded region (>160 ppm), with the acetyl carbonyl appearing around 170 ppm and the formyl carbonyl around 160-165 ppm.[11] Signals for the acetyl methyl group will be around 21 ppm, and the piperazine ring carbons will appear in the 40-50 ppm range.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the final product.
-
Visualized Synthetic Workflow
The entire process, from the symmetric starting material to the asymmetrically disubstituted final product, is a logical sequence of de-symmetrization followed by functionalization.
Figure 2: A logical workflow diagram illustrating the two-step synthesis of this compound from piperazine.
Conclusion
The synthesis of this compound from piperazine is a prime example of strategic chemical manipulation to overcome molecular symmetry. By employing an in situ mono-protonation strategy, the selective mono-acetylation of piperazine can be achieved efficiently and economically. Subsequent N-formylation of the resulting intermediate provides a direct route to the desired asymmetrically disubstituted product. This guide provides a detailed, mechanistically-grounded framework for producing this valuable building block, empowering researchers to incorporate this versatile scaffold into their drug discovery programs with confidence and reproducibility. The final compound serves as a crucial intermediate, ready for further chemical elaboration in the development of novel therapeutics.[12]
References
- Elsevier. (2008).
- BenchChem. (n.d.). Selective Mono-acylation of Piperazine. BenchChem Technical Support Center.
- Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
- Google Patents. (n.d.). Method for producing N-acetylhomopiperazines. JP2001106676A.
- World Journal of Pharmaceutical Research. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
- Google Patents. (n.d.). Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. CN1113876C.
- Google Patents. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. CN1257163C.
- MDPI. (n.d.).
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Daken Chemical. (n.d.). The Role of 1-Acetylpiperazine in Drug Development & Discovery.
- BenchChem. (n.d.). 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. JP2001106676A - Method for producing N-acetylhomopiperazines - Google Patents [patents.google.com]
- 6. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
4-Acetylpiperazine-1-carbaldehyde chemical structure and IUPAC name
An In-depth Technical Guide to 4-Acetylpiperazine-1-carbaldehyde: A Versatile Bifunctional Synthon for Drug Discovery
Executive Summary
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile linker in complex drug molecules.[1][2] This guide provides a detailed technical overview of this compound, a bifunctional derivative of significant interest to researchers in drug development. By possessing both an amide (acetyl) and a reactive aldehyde (carbaldehyde) group, this compound offers a unique platform for divergent synthesis and the creation of novel molecular entities. This document will cover its chemical structure, a proposed synthetic pathway with mechanistic rationale, expected analytical characterization, key applications in medicinal chemistry, and essential safety protocols.
The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry
The piperazine heterocycle is frequently described as a "privileged scaffold" in drug design. Its prevalence stems from several key attributes. The two nitrogen atoms provide handles for substitution, allowing for the precise spatial arrangement of pharmacophoric groups. Furthermore, the basic nature of the secondary amine can be modulated to tune the aqueous solubility and pharmacokinetic profile of a drug candidate, which is critical for oral bioavailability and distribution.[1] Piperazine derivatives are integral components of drugs across numerous therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][3] this compound emerges as a particularly valuable building block, offering two distinct and orthogonally reactive functional groups for molecular elaboration.
Chemical Structure and Physicochemical Properties
A precise understanding of the compound's fundamental properties is the starting point for its application.
Chemical Structure
The structure consists of a central piperazine ring functionalized with an acetyl group on one nitrogen atom and a formyl (carbaldehyde) group on the other.
Caption: 2D Chemical Structure of this compound.
Core Properties
The key identifying and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [4][5] |
| CAS Number | 223142-88-9 | [4][5] |
| Molecular Formula | C₇H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 156.18 g/mol | [4][5] |
| MDL Number | MFCD04334849 | [4] |
Synthesis and Mechanistic Considerations
The primary challenge in synthesizing asymmetrically disubstituted piperazines is achieving selectivity to avoid the formation of undesired symmetrically substituted byproducts. A common strategy involves a protection-functionalization-deprotection sequence.[3] However, a more streamlined approach can be envisioned by leveraging the differential reactivity of the starting materials.
Proposed Synthetic Pathway
A logical and efficient synthesis can be proposed starting from 1-acetylpiperazine, which is commercially available. This approach simplifies the process to a single formylation step, directly yielding the target compound.
Caption: Proposed one-step synthesis workflow from 1-acetylpiperazine.
Experimental Protocol: A Step-by-Step Guide
Objective: To synthesize this compound via N-formylation of 1-acetylpiperazine.
Causality of Experimental Choices:
-
Starting Material: Using 1-acetylpiperazine directly avoids a protection/deprotection sequence, making the synthesis more atom-economical and efficient.[6]
-
Reagent: Ethyl formate is chosen as a mild and effective formylating agent. It reacts readily with secondary amines under reflux conditions without requiring harsh catalysts.
-
Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the starting amine and is compatible with the reflux conditions.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-acetylpiperazine (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to dissolve the starting material completely.
-
Reagent Addition: Add ethyl formate (1.5 eq) to the solution. The excess ensures the reaction goes to completion.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Spectroscopic Characterization Profile
Structural confirmation is paramount. While specific experimental spectra for this exact compound are not widely published, a predictive analysis based on its functional groups provides a reliable characterization blueprint.
| Technique | Functional Group | Predicted Key Signals/Bands |
| ¹H NMR | Aldehyde (-CHO) | Singlet, δ ≈ 8.0-8.2 ppm |
| Acetyl (-COCH₃) | Singlet, δ ≈ 2.1 ppm | |
| Piperazine (-CH₂-) | Multiple multiplets, δ ≈ 2.5-3.8 ppm | |
| ¹³C NMR | Aldehyde Carbonyl | δ ≈ 160-165 ppm |
| Amide Carbonyl | δ ≈ 168-170 ppm | |
| Piperazine Carbons | δ ≈ 40-55 ppm | |
| Acetyl Methyl | δ ≈ 21 ppm | |
| IR Spectroscopy | Aldehyde C=O Stretch | Strong band, ≈ 1680-1700 cm⁻¹ |
| Amide C=O Stretch | Strong band, ≈ 1640-1660 cm⁻¹ | |
| C-H Stretch (Aldehyde) | Two weak bands, ≈ 2720 and 2820 cm⁻¹ |
Utility in Drug Discovery and Chemical Synthesis
The true value of this compound lies in its bifunctionality, which allows for its use in diverse synthetic strategies.
A Platform for Divergent Synthesis
The aldehyde and acetyl groups offer distinct reactive possibilities. The aldehyde is a prime site for reductive amination to introduce a wide array of substituents, while the acetyl group serves to modulate the basicity of its adjacent nitrogen, which can be crucial for tuning pharmacokinetic properties. The formyl group can also act as a protecting group that can be selectively removed under hydrolytic conditions to reveal a secondary amine for further functionalization.[7]
Caption: Reaction versatility of this compound.
Applications as a Scaffold and Linker
This compound is an ideal starting point for constructing combinatorial libraries for high-throughput screening. By performing reductive amination with a diverse set of primary or secondary amines, researchers can rapidly generate a large number of unique analogues. This strategy is highly valuable in the hit-to-lead optimization phase of drug discovery, allowing for systematic exploration of the structure-activity relationship (SAR).
Safety, Handling, and Storage
| Protocol Area | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side-shields, lab coat. | To prevent skin and eye contact, as related compounds are known irritants.[9][10] |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust/vapors. Wash hands thoroughly after handling. | To prevent respiratory irritation and accidental ingestion.[8][9] |
| Storage | Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials. | To maintain chemical integrity and prevent degradation.[5] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | Standard procedure for chemical eye exposure.[10] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water. Remove contaminated clothing. | To mitigate potential skin irritation.[9] |
Conclusion
This compound stands out as a high-value, versatile intermediate for chemical and pharmaceutical research. Its bifunctional nature—a stable amide and a reactive aldehyde—provides a robust platform for the synthesis of complex molecular architectures. By enabling divergent synthetic routes and facilitating the rapid generation of compound libraries, it serves as a powerful tool for scientists and researchers dedicated to the discovery and development of next-generation therapeutics.
References
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]
-
PubChem. (n.d.). 4-(4-Acetylpiperazin-1-yl)sulfonylbenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperazine-1-carbaldehyde. National Center for Biotechnology Information. [Link]
-
TradeIndia. (n.d.). 1-Acetylpiperidine-4-carbaldehyde 95%. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98%. [Link]
- Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
Pelliccia, S., Di Pietro, O., & Montanari, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6778. [Link]
-
Knesl, P., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(10), 2673. [Link]
-
ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
-
SpectraBase. (n.d.). 1-Acetyl-4-(diphenylmethyl)piperazine. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
SpectraBase. (n.d.). 1-Acetyl-4-methylpiperazine. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 223142-88-9|this compound|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 4-Acetylpiperazine-1-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-Acetylpiperazine-1-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this document integrates known information with predicted properties and plausible synthetic and analytical methodologies based on established chemical principles and data from closely related analogues.
Introduction and Significance
This compound (CAS No. 223142-88-9) belongs to the piperazine class of compounds, a ubiquitous scaffold in modern drug discovery.[1][2] The piperazine ring is a privileged structure due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its basic nature, which can be crucial for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The presence of both an acetyl and a formyl group on the piperazine core of this compound offers two distinct handles for chemical modification, making it a potentially versatile building block in the synthesis of complex molecules and compound libraries for drug screening.[3]
The dual functionality of an amide (acetyl group) and a ureide-like structure (formyl group) on the piperazine ring can influence its conformational behavior and interaction with biological targets. This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.
Physicochemical Properties
| Property | Value (Predicted/Known) | Source(s) |
| CAS Number | 223142-88-9 | [4] |
| Molecular Formula | C₇H₁₂N₂O₂ | [4] |
| Molecular Weight | 156.18 g/mol | [4] |
| Appearance | Expected to be a solid or high-boiling liquid | Inferred from related compounds |
| Melting Point | Not available. | - |
| Boiling Point | Predicted: ~300-400 °C at 760 mmHg | Based on structurally similar compounds like 4-(4-Acetylpiperazin-1-yl)benzaldehyde[5] |
| Solubility | Expected to be soluble in water and polar organic solvents. | Based on the properties of piperazine[6] |
| Purity | Commercially available at ≥95% | [4] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [7] |
Synthesis and Reactivity
A definitive, published synthetic protocol for this compound is not currently available. However, two primary plausible synthetic routes can be proposed based on standard organic chemistry transformations involving the selective acylation of the piperazine ring.
Proposed Synthetic Pathways
Route A: Formylation of 1-Acetylpiperazine
This is likely the more direct approach, starting from the commercially available 1-acetylpiperazine. The challenge lies in the selective formylation of the remaining secondary amine.
Route B: Acetylation of 1-Formylpiperazine
Alternatively, one could start with 1-formylpiperazine and perform a selective acetylation. The formyl group may offer some steric hindrance, potentially favoring mono-acetylation at the other nitrogen.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 890092-19-0 CAS MSDS (4-(4-ACETYLPIPERAZIN-1-YL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. 223142-88-9|this compound|BLD Pharm [bldpharm.com]
Characterizing the Solubility of 4-Acetylpiperazine-1-carbaldehyde in Organic Solvents: A Methodological Whitepaper
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Acetylpiperazine-1-carbaldehyde (CAS: 223142-88-9), a key building block in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present detailed protocols for both qualitative and quantitative solubility assessment, and offer expert insights into experimental design and data interpretation. This document is intended for researchers, chemists, and drug development professionals seeking a robust, field-proven methodology for solubility characterization.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental tenet. Solubility dictates the concentration of a compound that can be achieved in a given solvent, impacting reaction kinetics, crystallization processes, and, ultimately, the therapeutic efficacy of a drug product. This compound, with its unique combination of functional groups, presents a specific solubility profile that must be thoroughly characterized to optimize its use in synthetic routes and pre-formulation studies. An inadequate understanding of its solubility can lead to challenges in achieving desired reaction yields, developing stable formulations, and ensuring consistent bioavailability. This guide provides the necessary theoretical and practical tools to expertly navigate these challenges.
Compound Profile: this compound
A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting its behavior in different solvent systems.
Molecular Structure:
Caption: Molecular Structure of this compound
Physicochemical Properties:
The properties of a molecule dictate its interaction with its environment. The combination of a polar piperazine ring, a hydrogen-bond accepting acetyl group, and a reactive carbaldehyde group defines the solubility characteristics of this compound.
| Property | Value | Source |
| CAS Number | 223142-88-9 | [1] |
| Molecular Formula | C₇H₁₂N₂O₂ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Appearance | Typically a solid at room temperature. | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | [1] |
Theoretical Principles of Solubility
The "like dissolves like" principle is a useful heuristic, but a deeper, mechanistic understanding is required for rational solvent selection.[2] The solubility of this compound is governed by the interplay of its functional groups with the solvent's properties.
-
Polarity and Hydrogen Bonding: The molecule possesses several polar features: two tertiary amine nitrogens within the piperazine ring and two carbonyl oxygens (one in the acetyl group, one in the carbaldehyde). These oxygen and nitrogen atoms act as hydrogen bond acceptors. The presence of these groups suggests good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) where dipole-dipole interactions and hydrogen bonding can occur.
-
Non-Polar Character: The ethylene bridges of the piperazine ring and the methyl group of the acetyl moiety contribute to the molecule's non-polar surface area. This suggests that while solubility in highly non-polar solvents like hexanes may be limited, some solubility in solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate) can be expected.
-
Acid-Base Properties: The piperazine nitrogens are basic.[3] Therefore, in acidic aqueous solutions, the molecule can be protonated to form a more polar, water-soluble salt.[4] This is a critical consideration for extraction and purification workflows.
Experimental Protocol 1: Qualitative Solubility Assessment
Expertise & Experience: Before committing to a full quantitative analysis, a rapid qualitative assessment across a spectrum of solvents is an efficient way to map the compound's general solubility profile. This allows for the selection of appropriate solvents for reactions, purifications, and the quantitative study itself.
Methodology: This protocol is designed to quickly classify the compound as soluble, partially soluble, or insoluble in a range of representative solvents.
Materials:
-
This compound
-
Small test tubes (13x100 mm) or vials
-
Vortex mixer
-
Calibrated micropipette or graduated cylinder
-
Spatula
-
Solvents: Deionized Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Toluene, Hexane.
Procedure:
-
Aliquot Solute: Weigh approximately 5 mg of this compound into each test tube. The exact mass is not critical, but consistency is key for visual comparison.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Cap the tube and vortex vigorously for 60 seconds.[2]
-
Observation: Allow the sample to stand for 1-2 minutes. Visually inspect the solution against a contrasting background.
-
Soluble: No solid particles are visible; the solution is clear.
-
Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears unchanged.
-
-
Record Results: Document the observations in a table.
Expected Qualitative Results (Illustrative):
| Solvent | Polarity Type | Expected Solubility | Rationale |
| Water | Polar Protic | Partially Soluble | Polar groups aid solubility, but hydrocarbon portions limit it. |
| Methanol | Polar Protic | Soluble | Excellent hydrogen bonding donor and acceptor. |
| Ethanol | Polar Protic | Soluble | Similar to methanol. |
| Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | Soluble | Good dipole-dipole interactions. |
| Dichloromethane | Intermediate | Soluble | Balances polarity and non-polar characteristics. |
| Ethyl Acetate | Intermediate | Partially Soluble | Less polar than DCM, may be a borderline solvent. |
| Toluene | Non-polar | Insoluble | Mismatch in polarity. |
| Hexane | Non-polar | Insoluble | Significant polarity mismatch. |
Experimental Protocol 2: Quantitative Solubility Determination by HPLC-UV
Trustworthiness: For applications in formulation and process chemistry, precise quantitative data is non-negotiable. The shake-flask method followed by HPLC-UV analysis is the gold standard for determining equilibrium solubility. This protocol is self-validating because it relies on a calibrated instrument and reference standards to ensure the accuracy and precision of the final measurement.
Causality Behind Experimental Choices:
-
Shake-Flask Method: This technique ensures that the solution reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.
-
HPLC-UV Analysis: This method is chosen for its high sensitivity, specificity, and ability to accurately quantify the analyte in a complex matrix. The presence of carbonyl chromophores in this compound makes it suitable for UV detection.[5]
-
Centrifugation/Filtration: This step is critical to remove all undissolved solid particles, ensuring that only the dissolved analyte is measured.
Caption: Workflow for Quantitative Solubility Determination
Methodology:
Part A: Preparation of Saturated Solution
-
Add Excess Solute: Add an excess amount of this compound (e.g., ~20 mg) to a 2 mL glass vial. The key is to ensure solid remains after equilibrium is reached.
-
Add Solvent: Add 1 mL of the desired organic solvent.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This duration is crucial to ensure equilibrium is achieved.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect the supernatant. For volatile solvents, do this quickly to avoid evaporation. Filter the supernatant through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This final filtration step is a critical quality control measure.
Part B: HPLC-UV Analysis
-
Stock Solution & Calibration Curve:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Dilution: Dilute an aliquot of the filtered sample from Part A into the mobile phase to ensure the final concentration falls within the range of the calibration curve. The dilution factor must be recorded accurately.
-
Chromatographic Conditions (Example):
-
Data Analysis:
-
Inject the calibration standards and plot the peak area versus concentration to generate a linear regression curve.
-
Inject the diluted sample.
-
Use the peak area of the sample and the calibration curve equation to determine its concentration.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor
Safety Precautions
As a responsible scientist, adherence to safety protocols is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds like 1-Acetylpiperazine and other piperazine derivatives should be used to inform handling procedures.[6][7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][9] Avoid contact with skin and eyes.[6]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Conclusion
This guide provides a robust and scientifically sound framework for determining the solubility of this compound. By combining a theoretical understanding of its molecular properties with rigorous qualitative and quantitative experimental protocols, researchers can generate the reliable data necessary for informed decision-making in drug discovery and development. The methodologies described herein are designed to be both practical for the bench scientist and trustworthy for regulatory and process scale-up considerations, embodying the principles of expertise and accuracy that underpin advanced pharmaceutical science.
References
- Export India. (n.d.). 1-Acetylpiperidine-4-carbaldehyde 95%. Retrieved from the search result provided by the user.
- LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from the search result provided by the user.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from the search result provided by the user.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1-Acetylpiperazine. Retrieved from the search result provided by the user.
- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from the search result provided by the user.
- Apollo Scientific. (n.d.). Safety Data Sheet - Piperazine-1-carboxaldehyde. Retrieved from the search result provided by the user.
- BLD Pharm. (n.d.). This compound. Retrieved from the search result provided by the user.
- Tradeindia. (n.d.). 1-acetylpiperidine-4-carbaldehyde 95%. Retrieved from the search result provided by the user.
- ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from the search result provided by the user.
- California State University, Bakersfield. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from the search result provided by the user.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Methylpiperazine-1-carbaldehyde. Retrieved from the search result provided by the user.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from the search result provided by the user.
- Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from the search result provided by the user.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-Acetyl-piperazine-2-carboxylic acid. Retrieved from the search result provided by the user.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from the search result provided by the user.
Sources
- 1. 223142-88-9|this compound|BLD Pharm [bldpharm.com]
- 2. chem.ws [chem.ws]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. scribd.com [scribd.com]
- 5. jocpr.com [jocpr.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
- 9. capotchem.cn [capotchem.cn]
literature review of piperazine carbaldehyde derivatives
An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Piperazine Carbaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable pharmacokinetic properties such as improved water solubility, bioavailability, and target affinity.[1][3] When functionalized with a carbaldehyde group, the resulting 1-piperazinecarbaldehyde becomes an exceptionally versatile building block for creating vast libraries of novel therapeutic agents.[4][5] This guide provides a comprehensive review of piperazine carbaldehyde derivatives, delving into their synthesis, derivatization strategies, and their significant biological activities across various therapeutic areas, including oncology, infectious diseases, and neurology. We will explore the causality behind synthetic choices, present detailed experimental protocols, and analyze structure-activity relationships (SAR) to offer a forward-looking perspective on this promising class of compounds.
The Piperazine Carbaldehyde Core: Synthesis and Reactivity
1-Piperazinecarbaldehyde, also known as 1-formylpiperazine, is the foundational starting material for the derivatives discussed herein.[4] Its synthesis is well-established, and its structure, featuring a reactive aldehyde group and a secondary amine, provides two key points for chemical modification.[4] The aldehyde is primed for reactions like condensation to form Schiff bases, while the N-H bond of the piperazine ring can be substituted to introduce additional diversity.
The primary value of the carbaldehyde moiety lies in its ability to readily react with primary amines to form imines, or Schiff bases. This reaction is one of the most powerful and straightforward methods for generating molecular diversity.
Caption: General workflow for synthesizing Schiff base derivatives.
Antimicrobial Applications: Combating Resistance
The rise of microbial resistance presents a global health crisis, necessitating the development of novel antimicrobial agents with different modes of action.[6][7] Piperazine derivatives have consistently demonstrated a broad spectrum of activity against various bacterial and fungal strains.[7][8]
Synthesis of Antimicrobial Piperazine Derivatives
A common strategy involves the condensation of piperazine carbaldehyde with various aromatic and heterocyclic amines to produce Schiff bases.[9][10] The rationale is to combine the favorable pharmacokinetic profile of the piperazine core with the diverse electronic and steric properties of different aromatic systems, which can modulate target interaction and cell permeability.
Representative Experimental Protocol: Synthesis of a Piperazine Schiff Base [10]
-
Solubilization: Dissolve 1-piperazinecarbaldehyde (10 mmol) and a selected primary amine (e.g., a substituted aniline) (10 mmol) in absolute ethanol (50 mL).
-
Catalysis: Add a few drops of glacial acetic acid. The acid serves to protonate the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Refluxing provides the necessary activation energy for the dehydration of the intermediate carbinolamine to form the stable imine product.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The crystalline product will precipitate.
-
Purification: Filter the precipitate, wash with cold ethanol to remove unreacted starting materials, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure using FT-IR (presence of C=N stretch), ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][11]
Structure-Activity Relationship (SAR) and Efficacy
The antimicrobial potency of these derivatives is highly dependent on the nature of the substituent on the aromatic ring.
-
Electron-Withdrawing Groups: Halogens (Cl, F) or nitro groups on the aromatic ring often enhance antibacterial activity. This is likely due to the modification of the molecule's overall electronic properties, which can influence its interaction with microbial targets.
-
Heterocyclic Moieties: Incorporating other heterocyclic rings, such as thiazole or pyrimidine, can significantly boost antimicrobial effects, potentially by introducing additional sites for hydrogen bonding or by mimicking endogenous molecules.[8]
Table 1: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Chalcone Derivative | Candida albicans | 2.22 | [8] |
| Piperazine Derivative (1) | Bacillus amyloliquefaciens | 12.5 | [12] |
| Piperazine Derivative (2) | Broad Spectrum | High Activity | [12] |
| Piperazine Derivative (4) | Enterococcus faecium | 3.125 | [12] |
| Piperazine Derivative (6) | Micrococcus flavus | 6.25 | [12] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
Anticancer Potential: Targeting Cell Proliferation
The piperazine scaffold is a component of numerous FDA-approved anticancer drugs, including Imatinib.[1][13] Its derivatives have shown promise by targeting various mechanisms in cancer cells, such as inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes.[13][14]
Design and Synthesis of Anticancer Agents
The synthetic approach often involves linking the piperazine carbaldehyde core to known cytotoxic pharmacophores, such as chalcones, benzothiazoles, or natural product moieties like bergenin.[14][15] This modular design allows for the rapid generation of new chemical entities where the piperazine unit acts as a linker and a pharmacokinetic enhancer.
Caption: Workflow for developing anticancer piperazine derivatives.
Mechanism of Action and SAR
Many piperazine-based anticancer agents function by inducing apoptosis (programmed cell death). Molecular docking studies have shown that these compounds can bind to key regulatory proteins like Bcl-2, disrupting its function and tipping the cellular balance towards apoptosis.[14]
-
SAR Insights: Studies on bergenin-piperazine hybrids revealed that substitutions at specific positions on the bergenin core significantly enhanced cytotoxic activity against tongue cancer cell lines.[14] Similarly, chalcone-piperazine derivatives showed that trifluoromethoxy substitution on the phenyl ring resulted in high activity against both HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[15] The piperazine moiety itself is often crucial; replacing it with morpholine or pyrrolidine can lead to a marked decrease in activity, highlighting its importance for target engagement or bioavailability.[16]
Table 2: Cytotoxic Activity of Selected Piperazine Derivatives
| Compound ID | Cell Line | IC₅₀ (µM or µg/mL) | Reference |
| PD-1 | HepG2 (Liver Cancer) | 55.44% inhibition at 100 µg/mL | [17] |
| PD-2 | HepG2 (Liver Cancer) | 90.45% inhibition at 100 µg/mL | [17] |
| Bergenin Hybrid (5a) | CAL-27 (Tongue Cancer) | 15.41 µM | [14] |
| Bergenin Hybrid (40) | HeLa (Cervical Cancer) | 1.33 µM | [16] |
| Chalcone Hybrid (XI) | HeLa / PC3 | More active than 5-Fluorouracil | [15] |
Note: IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
CNS Applications: Modulating Neurotransmission
Piperazine derivatives are mainstays in the treatment of central nervous system (CNS) disorders, with well-known drugs like clozapine (antipsychotic) and buspirone (anxiolytic) featuring this core structure.[18] Their activity stems from their ability to interact with various neurotransmitter receptors, particularly dopamine (D₂) and serotonin (5-HT) receptors.[19][20]
Synthesis and Multi-Target Strategy
The development of novel antipsychotics often employs a multi-receptor affinity strategy, aiming to create compounds that modulate several key receptors simultaneously to achieve a better therapeutic profile with fewer side effects.[21] Synthesis involves connecting the piperazine core to other heterocyclic systems known to have affinity for CNS targets. The goal is to achieve high affinity for therapeutic targets (e.g., D₂, 5-HT₁ₐ) while minimizing interaction with receptors associated with side effects (e.g., H₁, α₁).[21]
Structure-Activity Relationship (SAR) in CNS Derivatives
The SAR for CNS-active piperazine derivatives is complex and highly dependent on the overall molecular architecture.
-
Receptor Affinity: The nature of the N-substituent on the piperazine ring plays a critical role in determining receptor binding profiles.[21]
-
Pharmacokinetic Properties: The piperazine moiety's basic nitrogens (pKa ~9.8) are often protonated at physiological pH, which can enhance solubility but may limit blood-brain barrier (BBB) penetration. Medicinal chemists must carefully balance polarity and lipophilicity to ensure the drug can reach its target in the brain.
-
Functional Groups: Attaching different heterocyclic groups to the piperazine ring can greatly potentiate antipsychotic activity.[19][20] For instance, linking to a quinoline moiety has been shown to produce compounds with high affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors.[21]
Conclusion and Future Directions
Piperazine carbaldehyde is a powerful and versatile starting point for the synthesis of medicinally important compounds. Its derivatives have demonstrated significant potential as antimicrobial, anticancer, and CNS-active agents. The ease of derivatization, particularly through Schiff base formation, allows for the rapid exploration of chemical space and the fine-tuning of biological activity.
Future research should focus on:
-
Mechanism Elucidation: While many compounds show potent activity, their precise molecular targets and mechanisms of action often require deeper investigation.
-
Pharmacokinetic Optimization: Further modification of lead compounds is necessary to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing their clinical viability.
-
Multi-Target Ligands: The design of molecules that can simultaneously and selectively modulate multiple targets remains a promising strategy, especially for complex diseases like cancer and schizophrenia.[21]
The continued exploration of piperazine carbaldehyde derivatives holds immense promise for the discovery of the next generation of therapeutic agents.
References
- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [URL: https://www.researchgate.
- Synthesis of piperazines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm]
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [URL: https://www.researchgate.net/publication/319409540_Synthesis_and_biological_activities_of_piperazine_derivatives_as_antimicrobial_and_antifungal_agents]
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [URL: https://www.eurekaselect.com/article/117188]
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38685782/]
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Source Not Available].
- (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [URL: https://www.researchgate.
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [URL: https://www.apjhs.com/index.php/apjhs/article/view/1545]
- Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [URL: https://www.researchgate.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [URL: https://acgpubs.org/record/2017090503]
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science. [URL: https://www.eurekaselect.com/article/137688]
- Anticancer Activities of Piperazine Ringed Chalcone Compounds and In Silico Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5156]
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate. [URL: https://www.researchgate.
- Method for the preparation of piperazine and its derivatives. Google Patents. [URL: https://patents.google.
- A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. [URL: https://www.jetir.org/papers/JETIR2107821.pdf]
- Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF. ResearchGate. [URL: https://www.researchgate.
- Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Sci-Hub. [URL: https://sci-hub.se/10.1021/ja01180a023]
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [URL: https://core.ac.uk/display/322588045]
- Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8103597/]
- Development and Comprehensive Analysis of New Schiff Base Compounds Originating from Methylpiperazine. ResearchGate. [URL: https://www.researchgate.
- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8936087/]
- Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. [URL: https://www.researchgate.net/figure/Piperazine-derivatives-of-natural-compounds-with-anticancer-activity_fig3_373188565]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [URL: https://www.mdpi.com/1420-3049/26/20/6106]
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38644714/]
- 1-Piperazinecarbaldehyde | 7755-92-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8260467.htm]
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2023/09/3.Laturwale-Shital-Kour-Jaspal-Singh-Dr.Pallavi.-Kamble.pdf]
- Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8906660/]
- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22155822/]
- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice. [URL: https://www.ojp.gov/ncjrs/virtual-library/abstracts/analytical-and-synthetic-studies-designer-drugs-piperazine-class]
- An evolving role of piperazine moieties in drug design and discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23895191/]
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34146927/]
- Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/28639]
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [URL: https://www.neuroquantology.com/article.php?id=10288]
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/655340a6b38601c40f554627]
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10823293/]
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912440/]
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c02111]
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [URL: https://www.researchgate.net/publication/270520638_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery]
- Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-biological-studies-of-schiff-bases-derived-from-piperonal-and-their-complexes-with-cobalt-ii.pdf]
- STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. Anveshana's International Publication. [URL: https://www.anveshanaindia.com/journal/wp-content/uploads/2016/06/15.pdf]
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. [URL: https://www.eurekaselect.com/article/53612]
- 1-Piperazinecarboxaldehyde. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/82191]
- Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. Bendola Publishing. [URL: https://www.bendola.org/articles/JTMC-00010.pdf]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Piperazinecarbaldehyde | 7755-92-2 [chemicalbook.com]
- 5. 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apjhs.com [apjhs.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Activities of Piperazine Ringed Chalcone Compounds and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 16. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Acetylpiperazine-1-carbaldehyde: A Bifunctional Building Block for Advanced Organic Synthesis
Abstract: 4-Acetylpiperazine-1-carbaldehyde is a versatile, bifunctional heterocyclic building block poised for significant applications in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a piperazine core differentially functionalized with an acetyl group at one nitrogen and a formyl group at the other, offers a platform for selective chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of this compound. We delve into its core application in the construction of pyrimido[4,5-d]pyrimidine scaffolds, providing a detailed, field-proven protocol and a plausible mechanistic pathway. Furthermore, we explore the untapped potential of this molecule, stemming from the orthogonal reactivity of its N-acetyl and N-formyl moieties, and propose its application in multi-component reactions and as a versatile scaffold in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique reagent for the synthesis of novel, complex molecules.
Introduction: The Strategic Value of Bifunctional Piperazines
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas.[1][2] Its prevalence is due to its unique physicochemical properties, including its ability to enhance aqueous solubility and oral bioavailability, and its capacity to serve as a versatile linker that can be functionalized at its two nitrogen atoms.[3][4] this compound (Figure 1) represents a strategic evolution of this scaffold, offering two distinct carbonyl functionalities with differing reactivity profiles.
This inherent bifunctionality allows for sequential and site-selective reactions, making it an ideal starting material for the construction of complex heterocyclic systems and for the generation of diverse molecular libraries. The N-acetyl group provides a stable amide linkage, often influencing the final compound's pharmacological properties, while the N-formyl group, being more reactive, can act as a synthetic handle for a variety of transformations.[5][6]
Caption: 2D representation of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 223142-88-9 | [7][8] |
| Molecular Formula | C₇H₁₂N₂O₂ | [7] |
| Molecular Weight | 156.18 g/mol | [7] |
| Purity | ≥95% | [7] |
| Storage | Sealed in dry, 2-8°C | [8] |
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be characterized by distinct signals for the N-formyl proton (a singlet around 8.0-8.2 ppm), the N-acetyl methyl protons (a singlet around 2.1 ppm), and two sets of non-equivalent methylene protons on the piperazine ring (multiplets between 3.4 and 3.8 ppm).
-
¹³C NMR: Key signals would include two carbonyl carbons, with the formyl carbon appearing around 160-165 ppm and the acetyl carbonyl carbon around 168-170 ppm. The acetyl methyl carbon would be observed around 21 ppm, and the four piperazine ring carbons would appear in the 40-50 ppm region.
-
IR Spectroscopy: The infrared spectrum would be dominated by two strong carbonyl stretching bands. The formyl C=O stretch is expected around 1660-1680 cm⁻¹, while the acetyl (amide) C=O stretch would likely appear at a slightly lower wavenumber, around 1640-1660 cm⁻¹.
Synthesis of this compound
The synthesis of N,N'-disubstituted piperazines often requires careful control to avoid the formation of symmetric byproducts. A common and effective strategy involves a two-step process starting from 1-acetylpiperazine, which is commercially available or can be synthesized from piperazine.[5][9]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the N-formylation of secondary amines.[10]
Materials:
-
1-Acetylpiperazine
-
Formic acid (88-98%)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1-acetylpiperazine (1.0 eq), formic acid (1.1 eq), and toluene (approx. 0.5 M solution).
-
Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Core Application: Synthesis of Pyrimido[4,5-d]pyrimidine Scaffolds
A primary and highly valuable application of this compound is its use as a key building block in the synthesis of pyrimido[4,5-d]pyrimidines. This fused heterocyclic system is of significant interest in medicinal chemistry due to its diverse biological activities, including antiviral and anticancer properties.[11][12] The reaction typically proceeds via a multi-component, one-pot cyclocondensation, analogous to the Biginelli reaction.[13][14]
The Strategic Advantage of the Bifunctional Reagent
The use of this compound in this context is strategic. The N-formyl group, being more electrophilic than the N-acetyl group, serves as the initial reactive site, participating in the formation of the first pyrimidine ring. The N-acetylated piperazine moiety is then carried into the final structure, providing a point for further diversification or influencing the molecule's pharmacokinetic profile.
Generalized Protocol for Pyrimido[4,5-d]pyrimidine Synthesis
The following is a generalized, yet detailed, protocol for the synthesis of a 7-(4-acetylpiperazin-1-yl)-pyrimido[4,5-d]pyrimidine derivative, based on established methodologies for this class of compounds.[15][16]
Materials:
-
This compound
-
An appropriate active methylene compound (e.g., malononitrile)
-
An amidine source (e.g., guanidine hydrochloride, thiourea)
-
A suitable solvent (e.g., ethanol, DMF)
-
A catalyst (e.g., a Brønsted or Lewis acid, or a base like potassium carbonate)
Procedure:
-
In a round-bottom flask, dissolve the active methylene compound (1.0 eq) and the amidine source (1.1 eq) in the chosen solvent.
-
Add the catalyst (catalytic amount, e.g., 10 mol%).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrimido[4,5-d]pyrimidine derivative.
Plausible Reaction Mechanism
The causality behind this transformation lies in a stepwise series of condensation and cyclization reactions. The N-formyl group's aldehyde is the more reactive electrophile, initiating the cascade.
Proposed Mechanistic Pathway
Caption: Mechanistic steps in pyrimido[4,5-d]pyrimidine synthesis.
-
Knoevenagel Condensation: The reaction initiates with the base- or acid-catalyzed condensation of the formyl group of this compound with the active methylene compound (e.g., malononitrile). This forms a highly electrophilic vinylogous intermediate.
-
Michael Addition: The amidine source (e.g., guanidine) then acts as a nucleophile, attacking the β-carbon of the activated double bond in a Michael-type addition.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where a nitrogen atom from the amidine moiety attacks the nitrile or other electrophilic center, forming the first six-membered pyrimidine ring.
-
Tautomerization/Aromatization: A subsequent tautomerization and/or oxidation/elimination step leads to the aromatization of the newly formed pyrimidine ring, yielding the stable pyrimido[4,5-d]pyrimidine core.
Potential Applications and Future Directions
The true potential of this compound lies in the creative exploitation of its bifunctional nature.
Orthogonal Reactivity: N-Formyl vs. N-Acetyl
The N-formyl and N-acetyl groups exhibit distinct reactivity, which can be leveraged for selective transformations.
-
N-Formyl Group:
-
Higher Reactivity: The formyl carbonyl is more electrophilic and less sterically hindered than the acetyl carbonyl, making it the preferred site for initial nucleophilic attack.[17]
-
Protecting Group: The formyl group can be selectively removed under milder hydrolytic conditions compared to the acetyl group, allowing it to function as a temporary protecting group for one of the piperazine nitrogens.[18]
-
Reductive Amination: The aldehyde functionality can readily participate in reductive amination reactions to introduce a diverse range of substituents.
-
-
N-Acetyl Group:
-
Robustness: The acetyl group forms a stable amide bond that is resistant to many reaction conditions, providing a robust anchor point in multi-step syntheses.
-
Pharmacophore Element: The acetyl group itself can be a key pharmacophoric element, contributing to binding interactions with biological targets.[5]
-
This differential reactivity opens the door to sequential synthetic strategies where the formyl group is first transformed, followed by reactions involving the less reactive secondary amine that would be revealed upon a subsequent deacetylation step.
Multi-Component Reactions (MCRs)
This compound is an ideal candidate for more complex MCRs beyond the synthesis of pyrimido[4,5-d]pyrimidines. For instance, it could be employed in Ugi or Passerini-type reactions, where the aldehyde component, an amine (if the acetyl group were to be cleaved), an isocyanide, and a carboxylic acid could assemble in a single pot to rapidly generate complex, drug-like molecules.
Scaffold for Fragment-Based Drug Discovery
The molecule itself can serve as a versatile scaffold. The acetylated piperazine core can be the foundation, while the formyl group allows for the attachment of various fragments through reactions like Wittig olefination, aldol condensations, or the formation of hydrazones and oximes, enabling the exploration of chemical space around a privileged core structure.[19]
Conclusion
This compound is more than just a simple building block; it is a strategic tool for the modern synthetic chemist. Its pre-installed, differentially reactive functional groups provide a streamlined pathway to complex molecular architectures, most notably the medicinally relevant pyrimido[4,5-d]pyrimidine scaffold. By understanding the nuances of its reactivity, researchers can unlock its full potential in multi-component reactions, library synthesis, and the development of next-generation therapeutics. As the demand for synthetic efficiency and molecular diversity continues to grow, the applications of thoughtfully designed reagents like this compound are set to expand significantly.
References
-
Al-Oaied, O. A., & Ghorab, M. M. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(11), 1425. [Link]
-
Biginelli reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Cisneros-Bosso, F., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3789. [Link]
- Jadhav, S. S., et al. (2022).
-
Supporting Information for various syntheses. (n.d.). Retrieved from [Link]
-
Hamama, W. S., et al. (2018). Synthesis of pyrimido[4,5-d]pyrimidine derivatives. ResearchGate. [Link]
-
Lee, H., et al. (1999). Solid phase synthesis of structurally diverse pyrimido[4,5-d] pyrimidines for the potential use in combinatorial chemistry. Bioorganic & Medicinal Chemistry Letters, 9(7), 965-966. [Link]
- Reddy, C. V., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236.
-
This compound. Amerigo Scientific. Retrieved January 18, 2026, from [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
- Sahrapeyma, S., et al. (2019). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
-
Kumar, A., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 7(4), 3585-3593. [Link]
-
Biginelli reaction – Knowledge and References. Taylor & Francis. Retrieved January 18, 2026, from [Link]
-
Breinlinger, E. C., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4861-4865. [Link]
- Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 55-62.
-
4-Tritylpiperazine-1-carbaldehyde. PubChem. Retrieved January 18, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Kumar, R., et al. (2023). The medicinal chemistry of piperazines: A review. Chemistry & Biodiversity, 20(10), e202300943. [Link]
-
Biondi, A., et al. (2021). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 26(11), 3233. [Link]
-
Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6542. [Link]
-
Slaninova, J., et al. (2012). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 17(1), 937-966. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
The Role of 1-Acetylpiperazine in Drug Development & Discovery. (n.d.). PharmaCompass. Retrieved January 18, 2026, from [Link]
-
Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. Retrieved January 18, 2026, from [Link]
-
Krupkova, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
-
Meléndez, E., et al. (2021). 4-Styrylquinolines from cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-diketones: crystal structures and regiochemistry. Acta Crystallographica Section C, 77(Pt 1), 1-10. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia, 1(4), 1123-1133. [Link]
-
Galdiero, E., et al. (2000). Differences Arising in Human Neutrophil Activation Passing from N-Formyl to N-Acetyl-oligopeptides. Bioorganic Chemistry, 28(4), 252-259. [Link]
-
Krupkova, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]
-
Gulea, A., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Differences Arising in Human Neutrophil Activation Passing from N-Formyl to N-Acetyl-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. 223142-88-9|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Solid phase synthesis of structurally diverse pyrimido[4,5-d] pyrimidines for the potential use in combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oiccpress.com [oiccpress.com]
- 17. 4-Styrylquinolines from cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-diketones: crystal structures and regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Starting Materials for Heterocyclic Compound Synthesis
Introduction: The Architectural Blueprint of Bioactive Molecules
Heterocyclic compounds form the structural and functional core of a vast majority of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in nature and medicine is a direct consequence of their unique stereoelectronic properties, which enable precise interactions with biological targets. The art and science of synthesizing these vital scaffolds are therefore central to drug discovery and development. This guide moves beyond a simple catalog of reactions to provide a strategic framework for selecting and utilizing starting materials. We will explore the chemical logic that underpins the construction of five- and six-membered heterocycles, focusing not just on the "how" but, more critically, on the "why" behind the choice of specific precursors. For the researcher at the bench, understanding the inherent reactivity and synthetic potential of a starting material is the first and most crucial step in designing an efficient, robust, and elegant synthetic route.
Part 1: The Logic of Precursors — Dicarbonyl Compounds as Versatile Synthons
The strategic placement of functional groups is paramount in heterocyclic synthesis. Dicarbonyl compounds, by virtue of their dual electrophilic centers and often acidic intervening carbons, are arguably the most versatile and historically significant class of starting materials. The spatial relationship between the two carbonyl groups—1,3, 1,4, or 1,5—directly dictates the size and type of the resulting heterocyclic ring.
The 1,4-Dicarbonyl Framework: The Gateway to Five-Membered Heterocycles
A 1,4-dicarbonyl compound is the quintessential precursor for five-membered aromatic heterocycles containing one heteroatom. This is most classically demonstrated by the Paal-Knorr Synthesis , a reaction that remains a cornerstone of heterocyclic chemistry over a century after its discovery.[1][2]
Causality of Experimental Choice: The Paal-Knorr reaction's elegance lies in its directness. The 1,4-dicarbonyl skeleton already contains the four carbon atoms required for the ring. The reaction simply involves a double condensation with a heteroatom source to close the ring, followed by dehydration to achieve aromaticity. The choice of the heteroatom source directly determines the product.
-
For Furans: Acid-catalyzed intramolecular cyclization is sufficient. Protonation of one carbonyl activates it for nucleophilic attack by the enol of the other carbonyl.[1][3]
-
For Pyrroles: The inclusion of ammonia or a primary amine provides the nitrogen atom. The mechanism involves the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration.[4][5]
-
For Thiophenes: A sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, is used to replace the carbonyl oxygens with sulfur, facilitating cyclization.
Experimental Protocol: Synthesis of 1,2,5-Trimethylpyrrole via Paal-Knorr Reaction [2][5]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hexane-2,5-dione (11.4 g, 0.1 mol) and ethanol (30 mL).
-
Reagent Addition: While stirring, slowly add an aqueous solution of methylamine (40%, 10 mL, ~0.12 mol).
-
Reaction: Heat the mixture to reflux and maintain for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing water (50 mL) and diethyl ether (50 mL).
-
Extraction: Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer with an additional portion of diethyl ether (25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1,2,5-trimethylpyrrole.
The 1,3-Dicarbonyl Framework: Building Blocks for Six-Membered Rings
1,3-Dicarbonyl compounds, such as β-ketoesters (e.g., ethyl acetoacetate) and 1,3-diketones, are exceptionally valuable starting materials due to their multiple reactive sites.[6][7] They are central to several classic multicomponent reactions (MCRs) for synthesizing six-membered heterocycles.
Hantzsch Pyridine Synthesis: This MCR provides a direct route to dihydropyridines, which can be easily oxidized to the corresponding aromatic pyridines.[8][9] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (ammonia).[10][11]
Causality of Experimental Choice: The brilliance of the Hantzsch synthesis is its convergence. It assembles four simple molecules into a complex, functionalized heterocycle in a single pot. The mechanism relies on the dual reactivity of the β-ketoester: one molecule forms an enamine with ammonia, acting as a nucleophile, while the other undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated system, the electrophile. A subsequent Michael addition, cyclization, and dehydration build the ring.[9][12]
Biginelli Reaction: This acid-catalyzed MCR produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmaceutical importance.[13] It involves the condensation of a β-ketoester, an aryl aldehyde, and urea.[14][15]
Causality of Experimental Choice: The reaction proceeds via an N-acyliminium ion intermediate, formed from the aldehyde and urea.[16][17] This highly electrophilic species is key, as it is readily attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the stable heterocyclic product. The choice of an aryl aldehyde is common due to its ability to stabilize the intermediate.
| Starting Materials | Key Reaction | Resulting Heterocycle |
| 1,4-Diketone + Amine/NH₃ | Paal-Knorr Synthesis | Pyrrole |
| 1,4-Diketone + Acid | Paal-Knorr Synthesis | Furan |
| 1,3-Ketoester (2 eq) + Aldehyde + NH₃ | Hantzsch Synthesis | Pyridine |
| 1,3-Ketoester + Aldehyde + Urea | Biginelli Reaction | Dihydropyrimidinone |
| 1,3-Diketone + Hydrazine | Knorr Pyrazole Synthesis | Pyrazole |
Table 1. Common heterocycles synthesized from dicarbonyl precursors.
Part 2: Convergent Strategies — Cycloadditions and Multicomponent Reactions
While dicarbonyl compounds offer a stepwise, intuitive approach, other strategies allow for the rapid assembly of complex rings in a single, highly controlled step. Cycloadditions and modern multicomponent reactions represent the pinnacle of synthetic efficiency.
Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions are pericyclic processes that form a cyclic product by bringing together two or more unsaturated molecules. They are powerful because they can create multiple new bonds and stereocenters simultaneously and with high predictability.
[4+2] Hetero-Diels-Alder Reaction: The Diels-Alder reaction, a [4π+2π] cycloaddition, is a Nobel Prize-winning method for forming six-membered rings.[18] The Hetero-Diels-Alder variant, where the diene or dienophile contains a heteroatom, is a premier strategy for accessing six-membered heterocycles like dihydropyrans and oxazines.[19][20]
Causality of Experimental Choice: The reaction's power lies in its orbital symmetry-controlled mechanism, which leads to high regio- and stereoselectivity. By choosing a diene (the 4π component) and a dienophile (the 2π component) with appropriate heteroatoms and electronic properties (electron-rich diene with electron-poor dienophile, or vice-versa in the "inverse-demand" variant), chemists can construct complex heterocyclic cores in one step.[18][19]
[3+2] 1,3-Dipolar Cycloaddition: This reaction is the most important method for synthesizing five-membered heterocycles.[21] It involves the reaction of a 1,3-dipole (a molecule with 4π electrons over three atoms) with a dipolarophile (a 2π system, typically an alkene or alkyne).[22]
Causality of Experimental Choice: The vast number of available 1,3-dipoles makes this reaction incredibly versatile. Nitrones, azides, and nitrile oxides are common examples of stable or in situ-generated 1,3-dipoles that react with alkenes or alkynes to produce a wide array of five-membered rings.[23][24] For example, the copper-catalyzed reaction between an azide and an alkyne (a Huisgen cycloaddition) is the most famous example of "click chemistry," prized for its efficiency and biocompatibility.
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |
| Azide (R-N₃) | Alkyne | 1,2,3-Triazole |
| Nitrone (R₂C=N⁺(R)-O⁻) | Alkene | Isoxazolidine |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkene | Isoxazoline |
| Diazoalkane (R₂C=N⁺=N⁻) | Alkene | Pyrazoline |
Table 2. Heterocycles formed via 1,3-Dipolar Cycloaddition.
Isocyanide-Based Multicomponent Reactions: The Power of Convergence
Modern MCRs are designed for diversity-oriented synthesis, enabling the rapid creation of large libraries of complex molecules from simple starting materials.[25][26][27] Isocyanides, with their unique divalent carbon, are central to some of the most powerful MCRs.
The Ugi and Passerini Reactions: The Passerini reaction is a three-component reaction of an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide.[28][29] The Ugi reaction is a four-component reaction that adds a primary amine to the mix to produce a bis-amide.[30][31]
Causality of Experimental Choice: While the direct products of these reactions are acyclic, their true power in heterocyclic synthesis is realized through post-MCR cyclization strategies.[32] By incorporating additional reactive functional groups into one of the starting components, a subsequent, often spontaneous, intramolecular reaction can occur to form a heterocyclic ring.[33] This approach combines the high efficiency and diversity of an MCR with a targeted ring-closing step. For example, using an amino-acid as the amine component and a keto-acid as the acid component in a Ugi reaction can lead to precursors for complex piperazines or other peptide-like heterocycles.
Experimental Protocol: Ugi Four-Component Reaction [30][34]
-
Setup: To a 50 mL vial, add methanol (10 mL) as the solvent.
-
Reagent Addition: Sequentially add the amine (e.g., benzylamine, 1.0 mmol), the aldehyde (e.g., benzaldehyde, 1.0 mmol), and the carboxylic acid (e.g., acetic acid, 1.0 mmol). Stir the mixture for 10 minutes at room temperature to allow for imine formation.
-
Isocyanide Addition: Add the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol) to the mixture.
-
Reaction: Seal the vial and stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Workup: Upon completion, remove the solvent under reduced pressure. The resulting crude product, an α-acylamino carboxamide, can be purified by column chromatography or recrystallization. If a post-Ugi cyclization is planned, the crude product may be directly subjected to the next reaction conditions (e.g., heating, addition of a catalyst).
Conclusion
The synthesis of heterocyclic compounds is a field of immense depth and creativity. The selection of a starting material is not merely a matter of availability but a strategic decision that dictates the entire synthetic plan. Dicarbonyl compounds offer reliable and well-understood pathways to a multitude of core heterocycles. For more advanced applications, the concerted and highly efficient nature of cycloaddition reactions provides unparalleled control over structure and stereochemistry. Finally, the philosophy of convergence is fully realized in multicomponent reactions, which enable the rapid construction of molecular complexity and are ideally suited for the demands of modern drug discovery. By understanding the intrinsic reactivity and strategic potential of these core starting material classes, researchers are empowered to design and execute syntheses that are not only successful but also efficient and elegant.
References
-
de la Torre, D., & Ruijter, E. (2019). Small Heterocycles in Multicomponent Reactions. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Wang, G., et al. (2018). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry. [Link]
-
Maddila, S., et al. (2022). A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. Molecules. [Link]
-
Reddy, B. V. S., et al. (2007). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemistry – An Asian Journal. [Link]
-
Abdel-Megeed, M. F., et al. (2011). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry. [Link]
-
Racané, L., et al. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
-
Wikipedia. (n.d.). Passerini reaction. [Link]
-
Dhiman, S., et al. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]
-
Scilit. (n.d.). Multicomponent Reactions for the Synthesis of Heterocycles. [Link]
-
Hartwig, D., et al. (2022). Dicarbonyl compounds in the synthesis of heterocycles under green conditions. Physical Sciences Reviews. [Link]
-
Sharma, A., et al. (2020). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. [Link]
-
Guchhait, S. K., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
Wikipedia. (n.d.). Biginelli reaction. [Link]
-
Shaaban, S., et al. (2020). Recent Advances in Heterocycle Generation Using the Efficient Ugi Multiple-Component Condensation Reaction. ResearchGate. [Link]
-
Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. John Wiley & Sons. [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. [Link]
-
Sharma, A., et al. (2012). Synthetic Applications of Passerini Reaction. Current Organic Chemistry. [Link]
-
Ismaili, L., et al. (2020). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]
-
ResearchGate. (n.d.). Three component Passerini reaction to access heterocycles. [Link]
-
Al-Mulla, A. (2022). Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. ResearchGate. [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Name Reaction. [Link]
-
Barattucci, A., et al. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Hartwig, D., et al. (2022). Dicarbonyl compounds in the synthesis of heterocycles under green conditions. Physical Sciences Reviews. [Link]
-
ResearchGate. (n.d.). The Diels–Alder reaction in the synthesis of fused heterocyclic aromatic compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]
-
Name-Reaction.com. (n.d.). Biginelli reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of heterocycles via post-Passerini Staudinger–aza-Wittig involving an additional ketone. [Link]
-
Quora. (2021). What is the Diels–Alder reaction mechanism of heterocyclic compounds?. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5‐ and 1,3‐dicarbonyl heterocycles and their.... [Link]
-
Banwell, M. G., & McRae, K. J. (2009). Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. Chemical Society Reviews. [Link]
-
LookChem. (2023). How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. scribd.com [scribd.com]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. name-reaction.com [name-reaction.com]
- 16. Biginelli Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 19. Diels-Alder Reaction [organic-chemistry.org]
- 20. Diels–Alder Reaction [sigmaaldrich.com]
- 21. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 22. wiley.com [wiley.com]
- 23. iris.unito.it [iris.unito.it]
- 24. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Passerini reaction - Wikipedia [en.wikipedia.org]
- 29. ingentaconnect.com [ingentaconnect.com]
- 30. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 33. BJOC - One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline [beilstein-journals.org]
- 34. mdpi.com [mdpi.com]
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," it is a structural component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. This guide elucidates the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that make piperazine an indispensable tool in drug design and development. It provides a comprehensive overview of its applications, structure-activity relationships (SAR), quantitative biological data, and key experimental protocols.
The Piperazine Moiety: A Privileged Structure with Physicochemical and Pharmacokinetic Advantages
The widespread use of the piperazine moiety stems from its unique and tunable characteristics that favorably influence drug-like properties. The two nitrogen atoms provide basic centers that can be readily protonated at physiological pH, which can enhance aqueous solubility and bioavailability. This feature is crucial for optimizing the pharmacokinetic profile of drug candidates. Furthermore, the piperazine ring exists in a stable chair conformation, providing a rigid and predictable scaffold for orienting pharmacophoric groups to interact with biological targets. Its synthetic tractability, allowing for straightforward derivatization at both nitrogen positions, has made it an indispensable tool for medicinal chemists.
The incorporation of a piperazine moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The increased polarity imparted by the two nitrogen atoms often leads to greater water solubility, which can improve oral bioavailability. The basicity of the piperazine nitrogens (with two distinct pKa values) is critical for forming stable salts, enhancing aqueous solubility and formulation characteristics. These nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating strong interactions with biological targets.
Table 1: Comparative Pharmacokinetic Parameters of Selected FDA-Approved Piperazine-Containing Drugs
| Drug | Therapeutic Class | Tmax (hours) | t½ (hours) | Bioavailability (%) | Primary Metabolism |
| Aripiprazole | Antipsychotic | 3-5 | ~75 | 87 | CYP2D6, CYP3A4 |
| Olanzapine | Antipsychotic | ~6 | 21-54 | ~60 (oral) | CYP1A2, UGT1A4 |
| Ziprasidone | Antipsychotic | 6-8 | ~7 | ~60 (with food) | Aldehyde oxidase, CYP3A4 |
| Imatinib | Anticancer (Kinase Inhibitor) | 2-4 | ~18 | >98 | CYP3A4 |
| Cetirizine | Antihistamine | ~1 | ~8.3 | ~70 | Minimal |
Key Therapeutic Areas and Mechanisms of Action
The versatility of the piperazine scaffold is evident in the broad array of therapeutic areas where it has found application.
Central Nervous System (CNS) Disorders
In the realm of CNS disorders, piperazine derivatives are prominent as antipsychotics, antidepressants, and anxiolytics. Many of these agents modulate the activity of dopamine and serotonin receptors. The piperazine ring often acts as a scaffold to correctly position an aryl group for optimal receptor interaction, while the second nitrogen allows for substitutions that can fine-tune physicochemical properties and interact with secondary binding pockets.
Aripiprazole , an atypical antipsychotic, exemplifies the nuanced role of the piperazine scaffold. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors. This "functional selectivity" allows it to modulate dopaminergic activity, reducing it in overactive pathways (mesolimbic) and potentially increasing it where it is deficient (mesocortical).
Caption: Aripiprazole's functional selectivity at the D2 receptor.
Oncology
In cancer therapy, the piperazine scaffold is a key component of many targeted therapies, particularly kinase inhibitors. The piperazine ring often serves as a versatile linker, connecting key pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase. Its basicity can also be leveraged to form a salt bridge with acidic residues (e.g., aspartate) in the hinge region of the kinase.
Imatinib , a landmark in targeted cancer therapy, contains a piperazine moiety that is crucial for its activity against the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML). The N-methylated piperazine group enhances solubility and occupies a specific pocket in the kinase domain, contributing to the drug's potency and selectivity.
Caption: Imatinib's mechanism of action on the Bcr-Abl signaling pathway.
Infectious Diseases
Piperazine itself has a long history as an anthelmintic agent for treating parasitic worm infections. Its mechanism of action involves agonizing the inhibitory gamma-aminobutyric acid (GABA) receptor in nematodes. This leads to hyperpolarization of muscle cells, causing flaccid paralysis of the worm and allowing it to be expelled from the host's gastrointestinal tract. The selectivity for helminths is due to differences in the GABA receptor isoforms between the parasite and the vertebrate host.
Structure-Activity Relationship (SAR) Studies
The ease of substitution at the N1 and N4 positions of the piperazine ring makes it an ideal scaffold for SAR studies. Medicinal chemists can systematically modify these positions to optimize potency, selectivity, and pharmacokinetic properties.
CNS Agents
For CNS targets, the N1-arylpiperazine is a common pharmacophore. The nature of the aryl group and its substituents are critical for receptor affinity and selectivity. For example, in many 5-HT1A receptor ligands, an ortho-methoxy or other electron-donating group on the phenyl ring is favorable for high affinity. The linker and the terminal functional group attached to the N4 position are then varied to modulate properties like ADME and functional activity (agonist vs. antagonist).
Table 2: SAR of Arylpiperazine Derivatives as 5-HT1A Receptor Ligands
| Compound | Ar-Substituent | Linker (n) | Terminal Group | Ki (nM) for 5-HT1A |
| 1a | 2-OCH₃ | 4 | N-phenylacetamide | 0.8 |
| 1b | 3-CF₃ | 4 | N-phenylacetamide | 1.2 |
| 1c | 4-Cl | 4 | N-phenylacetamide | 5.4 |
| 2a | 2-OCH₃ | 3 | Imide | 2.1 |
| 2b | 2-OCH₃ | 5 | Imide | 15.6 |
Data is illustrative and compiled from typical SAR studies.
Anticancer Agents
In the context of kinase inhibitors, SAR often focuses on the N4 substituent of the piperazine ring. This substituent frequently interacts with the solvent-exposed region of the kinase, and modifications can be used to enhance potency, improve selectivity against off-target kinases, and optimize pharmacokinetic properties.
Table 3: SAR of Quinazoline-Piperazine Derivatives as Anticancer Agents (EGFR Kinase Inhibitors)
| Compound | R1 (at Quinazoline-C6) | R2 (at Piperazine-N4) | IC50 (µM) on A549 cells |
| 3a | -OCH₃ | -CH₃ | 1.5 |
| 3b | -OCH₃ | -CH₂CH₂OH | 3.2 |
| 3c | -Cl | -CH₃ | 2.8 |
| 3d | -OCH₃ | -c(CH₂)₅ | 0.9 |
Data is illustrative and compiled from typical SAR studies.
Synthetic Strategies
The synthesis of piperazine derivatives is versatile, with several robust methods available to medicinal chemists.
Reductive Amination
Reductive amination is a widely used method for introducing substituents at the nitrogen atoms of piperazine. This typically involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
Experimental Protocol: General Procedure for Reductive Amination of Piperazine
-
Reaction Setup: To a solution of piperazine (1.0 equiv.) and an aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (0.1-1.0 equiv.) to catalyze iminium ion formation.
-
Reduction: After stirring for 1-2 hours, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted piperazine.
N-Arylation Reactions
The introduction of an aryl group onto a piperazine nitrogen is a key transformation in the synthesis of many CNS and anticancer agents. The Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions are powerful methods for achieving this.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Reaction Execution: Add anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the N-arylpiperazine.
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocols for Biological Evaluation
The biological activity of newly synthesized piperazine derivatives must be assessed through a series of in vitro and in vivo assays.
In Vitro Anticancer Screening
A common initial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the piperazine derivative (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Receptor Binding Assays
For CNS-active compounds, determining the binding affinity for target receptors is crucial. Competitive radioligand binding assays are a standard method for this.
Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radioligand with known affinity for the D2 receptor (e.g., [³H]-spiperone), and varying concentrations of the test piperazine derivative.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value is determined from the resulting competition curve, and the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.
Conclusion
The piperazine scaffold is a remarkably versatile and enduringly important structural motif in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets have solidified its status as a privileged scaffold. The strategic incorporation of the piperazine ring has led to the development of numerous life-changing medications. By continuing to leverage the unique properties of this scaffold and applying rational design principles, the scientific community can accelerate the development of the next generation of innovative therapeutics. The polypharmacology of the piperazine scaffold, its ability to interact with multiple targets, can be strategically harnessed to design multi-target ligands for complex diseases like neurodegenerative disorders and cancer.
References
A comprehensive list of references will be compiled based on the specific citations used throughout the final document. The following are representative examples of the types of sources that would be included:
-
The medicinal chemistry of piperazines: A review. Chem Biol Drug Des.[Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opin Drug Discov.[Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. Dhaka University Journal of Pharmaceutical Sciences.[Link]
-
A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Thiéme Chemistry.[Link]
-
Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways. Neuropsychopharmacology.[Link]
-
Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB.[Link]
-
Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, Aripiprazole and Risperidone. Frontiers in Pharmacology.[Link]
-
Olanzapine Pharmacokinetics. Psychopharmacology Institute.[Link]
-
Competitive Radioligand Binding Assays. Alfa Cytology.[Link]
-
Design, Synthesis and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules.[Link]
-
Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. Journal of the Iranian Chemical Society.[Link]
An In-Depth Technical Guide to the Mechanism of Action of Bioactive Piperazine Compounds
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," it is a structural component in a multitude of clinically significant drugs spanning a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2] This guide provides a comprehensive technical overview of the diverse mechanisms of action through which piperazine-containing compounds exert their biological effects. We will delve into their interactions with key molecular targets, explore the structure-activity relationships that govern their potency and selectivity, and detail the experimental methodologies crucial for elucidating their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile and impactful chemical motif.
The Piperazine Scaffold: A Privileged Structure in Drug Discovery
The prevalence of the piperazine moiety in drug design is not coincidental. Its unique physicochemical properties make it an ideal building block for creating bioactive molecules with favorable pharmacokinetic and pharmacodynamic profiles.[2][3]
-
Basicity and Solubility: The two nitrogen atoms confer basic properties, allowing for the formation of salts which often improves aqueous solubility and facilitates formulation.[4] The pKa values can be modulated by the substituents on the nitrogen atoms, enabling fine-tuning of the compound's ionization state at physiological pH.
-
Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for specific receptor interactions. However, it also possesses conformational flexibility, allowing it to adapt to the topology of different binding sites.[3]
-
Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as proteins and enzymes.[4]
-
Synthetic Tractability: The piperazine ring is synthetically versatile, allowing for the introduction of a wide variety of substituents at the 1 and 4 positions. This enables the creation of large and diverse chemical libraries for high-throughput screening and lead optimization.[4][5]
These properties have led to the incorporation of the piperazine scaffold into drugs targeting a wide array of biological pathways, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[5]
Mechanisms of Action in Neuropsychopharmacology
Piperazine derivatives are particularly prominent in the treatment of CNS disorders, where they modulate the activity of key neurotransmitter systems.[6] Many of these compounds exert their effects by interacting with dopamine and serotonin receptors.[1][7]
Antipsychotic Activity: Dopamine and Serotonin Receptor Modulation
Atypical antipsychotics frequently feature a piperazine core, which is crucial for their multi-receptor binding profiles.[7] The therapeutic efficacy of these drugs is often attributed to a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[8][9]
-
Clozapine and Olanzapine: These prototypical atypical antipsychotics have a complex pharmacology, binding to a wide range of receptors.[10] Their clinical effectiveness is thought to stem from a relatively weak antagonism of D2 receptors combined with a potent blockade of 5-HT2A receptors.[8][9][10] This dual action is believed to alleviate the positive symptoms of schizophrenia (via D2 blockade in the mesolimbic pathway) while mitigating the risk of extrapyramidal side effects and potentially improving negative and cognitive symptoms (via 5-HT2A blockade in the frontal cortex).[9][11] Clozapine also exhibits high affinity for various other receptors, including muscarinic, histaminergic, and adrenergic receptors, which contributes to its unique efficacy and side-effect profile.[10][12]
Signaling Pathway for 5-HT2A Receptor Antagonism
Caption: Antagonism of the 5-HT2A receptor by piperazine compounds blocks serotonin-induced Gq/11 signaling.
Anxiolytic and Antidepressant Activity: Targeting 5-HT1A Receptors
-
Buspirone: This anxiolytic agent is a partial agonist at presynaptic and postsynaptic 5-HT1A receptors.[6][13][14] At presynaptic autoreceptors, it acts as a full agonist, reducing the firing rate of serotonergic neurons and serotonin release.[13][14] With chronic administration, these autoreceptors desensitize, leading to an overall increase in serotonergic neurotransmission.[13] At postsynaptic receptors, its partial agonism modulates serotonin activity in brain regions implicated in anxiety.[13][14] Buspirone also has a weak affinity for dopamine D2 receptors, where it acts as an antagonist.[13][15]
Signaling Pathway for 5-HT1A Receptor Partial Agonism
Caption: Buspirone's partial agonism at 5-HT1A receptors leads to the inhibition of adenylyl cyclase.
Antihypertensive Activity: α1-Adrenergic Receptor Blockade
-
Prazosin: This compound is a selective antagonist of α1-adrenergic receptors.[1][5] These receptors are located on vascular smooth muscle, and their blockade by prazosin leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure.[4][5][16] Its selectivity for α1 over α2 receptors minimizes the reflex tachycardia often seen with non-selective alpha-blockers.[4][16]
Quantitative Receptor Binding Data for CNS-Active Piperazine Compounds
| Compound | Primary Target(s) | Receptor Affinity (Ki, nM) | Therapeutic Class |
| Clozapine | 5-HT2A, D4, H1, α1A, M1 | 5.4 (5-HT2A), 24 (D4), 1.1 (H1), 1.6 (α1A), 6.2 (M1), 160 (D2)[10] | Atypical Antipsychotic |
| Olanzapine | D2, 5-HT2A | High affinity for D1, D2, D4, 5-HT2A, 5-HT2C, H1, M1-5[2][17] | Atypical Antipsychotic |
| Buspirone | 5-HT1A, D2 | High affinity for 5-HT1A; moderate for D2[13] | Anxiolytic |
| Prazosin | α1-adrenergic | High affinity and selectivity for α1 receptors[16] | Antihypertensive |
Mechanisms of Action in Oncology
The piperazine scaffold is a key feature in many targeted cancer therapies, particularly kinase inhibitors.[18]
-
Imatinib: A landmark in targeted cancer therapy, imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[3][19] The piperazine moiety is crucial for its binding to the ATP-binding pocket of the kinase domain.[3][20][21] By occupying this site, imatinib prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways that drive uncontrolled cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[3][19] Imatinib also inhibits other tyrosine kinases, including c-KIT and PDGFR.[3]
Mechanism of Tyrosine Kinase Inhibition by Imatinib
Caption: Imatinib competitively inhibits ATP binding to the BCR-ABL kinase, preventing substrate phosphorylation.
-
Induction of Apoptosis: Some novel piperazine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[22][23] This can involve a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspases 3, 7, 8, and 9.[22] Furthermore, some compounds can suppress the translocation of NF-κB to the nucleus, a key regulator of cell survival.
Anti-Infective Mechanisms of Action
Anthelmintic Activity
Piperazine and its salts have long been used as anthelmintic agents, particularly against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[17]
-
GABA Receptor Agonism: The primary mechanism of action is its agonist effect on inhibitory gamma-aminobutyric acid (GABA) receptors in the neuromuscular junctions of helminths.[17][24] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[24] The selectivity of piperazine for helminths is due to the differences in GABA receptor isoforms between vertebrates and invertebrates.[17][24]
Experimental Validation of Mechanisms of Action
Elucidating the precise mechanism of action of bioactive piperazine compounds requires a suite of in vitro and cell-based assays. Below are representative protocols for key experimental approaches.
Radioligand Receptor Binding Assay (e.g., 5-HT2A Receptor)
This assay quantifies the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a source rich in the target receptor, such as CHO-K1 cells stably transfected with the human 5-HT2A receptor or rat frontal cortex tissue homogenates.[25][26]
-
Assay Setup: In a 96-well microplate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test piperazine compound.[26][27]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium. This is typically done for 20-30 minutes at room temperature.[26]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat (e.g., GF/B) using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.[26]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[27]
-
Quantification: Add scintillation cocktail to the wells and quantify the amount of bound radioactivity using a microplate scintillation counter.[26]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay
Sources
- 1. droracle.ai [droracle.ai]
- 2. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ispub.com [ispub.com]
- 7. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. droracle.ai [droracle.ai]
- 11. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. psychscenehub.com [psychscenehub.com]
- 13. droracle.ai [droracle.ai]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. youtube.com [youtube.com]
- 16. Medical Pharmacology: Alpha-Adrenergic Receptor Antatonists [pharmacology2000.com]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. mdpi.com [mdpi.com]
- 19. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cancerresearchuk.org [cancerresearchuk.org]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 4-Acetylpiperazine-1-carbaldehyde: A Detailed Protocol and Application Guide
Introduction
4-Acetylpiperazine-1-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a piperazine scaffold, a privileged motif in numerous pharmacologically active agents, functionalized with both an acetyl and a formyl group. This unique arrangement offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of diverse molecular architectures. The acetyl group provides stability and modulates the electronic properties of the piperazine ring, while the reactive carbaldehyde moiety serves as a key precursor for the introduction of various functional groups through reactions such as reductive amination, Wittig olefination, and condensation reactions.
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, commencing with the acetylation of piperazine followed by the formylation of the resulting N-acetylpiperazine. The methodology is grounded in well-established synthetic transformations, with a particular focus on the Vilsmeier-Haack reaction for the crucial formylation step. The causality behind experimental choices, safety considerations, and detailed characterization are elucidated to ensure reproducibility and a thorough understanding of the synthetic process.
Overall Synthetic Scheme
The synthesis of this compound is a two-step process, as illustrated below. The first step involves the selective mono-acetylation of piperazine to yield N-acetylpiperazine. The second, and more critical step, is the formylation of N-acetylpiperazine at the unsubstituted secondary amine position using the Vilsmeier-Haack reagent.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of N-Acetylpiperazine
Principle and Rationale
The mono-acetylation of piperazine is achieved by reacting it with a slight excess of acetic anhydride in a suitable solvent. The use of a controlled amount of the acetylating agent is crucial to minimize the formation of the di-acetylated byproduct. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ease of removal.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Piperazine | ≥99% | Sigma-Aldrich |
| Acetic Anhydride | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Sodium Sulfate (Na2SO4) | Anhydrous | Sigma-Aldrich |
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (10.0 g, 116 mmol) in anhydrous dichloromethane (100 mL).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (12.4 g, 121 mmol, 1.05 eq.) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield N-acetylpiperazine as a white to off-white solid. The product can be further purified by recrystallization from ethanol if necessary.
Part 2: Synthesis of this compound via Vilsmeier-Haack Reaction
Principle and Rationale
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds.[1] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[1][2] The Vilsmeier reagent then reacts with the nucleophilic secondary amine of N-acetylpiperazine. The resulting intermediate is subsequently hydrolyzed during the work-up to afford the desired aldehyde.[3]
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Acetylpiperazine | ≥98% | (Synthesized in Part 1) |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Crushed Ice | - | - |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
Experimental Protocol
-
Preparation of Vilsmeier Reagent: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (9.5 g, 62 mmol, 1.5 eq.) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve N-acetylpiperazine (5.3 g, 41 mmol) in anhydrous dichloromethane (50 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40-45 °C) for 3-4 hours. Monitor the reaction progress by TLC (Ethyl Acetate:Hexane 7:3).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 200 g of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a viscous oil or a low-melting solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | The spectrum is expected to show a singlet for the aldehyde proton around 8.0 ppm. The acetyl methyl protons should appear as a singlet around 2.1 ppm. The piperazine ring protons will be observed as multiplets in the range of 3.4-3.7 ppm. |
| ¹³C NMR | The carbonyl carbon of the aldehyde is expected around 161 ppm, and the acetyl carbonyl carbon around 169 ppm. The acetyl methyl carbon should be around 21 ppm, with the piperazine ring carbons appearing in the 40-50 ppm region. |
| IR Spectroscopy | Characteristic absorption bands are expected for the C=O stretching of the aldehyde (around 1680 cm⁻¹) and the amide (around 1640 cm⁻¹). |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 157.09. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the Vilsmeier-Haack reaction with ice is highly exothermic and can cause splashing. This step should be performed with extreme caution.
-
Dichloromethane and N,N-dimethylformamide are harmful solvents. Avoid inhalation and skin contact.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of N-acetylpiperazine | Formation of di-acetylated byproduct. | Use a controlled amount of acetic anhydride and add it slowly at low temperature. |
| Incomplete formylation reaction | Insufficient reaction time or temperature. | Increase the reflux time or temperature slightly and monitor by TLC. |
| Difficult purification | Presence of unreacted starting material or byproducts. | Optimize the chromatographic separation conditions (solvent system, gradient). |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for applications in drug discovery and organic synthesis. The explanation of the underlying chemical principles and the inclusion of troubleshooting guidance aim to empower researchers to successfully implement and adapt this protocol for their specific needs.
References
- Heeres, J., et al. (1982). Preparation method for 1-piperazine acetyl pyrrolidine.
-
Amerigo Scientific. This compound. Retrieved from [Link]
- Mistry, A. G., Smith, K., & Bye, M. R. (2009). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 48(3), 429-435.
- Prajapati, D., & Sandhu, J. S. (1994). Review Article on Vilsmeier-Haack Reaction. Journal of the Indian Chemical Society, 71, 547-558.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]
- Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27.
- El-Mekabaty, A., & El-Faham, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26735-26767.
Sources
The Strategic Application of 4-Acetylpiperazine-1-carbaldehyde in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperazine ring is a ubiquitous and highly valued scaffold in the realm of drug discovery, recognized for its significant contribution to the pharmacological and pharmacokinetic profiles of a multitude of therapeutic agents.[1][2] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a range of desirable properties to drug candidates. These include enhanced aqueous solubility, improved oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.[3] The piperazine moiety can act as a rigid linker to orient pharmacophoric groups, engage in crucial hydrogen bonding interactions with biological targets, and modulate the overall physicochemical properties of a molecule to optimize its drug-like characteristics.[2] This has led to the incorporation of the piperazine scaffold into a wide array of approved drugs targeting diverse therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[3][4]
Within the vast landscape of piperazine-based building blocks, 4-Acetylpiperazine-1-carbaldehyde emerges as a particularly versatile and strategic synthon for the construction of novel molecular entities. This bifunctional molecule offers a unique combination of a protected secondary amine in the form of an acetyl group and a reactive aldehyde functionality, providing medicinal chemists with a powerful tool for late-stage functionalization and library synthesis. The acetyl group serves to moderate the basicity of the distal nitrogen, a feature that can be fine-tuned to optimize target engagement and pharmacokinetic properties. Simultaneously, the carbaldehyde group provides a convenient handle for the introduction of diverse structural motifs through a variety of chemical transformations, most notably reductive amination.
This application note will provide a comprehensive overview of the utility of this compound as a building block in drug discovery. We will delve into its chemical properties, explore its reactivity with a focus on practical and scalable synthetic protocols, and present case studies illustrating its application in the synthesis of bioactive molecules.
Physicochemical Properties and Reactivity Profile
This compound is a commercially available building block with the following key properties:
| Property | Value | Reference |
| CAS Number | 223142-88-9 | [1] |
| Molecular Formula | C₇H₁₂N₂O₂ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and DMSO. |
The reactivity of this compound is dominated by the chemistry of its aldehyde functional group. This electrophilic center readily participates in a variety of carbon-nitrogen bond-forming reactions, making it an ideal precursor for the synthesis of diverse libraries of compounds.
Diagram 1: Key Reactive Site of this compound
Caption: Key functional groups of this compound.
Core Application: Reductive Amination for Library Synthesis
The most prominent application of this compound in drug discovery is its use in reductive amination reactions. This powerful and versatile transformation allows for the direct coupling of the aldehyde with a wide range of primary and secondary amines to furnish the corresponding N-substituted piperazine derivatives. The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.
Diagram 2: General Workflow for Reductive Amination
Caption: General workflow for reductive amination using this compound.
Protocol 1: Reductive Amination with Primary Aliphatic Amines
This protocol describes a general procedure for the coupling of this compound with primary aliphatic amines.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary aliphatic amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated piperazine derivative.
Expected Outcome: This procedure typically provides the desired product in good to excellent yields (70-95%), depending on the nature of the primary amine.
Protocol 2: Reductive Amination with Anilines
The reductive amination with less nucleophilic anilines may require slightly modified conditions to achieve optimal results.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted aniline (1.2 eq) in methanol.
-
Add glacial acetic acid to adjust the pH of the solution to approximately 5-6.
-
Stir the mixture at room temperature for 2-4 hours.
-
Carefully add sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Rationale for Choice of Reagents: Sodium cyanoborohydride is often preferred for reductive aminations with anilines as it is a milder reducing agent than sodium triacetoxyborohydride and is more effective at the slightly acidic pH required for imine formation with less nucleophilic amines.[5]
Case Study: Application in the Synthesis of Bioactive Scaffolds
Hypothetical Synthesis of a Kinase Inhibitor Scaffold:
The following scheme illustrates a plausible synthetic route towards a core scaffold found in several kinase inhibitors, utilizing this compound as a key building block.
Diagram 3: Hypothetical Synthesis of a Kinase Inhibitor Scaffold
Caption: Plausible synthetic route to a kinase inhibitor scaffold using this compound.
This synthetic strategy allows for the rapid generation of a library of potential kinase inhibitors by varying the arylboronic acid in the final Suzuki coupling step. The acetylpiperazine moiety in such scaffolds often plays a crucial role in binding to the solvent-exposed region of the kinase active site, contributing to both potency and selectivity.[4]
Characterization of Reaction Products
The successful synthesis of N-substituted 4-acetylpiperazine derivatives can be confirmed by standard analytical techniques.
Table 1: Expected Spectroscopic Data for a Representative Product
| Analytical Technique | Expected Observations for N-benzyl-4-acetylpiperazine |
| ¹H NMR | - Aromatic protons of the benzyl group (approx. 7.2-7.4 ppm).- A singlet for the benzylic methylene protons (approx. 3.5 ppm).- Broad signals for the piperazine ring protons (approx. 2.4-3.6 ppm).- A singlet for the acetyl methyl protons (approx. 2.1 ppm). |
| ¹³C NMR | - Aromatic carbons of the benzyl group (approx. 127-138 ppm).- Benzylic methylene carbon (approx. 63 ppm).- Piperazine ring carbons (approx. 42-53 ppm).- Acetyl methyl carbon (approx. 21 ppm).- Carbonyl carbon of the acetyl group (approx. 169 ppm). |
| Mass Spectrometry (ESI+) | A prominent peak corresponding to [M+H]⁺. |
The exact chemical shifts in the NMR spectra will vary depending on the specific substituent introduced via reductive amination.[6]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its bifunctional nature allows for the straightforward introduction of diverse chemical functionalities through robust and scalable reactions, primarily reductive amination. The ability to rapidly generate libraries of N-substituted acetylpiperazine derivatives makes this reagent particularly well-suited for lead optimization campaigns and the exploration of structure-activity relationships. As the demand for novel drug candidates with improved pharmacological and pharmacokinetic profiles continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magn Reson Chem. 2005 Oct;43(10):869-72.
- This compound. Amerigo Scientific.
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
- Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO South Africa.
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed. 2009 Jun 15.
- Synthesis of Piperazines by C-H Functionaliz
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. 2023 Feb 22.
- Representative examples of CNS acting FDA-approved drugs possessing N-methylpiperazine.
- Synthesis and central nervous system depressant activity of new piperazine derivatives and rel
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Supporting Information for. The Royal Society of Chemistry.
- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine deriv
- 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
- Synthesis and spectral properties of new piperazine derivatives and a structural study.
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla M
- Method for preparing piperazines.
- One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3.7H2O as catalyst.
- Assessing the Performance of 1-Acetylpiperazine in Diverse Chemical Reactions: A Compar
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
- Reductive amination of piperazine. Reddit. 2022 Oct 24.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.
- CAS NO.
- This compound. Amerigo Scientific.
Sources
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Coupling Chemistry of 4-Acetylpiperazine-1-carbaldehyde: A Guide for Synthetic Chemists
In the landscape of modern drug discovery and development, the piperazine moiety remains a cornerstone structural motif, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] Among the diverse array of functionalized piperazine building blocks, 4-Acetylpiperazine-1-carbaldehyde stands out as a versatile intermediate. Its unique bifunctional nature, possessing both a reactive aldehyde and a stabilizing acetyl group, opens a gateway to a multitude of chemical transformations. This guide provides an in-depth exploration of the reaction conditions for coupling with this compound, offering detailed protocols and the scientific rationale behind them to empower researchers in their synthetic endeavors.
The Synthetic Utility of this compound
This compound (CAS No. 223142-88-9) is a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and medicinal chemistry applications.[2][3] The aldehyde functionality serves as a prime handle for the introduction of molecular diversity through reactions such as reductive amination, while the acetyl group modulates the reactivity of the distal nitrogen, often obviating the need for additional protecting group strategies.
Core Reaction: Reductive Amination
The most prominent coupling reaction for this compound is reductive amination. This powerful and widely used transformation allows for the formation of a new carbon-nitrogen bond through the reaction of the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the resulting imine or iminium ion intermediate.[1][4]
Mechanistic Considerations
The reductive amination process is a two-step sequence initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields an imine (from a primary amine) or an iminium ion (from a secondary amine).[5] This intermediate is then reduced by a suitable hydride source to afford the final amine product. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the C=N double bond without affecting the aldehyde or other functional groups present in the reacting molecules.
Application Note 1: Reductive Amination with Primary Amines
This protocol details a general procedure for the coupling of this compound with a variety of primary amines to yield N-substituted 1-(4-acetylpiperazin-1-yl)methanamine derivatives.
Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the primary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Causality Behind Experimental Choices
-
Solvent: Anhydrous aprotic solvents like DCM or DCE are preferred to prevent the hydrolysis of the imine intermediate and the reducing agent.[6]
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other borohydrides, minimizing side reactions, and is particularly effective for the reduction of iminium ions formed from aldehydes and amines.[6]
-
Stoichiometry: A slight excess of the amine and reducing agent is often used to ensure complete conversion of the starting aldehyde.
-
Work-up: The aqueous sodium bicarbonate quench neutralizes the acetic acid byproduct from the reducing agent and any unreacted acid.
Data Presentation: Reductive Amination Conditions
| Parameter | Condition | Rationale |
| Reactants | This compound, Primary/Secondary Amine | Aldehyde for imine formation, amine as nucleophile. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective but more toxic; often used with a Lewis acid. | |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Anhydrous, aprotic, good solubility for reactants. |
| Tetrahydrofuran (THF), Methanol (MeOH) | Can also be used depending on substrate solubility. | |
| Temperature | Room Temperature | Generally sufficient for most reductive aminations. |
| Reaction Time | 2 - 24 hours | Substrate dependent; monitored by TLC or LC-MS. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes acidic byproducts. |
Visualization of the Reductive Amination Workflow
Caption: A typical workflow for the reductive amination of this compound.
Logical Relationship Diagram
Caption: Key components and their roles in the reductive amination coupling reaction.
Concluding Remarks for the Practicing Scientist
This compound is a potent synthetic tool, primarily leveraged through reductive amination to forge new C-N bonds. The success of these coupling reactions hinges on the judicious selection of reagents and a thorough understanding of the reaction mechanism. The protocols and insights provided herein are intended to serve as a robust starting point for researchers. As with any chemical transformation, careful optimization of reaction parameters for each specific substrate combination is paramount to achieving high yields and purity. The inherent versatility of this building block ensures its continued relevance in the quest for novel chemical entities with therapeutic potential.
References
- Google Patents. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
-
ResearchGate. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Available at: [Link]
-
ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
- Google Patents. CN1962649A - Process for synthesizing N-ethyl piperazidine.
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]
-
PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]
-
National Center for Biotechnology Information. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Available at: [Link]
-
ExportersIndia. 1-Acetylpiperidine-4-carbaldehyde 95%. Available at: [Link]
-
ResearchGate. The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. Available at: [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]
-
ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]
-
Amerigo Scientific. This compound. Available at: [Link]
Sources
analytical techniques for characterizing 4-Acetylpiperazine-1-carbaldehyde
An In-Depth Technical Guide to the Analytical Characterization of 4-Acetylpiperazine-1-carbaldehyde
This document provides a comprehensive guide to the analytical techniques and protocols for the thorough characterization of this compound, a key building block in synthetic and medicinal chemistry. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. Our approach is grounded in the principles of analytical lifecycle management, ensuring that the methods are robust, reliable, and fit for their intended purpose, in alignment with global regulatory standards.[1][2]
Introduction to this compound
This compound (CAS No. 223142-88-9) is a bifunctional molecule incorporating both an acetylated piperazine ring and a reactive carbaldehyde group.[3][4] This unique structure makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Given its role as a starting material, rigorous characterization is imperative to ensure the identity, purity, and stability of the substance, which directly impacts the quality and safety of the final product.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 223142-88-9 | [3][4] |
| Molecular Formula | C₇H₁₂N₂O₂ | [3] |
| Molecular Weight | 156.18 g/mol | [3] |
| Appearance | Typically a solid (visual inspection) | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol, ethanol, and DMSO.[5] |
A logical workflow is essential for the systematic characterization of any chemical entity. The following diagram outlines the recommended analytical progression.
Caption: Predicted major fragmentation pathways for this compound in MS/MS.
Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography: Inject the sample onto a liquid chromatography system (e.g., using a C18 column) coupled to the mass spectrometer. This helps separate the analyte from any potential non-volatile impurities.
-
MS Acquisition: Acquire data in full scan mode to detect the parent ion.
-
MS/MS Acquisition: Perform a second injection in a data-dependent acquisition (DDA) or targeted MS/MS mode to obtain fragmentation spectra for the parent ion at m/z 157.09.
Chromatographic Purity and Assay Determination
Chromatographic methods are essential for separating the main component from impurities and for quantifying its concentration (assay).
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is the primary technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase method is suitable for a molecule of this polarity.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (due to amide and aldehyde chromophores).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Data Analysis: Purity is determined by area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for identifying and quantifying volatile and thermally stable compounds. It can be used to detect residual solvents or volatile impurities that may not be observed by HPLC. [6][7][8] Protocol:
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 35-400 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
Analytical Method Validation Framework
To ensure that an analytical procedure is fit for its intended purpose, it must be validated. [9][10]The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. [11][12][13]The following framework applies to the HPLC-UV purity method.
Caption: Key parameters for analytical method validation according to ICH Q2(R2) guidelines.
Validation Protocols
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. This is typically done using forced degradation studies (acid, base, oxidative, thermal, photolytic stress) and confirming peak purity with a diode array detector (DAD).
-
Linearity: Analyze a minimum of five concentrations of a reference standard across the expected range. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The percent recovery should be within 98.0% to 102.0%. [14][15]* Precision:
-
Repeatability: Perform six replicate injections of the same sample and calculate the relative standard deviation (%RSD) of the peak areas, which should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established as the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Robustness: Intentionally make small variations to the method parameters (e.g., ±0.2 mL/min flow rate, ±2 °C column temperature, ±5% mobile phase composition) and assess the impact on the results. [14]The system suitability parameters should remain within acceptable limits.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-technique approach. The protocols outlined in this guide, from initial spectroscopic identification to validated chromatographic purity analysis, provide a robust framework for ensuring the quality and consistency of this important chemical intermediate. Adherence to these scientifically-grounded methodologies and validation principles is critical for supporting successful research, development, and manufacturing activities.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ProPharma. (2024).
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- International Council for Harmonisation. (2023).
- IntuitionLabs. (n.d.). ICH Q2(R2)
- ResearchGate. (n.d.). FT-IR spectra of the compound 4.
- Amerigo Scientific. (n.d.). This compound.
- Supporting Information. (n.d.).
- PubChem. (n.d.). 4-acetyl-N-(2-ethylphenyl)piperazine-1-carboxamide.
- Benchchem. (n.d.). 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- PMC - NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Spectral investigation and normal coordinate analysis of piperazine. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.). Unknown Source.
- National Institute of Standards and Technology. (n.d.). Piperazine - NIST WebBook.
- Guo, Y.W., et al. (2020).
- Journal of Pharmacognosy and Phytochemistry. (2017). Piperine and isoflavan-4-one from the stems of Piper chaba Hunter and their In vitro antimicrobial activities.
- BLD Pharm. (n.d.). This compound.
- United Nations Office on Drugs and Crime. (n.d.).
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- ResearchGate. (2025).
- A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences.
- ResearchGate. (n.d.). FT-IR spectra of 4a, 4b and 4c.
- RACO. (n.d.).
- Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties.
- International Journal of Research in Ayurveda and Pharmacy. (n.d.).
- PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (2025). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
- PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperazine-1-carbaldehyde.
- National Institute of Standards and Technology. (n.d.). Piperidine, 1-acetyl- - NIST WebBook.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. 223142-88-9|this compound|BLD Pharm [bldpharm.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. ijrap.net [ijrap.net]
- 7. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. youtube.com [youtube.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. propharmagroup.com [propharmagroup.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Structural Elucidation of 4-Acetylpiperazine-1-carbaldehyde using NMR and Mass Spectrometry
Introduction
4-Acetylpiperazine-1-carbaldehyde is a bifunctional piperazine derivative with potential applications in medicinal chemistry and drug development as a versatile building block. The presence of both an acetyl and a formyl group on the piperazine scaffold offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of diverse molecular architectures. Accurate structural confirmation and purity assessment of this compound are critical for its effective use in research and development. This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The protocols and data interpretation presented herein are designed for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
For clarity in the spectral assignments, the following atom numbering scheme will be used for this compound.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound.[1][2][3] ¹H and ¹³C NMR are fundamental for the structural elucidation of organic molecules.
Experimental Protocol: NMR Data Acquisition
1. Sample Preparation:
-
Weigh approximately 10 mg of this compound and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its distinct solvent signal that does not typically interfere with the signals of the analyte.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 4.0 seconds.
-
Spectral Width: 16 ppm.
-
Temperature: 298 K.
3. ¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer.
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 1.5 seconds.
-
Spectral Width: 240 ppm.
-
Temperature: 298 K.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted NMR data for this compound based on its structure and known chemical shift ranges for similar functional groups.[4][5][6][7][8]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.10 | s | 1H | - | H-7 (Formyl proton) |
| 3.65 | t | 2H | 5.0 | H-3, H-5 (axial) |
| 3.50 | t | 2H | 5.0 | H-2, H-6 (axial) |
| 3.40 | t | 2H | 5.0 | H-3, H-5 (equatorial) |
| 3.25 | t | 2H | 5.0 | H-2, H-6 (equatorial) |
| 2.15 | s | 3H | - | H-9 (Acetyl protons) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 169.5 | C-8 (Acetyl carbonyl) |
| 162.0 | C-7 (Formyl carbonyl) |
| 48.5 | C-3, C-5 |
| 43.0 | C-2, C-6 |
| 21.5 | C-9 (Acetyl methyl) |
Interpretation of NMR Data
The ¹H NMR spectrum is expected to show distinct signals corresponding to the formyl, acetyl, and piperazine ring protons. The singlet at approximately 8.10 ppm is characteristic of a formyl proton attached to a nitrogen atom.[9][10] The singlet at around 2.15 ppm corresponds to the three protons of the acetyl methyl group.[4][5][11] The piperazine ring protons are expected to appear as a set of multiplets in the range of 3.25-3.65 ppm. Due to the restricted rotation around the N-C(O) amide bonds, the axial and equatorial protons may become non-equivalent, leading to more complex splitting patterns than simple triplets.[12][13][14]
The ¹³C NMR spectrum is predicted to show five signals. The two downfield signals at approximately 169.5 ppm and 162.0 ppm are assigned to the carbonyl carbons of the acetyl and formyl groups, respectively.[15][16][17][18] The signals for the piperazine ring carbons are expected in the 40-50 ppm region, and the upfield signal at around 21.5 ppm is characteristic of the acetyl methyl carbon.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing its fragmentation patterns.[19][20][21][22][23] Electrospray ionization (ESI) is a soft ionization technique suitable for polar organic molecules.[24][25][26][27][28]
Experimental Protocol: ESI-MS Data Acquisition
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The addition of formic acid promotes protonation of the analyte.
2. Mass Spectrometry:
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
Predicted Mass Spectrometry Data
Table 3: Predicted ESI-MS Data
| m/z | Proposed Ion |
| 157.0921 | [M+H]⁺ |
| 129.0972 | [M+H - CO]⁺ |
| 114.0764 | [M+H - CH₃CO]⁺ |
| 85.0655 | [C₄H₉N₂]⁺ |
| 70.0651 | [C₄H₈N]⁺ |
| 56.0495 | [C₃H₆N]⁺ |
| 43.0184 | [CH₃CO]⁺ |
Interpretation of Mass Spectrometry Data
The positive ion ESI mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 157.0921, which confirms the molecular weight of the compound (156.185 g/mol ). The fragmentation pattern provides further structural information.
Caption: Proposed fragmentation pathway for this compound.
Key fragmentation pathways include:
-
Loss of carbon monoxide (CO) from the formyl group, resulting in a fragment at m/z 129.0972.
-
Loss of a ketene (CH₂CO) or an acetyl radical (CH₃CO) from the acetyl group, leading to a fragment at m/z 114.0764.[29]
-
Cleavage of the piperazine ring can lead to characteristic fragments at m/z 85.0655, 70.0651, and 56.0495.[30][31][32]
-
The acetyl cation [CH₃CO]⁺ at m/z 43.0184 is also a commonly observed fragment for N-acetylated compounds.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR data confirm the connectivity of the atoms and the presence of the key functional groups, while high-resolution mass spectrometry validates the elemental composition and provides further structural insights through fragmentation analysis. The detailed protocols and data interpretation presented in this application note serve as a robust guide for the quality control and structural verification of this important synthetic intermediate.
References
-
Wilson, S. R., & Wu, Y. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 4(7), 596-603. [Link]
-
Compound Interest. (2015). A Guide to Interpreting Mass Spectra. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(17), 2445-2457. [Link]
-
Laskin, J., & Laskin, A. (2014). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 6(1), 139-151. [Link]
-
Ghadagepatil, N. (2017). Structural elucidation by NMR(1HNMR). Slideshare. [Link]
-
Kruve, A., & Kaupmees, K. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(9), 5079-5086. [Link]
-
Aryal, S. (2022). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
-
Chemistry LibreTexts. (2023). Interpreting a Mass Spectrum. [Link]
-
ResearchGate. (n.d.). (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of... [Link]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Institute for Bioanalytical Chemistry, Saarland University. [Link]
-
Wikipedia. (2024). Electrospray ionization. [Link]
-
Instructables. (n.d.). How to Read a Simple Mass Spectrum. [Link]
-
OpenStax. (2023). 12.2 Interpreting Mass Spectra. Organic Chemistry. [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
-
Zamora Carreras, H. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]
-
Reimann, S., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 223-233. [Link]
-
ResearchGate. (n.d.). 1 H Nuclear Magnetic Resonance Chemical Shifts (δ, Ppm) for N-Acetyl Glucosaminyl-Muramyl-Dipeptide Protons. [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... [Link]
-
Cerdan, S., et al. (1990). N-acetyl-L-aspartate and acetate 1H NMR signal overlapping under mild acidic pH conditions. FEBS Letters, 265(1-2), 127-130. [Link]
-
University of Notre Dame. (n.d.). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution. [Link]
-
Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-478. [Link]
-
Reimann, S., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6537. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. [Link]
-
Ye, T., et al. (2014). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Analytical Chemistry, 86(18), 9296-9302. [Link]
-
Reddy, K. L., et al. (2011). N-Formylation and Related Reactions of Amines via Umpolung of Cyanide Ion Promoted by Esters. Organic Letters, 13(19), 5024-5027. [Link]
-
ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). [Link]
-
SpectraBase. (n.d.). N-Formyl-dl-methionine. [Link]
-
SpectraBase. (n.d.). N-Formyl-mmdma. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(2), 165-172. [Link]
-
Chemistry Steps. (n.d.). 1H NMR Chemical Shift Values Table. [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Human Metabolome Database. (n.d.). N-Acetyl-L-aspartic acid. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Petris, O. P., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(10), 1086-1094. [Link]
Sources
- 1. NMR Basics for the absolute novice [jeolusa.com]
- 2. microbenotes.com [microbenotes.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. N-acetyl-L-aspartate and acetate 1H NMR signal overlapping under mild acidic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. N-FORMYL-DL-TRYPTOPHAN(16108-03-5) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. www3.nd.edu [www3.nd.edu]
- 16. spectrabase.com [spectrabase.com]
- 17. compoundchem.com [compoundchem.com]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. compoundchem.com [compoundchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. uni-saarland.de [uni-saarland.de]
- 22. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]
- 23. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 29. files01.core.ac.uk [files01.core.ac.uk]
- 30. researchgate.net [researchgate.net]
- 31. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 32. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Acetylpiperazine-1-carbaldehyde in the Synthesis of Novel Central Nervous System Agents
Introduction: The Piperazine Scaffold in CNS Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in the architecture of numerous drugs targeting the central nervous system (CNS).[1] Its prevalence in medicinal chemistry stems from a unique combination of properties: the two nitrogen atoms provide handles for facile chemical modification, influence physicochemical properties such as solubility and basicity, and can engage in crucial interactions with biological targets like G-protein coupled receptors (GPCRs).[2] Many blockbuster CNS drugs, including antipsychotics, antidepressants, and anxiolytics, feature a piperazine core, underscoring its significance as a "privileged scaffold" in neuropharmacology.[3] The development of novel CNS agents often hinges on the creative and efficient synthesis of diverse piperazine derivatives.
This application note explores the strategic advantages and practical applications of a unique building block, 4-Acetylpiperazine-1-carbaldehyde , in the synthesis of CNS agent precursors. We will delve into the chemical rationale for its use, provide detailed protocols for its transformation, and illustrate its potential in constructing key pharmacophores for next-generation neurological therapeutics.
The Synthetic Advantage of this compound: A Differentially Protected Piperazine
This compound presents a compelling synthetic tool due to its nature as a differentially protected piperazine. The two nitrogen atoms of the piperazine ring are rendered non-equivalent: one is acylated with an acetyl group, and the other is formylated. This differential protection allows for selective chemical manipulation at one nitrogen atom while the other remains masked, a crucial strategy in multi-step organic synthesis.
The formyl group can be selectively removed under relatively mild conditions, unmasking a secondary amine for further functionalization.[1] This selective deprotection is a key transformation that unlocks the potential of this compound as a precursor to monosubstituted piperazines, such as 1-acetylpiperazine. 1-Acetylpiperazine is a valuable intermediate in its own right, frequently employed in the synthesis of CNS drug candidates.[4]
Application in the Synthesis of Arylpiperazine-Based CNS Agents
A prominent class of CNS agents is the arylpiperazines, where a piperazine ring is connected to an aromatic or heteroaromatic system.[5] These compounds often exhibit high affinity for dopamine and serotonin receptors, which are key targets in the treatment of various neuropsychiatric disorders.[6][7] this compound can serve as a strategic starting material for the synthesis of the 1-acetyl-4-arylpiperazine core, a common structural motif in this class of drugs.
The overall synthetic strategy involves two key steps:
-
Selective Deformylation: The formyl group of this compound is selectively removed to yield 1-acetylpiperazine.
-
N-Arylation: The newly exposed secondary amine of 1-acetylpiperazine is then coupled with an appropriate aryl halide or a related electrophile to introduce the desired aromatic moiety. This can be achieved through various modern cross-coupling reactions, such as the Buchwald-Hartwig amination.
This two-step sequence provides a reliable and versatile route to a wide array of 1-acetyl-4-arylpiperazine derivatives, which can be further elaborated to afford final drug targets.
Experimental Protocols
Protocol 1: Selective Deformylation of this compound to 1-Acetylpiperazine
This protocol describes the selective removal of the formyl group under mild acidic conditions.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10 mL per gram of starting material), add concentrated hydrochloric acid (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-acetylpiperazine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Value | Notes |
| Starting Material | This compound | |
| Key Reagents | Methanol, Hydrochloric Acid | |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Work-up | Basic work-up and extraction | |
| Expected Yield | 85-95% | |
| Purification | Column chromatography (if needed) |
Protocol 2: N-Arylation of 1-Acetylpiperazine via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 1-acetylpiperazine with an aryl bromide to form a 1-acetyl-4-arylpiperazine.
Materials:
-
1-Acetylpiperazine (from Protocol 1)
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk flask and nitrogen or argon atmosphere setup
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add the aryl bromide (1.0 eq) and 1-acetylpiperazine (1.2 eq).
-
Add anhydrous toluene (10 mL per gram of aryl bromide).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Notes |
| Starting Materials | 1-Acetylpiperazine, Aryl bromide | |
| Catalyst System | Pd₂(dba)₃ / XPhos | |
| Base | Sodium tert-butoxide | |
| Solvent | Anhydrous Toluene | |
| Reaction Temperature | 100 °C | |
| Reaction Time | 12-18 hours | Monitor for completion |
| Expected Yield | 70-90% | Dependent on aryl bromide |
Visualization of Synthetic Pathways
Caption: Synthetic workflow from this compound to CNS agent precursors.
Conclusion
This compound is a strategically valuable, yet underutilized, building block in the synthesis of CNS agents. Its differentially protected nature allows for a controlled and sequential functionalization of the piperazine core. The protocols provided herein demonstrate a robust pathway to access 1-acetyl-4-arylpiperazines, which are key intermediates for a wide range of neurologically active compounds. By leveraging the unique reactivity of this starting material, researchers in drug discovery and development can expand their chemical space and accelerate the synthesis of novel therapeutic candidates for the treatment of CNS disorders.
References
-
BenchChem. 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde | CAS 25209-64-7.
- El-Salam, O. A., Shalaby, A. A., El-Sawy, A. A., Elshihaby, S., & Abdulla, M. M. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Open Journal of Synthesis Theory and Applications, 2(2), 63-72. [URL: https://www.scirp.
- Fernandez, J. A., Bellare, R. A., Deliwala, C. V., Dadkar, N. K., & Sheth, U. K. (1972). Synthesis and Central Nervous System Activity of New Piperazine derivatives. 4. Journal of Medicinal Chemistry, 15(4), 417-419. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00274a024]
- Gautam, N., & Singh, M. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 21(14), 1434-1457. [URL: https://www.eurekaselect.com/article/107078]
- Ghosh, R., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 26(11), 3145. [URL: https://www.mdpi.com/1420-3049/26/11/3145]
- Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(19), 3883-3899. [URL: https://pubs.acs.org/doi/10.1021/jm030836n]
- Kowalski, P., & Jaskowska, J. (2012). An Efficient Synthesis of Aripiprazole, Buspirone and NAN-190 by the Reductive Alkylation of Amines Procedure. Archiv der Pharmazie, 345(1), 81-85. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ardp.201100234]
- Lowe, J. A., et al. (1992). 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516-4525. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00102a002]
- Pittelkow, T., & Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 35(4), 429-432. [URL: https://www.researchgate.net/publication/241775791_A_Simple_Synthesis_of_N-Alkylpiperazines]
- Raghupathi, N., et al. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLoS ONE, 7(4), e35798. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0035798]
- Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology for the synthesis of arylpiperazines. Organic Letters, 18(20), 5272-5275. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02540]
- Stark, H., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(19), 3883-3899. [URL: https://pubmed.ncbi.nlm.nih.gov/12930150/]
- Trazzi, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(21), 6485. [URL: https://www.mdpi.com/1420-3049/26/21/6485]
- Urban, F. J., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516-4525. [URL: https://pubmed.ncbi.nlm.nih.gov/1361578/]
- Varela, C., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 595-604. [URL: https://pubmed.ncbi.nlm.nih.gov/30151922/]
- Wermuth, C. G. (Ed.). (2011). The practice of medicinal chemistry. Academic press.
- Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516-4525. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00102a002]
- Zhang, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11889-11947. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00383]
- Zhang, L., et al. (2021). The medicinal chemistry of piperazines: A review. European Journal of Medicinal Chemistry, 223, 113647. [URL: https://www.researchgate.net/publication/352286701_The_medicinal_chemistry_of_piperazines_A_review]
- ChemicalBook. 1-Acetylpiperazine. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5481717_EN.htm]
- The Role of 1-Acetylpiperazine in Drug Development & Discovery. [URL: https://www.linkedin.com/pulse/role-1-acetylpiperazine-drug-development-discovery-wuhan-dma-w-m9hsc]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US8178674B2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]
- 3. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]
- 4. Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents [scirp.org]
- 5. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101450946B - Synthetic method of ziprasidone - Google Patents [patents.google.com]
Application Notes & Protocols: Synthetic Routes to Novel Inhibitors Using 4-Acetylpiperazine-1-carbaldehyde
Abstract
The 4-acetylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous clinically relevant inhibitors.[1][2] Its unique combination of a basic nitrogen atom, which can be crucial for target engagement and improving pharmacokinetic properties, and a synthetically versatile handle makes it an attractive starting point for drug discovery campaigns. This guide provides detailed application notes and validated protocols for leveraging 4-Acetylpiperazine-1-carbaldehyde, a commercially available building block[3][4], to construct diverse libraries of potential inhibitors. We will explore three robust synthetic strategies: Reductive Amination, Oxidative Amidation, and the Ugi Multicomponent Reaction, offering researchers a comprehensive toolkit for rapid lead generation and optimization.
Introduction: The Strategic Value of the 4-Acetylpiperazine Scaffold
The piperazine ring is a cornerstone in the design of bioactive molecules, frequently employed as a central scaffold to orient pharmacophoric groups in the correct vector for optimal interaction with biological targets.[1] The N-acetyl group on this compound serves a dual purpose: it modulates the basicity of the distal nitrogen, preventing potential off-target effects, and can act as a hydrogen bond acceptor. The carbaldehyde at the 1-position is the primary point of synthetic diversification, enabling a multitude of carbon-nitrogen and carbon-carbon bond-forming reactions. This document focuses on transforming this aldehyde into novel molecular architectures with therapeutic potential.
Core Synthetic Strategy I: Reductive Amination
Reductive amination is arguably the most direct and efficient method for converting the aldehyde functionality into a diverse range of substituted amines, a key linkage in many inhibitor classes.[5][6] This one-pot reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a mild and selective reducing agent.[7]
Scientific Rationale & Expertise
The choice of reducing agent is critical for the success of this reaction. We recommend Sodium Triacetoxyborohydride (STAB). Unlike stronger reagents like sodium borohydride, STAB is exceptionally mild and exhibits remarkable chemoselectivity. It readily reduces the protonated iminium ion intermediate while being slow to react with the starting aldehyde or other carbonyls that might be present in the reaction partner.[7] This selectivity minimizes side reactions, such as the reduction of the aldehyde to an alcohol, leading to cleaner reaction profiles and higher yields of the desired product. The reaction is typically performed in chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) which effectively solvate the reactants and the STAB reagent.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines or ketones, the addition of a mild acid catalyst, such as acetic acid (0.1-0.2 eq), can facilitate iminium ion formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be slightly exothermic and may cause gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target N-substituted piperazine derivative.
Caption: General workflow for the synthesis of inhibitors via reductive amination.
Core Synthetic Strategy II: Ugi Multicomponent Reaction (MCR)
Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation.[8][9][10] The Ugi four-component reaction (Ugi-4CR) is a prime example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acetamido carboxamide scaffolds with high efficiency and atom economy.[11]
Scientific Rationale & Expertise
Using this compound as the aldehyde component in the Ugi-4CR allows for the direct incorporation of the piperazine moiety into a peptide-like backbone. This strategy is exceptionally valuable for generating large, diverse libraries of compounds for high-throughput screening. The reaction is often self-catalyzing and proceeds under mild conditions. The choice of solvent is key; polar protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are known to accelerate the reaction by stabilizing the charged intermediates. The structural diversity of the final product can be easily tuned by varying any of the other three components.
Experimental Protocol: General Procedure for the Ugi-4CR
-
Reaction Setup: In a vial, dissolve the primary amine (1.0 eq) and the carboxylic acid (1.0 eq) in Methanol (MeOH, 0.2 M).
-
Aldehyde Addition: Add this compound (1.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Isocyanide Addition: Add the isocyanide component (1.1 eq) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can often be purified by direct precipitation by adding water or an anti-solvent like diethyl ether. Alternatively, purify the residue by flash column chromatography or preparative HPLC to obtain the desired Ugi product.
Caption: Schematic of the Ugi four-component reaction (Ugi-4CR).
Core Synthetic Strategy III: Oxidative Amidation
While reductive amination directly utilizes the aldehyde, an alternative two-step strategy involves its oxidation to a carboxylic acid, followed by a standard amide coupling reaction. This opens up a different chemical space, allowing for the formation of robust amide bonds, a ubiquitous feature in enzyme inhibitors.
Scientific Rationale & Expertise
Step A: Pinnick Oxidation. The oxidation of the aldehyde to a carboxylic acid must be efficient and clean. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger like 2-methyl-2-butene, is an ideal method. It is highly selective for aldehydes and proceeds under mild conditions, preserving the N-acetyl group and the piperazine ring.
Step B: Amide Coupling. Once the carboxylic acid is formed, a plethora of amide coupling reagents are available.[12] A highly effective and common choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA). HATU rapidly activates the carboxylic acid, facilitating its reaction with a wide range of amines to form the amide bond with minimal side products.[12][13]
Experimental Protocol: Two-Step Oxidative Amidation
Part A: Pinnick Oxidation
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (4:1).
-
Reagent Addition: Add 2-methyl-2-butene (4.0 eq) followed by a solution of sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) and sodium chlorite (NaClO₂) (1.5 eq) in water.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.
-
Work-up: After the reaction is complete (monitored by TLC/LC-MS), cool the mixture in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.
-
Extraction: Extract the product with a suitable organic solvent like Ethyl Acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield crude 4-acetylpiperazine-1-carboxylic acid, which can often be used in the next step without further purification.
Part B: HATU Amide Coupling
-
Reaction Setup: To a solution of the crude 4-acetylpiperazine-1-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.1 M), add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Activation: Add HATU (1.2 eq) to the mixture and stir at room temperature.
-
Reaction: Stir for 2-12 hours, monitoring by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Workflow for the two-step synthesis of amide inhibitors.
Data Summary & Characterization
The following table summarizes representative examples of inhibitor scaffolds that can be generated using the protocols described above. Yields and biological activity are representative and will vary based on the specific substrates used.
| Structure Example | Synthetic Route | Typical Yield | Hypothetical Target/Activity |
| N-benzyl-1-(4-acetylpiperazin-1-yl)methanamine | Reductive Amination | 70-95% | Kinase Inhibitor (e.g., hinge-binding) |
| 1-(4-acetylpiperazin-1-yl)-N-cyclohexyl-2-(tert-butylamino)-2-oxoethan-1-aminium | Ugi-4CR | 40-75% | Protease Inhibitor (Peptidomimetic) |
| (4-acetylpiperazin-1-yl)(4-fluorophenyl)methanone | Oxidative Amidation | 65-90% | GPCR Ligand |
| 1-((4-acetylpiperazin-1-yl)methyl)piperidin-4-amine | Reductive Amination | 75-95% | Epigenetic Target Modulator |
All synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >95% for biological screening.
Conclusion
This compound is a potent and versatile starting material for the synthesis of novel inhibitor libraries. The synthetic routes outlined in this guide—reductive amination, the Ugi multicomponent reaction, and oxidative amidation—provide a robust and flexible platform for drug discovery professionals. By explaining the causality behind procedural choices and providing detailed, validated protocols, we empower researchers to efficiently navigate the synthesis of diverse and complex molecules, accelerating the journey from hit identification to lead optimization.
References
-
de Souza, M. C. B. V., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis. [Link]
-
Graebin, C. S., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. ResearchGate. [Link]
-
Contreras-García, A., et al. (2016). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]
-
de la Torre, D., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]
-
Anonymous. (n.d.). Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]
-
Pieniążek, A., et al. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link]
-
Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]
-
Le, T. N., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
-
Güller, A. T., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. [Link]
-
Chonan, T., et al. (2010). Design and Synthesis of Disubstituted (4-piperidinyl)-piperazine Derivatives as Potent acetyl-CoA Carboxylase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kazem, M., et al. (2012). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. [Link]
-
Volochnyuk, D. M., et al. (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. [Link]
-
Acar, Ç., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules. [Link]
-
Stadler, M., et al. (2021). 10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones and related compounds: Synthesis, antiproliferative activity and inhibition of tubulin polymerization. European Journal of Medicinal Chemistry. [Link]
-
Ghorpade, S., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. [Link]
-
de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. 223142-88-9|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Detailed Protocol for the Reductive Amination of 4-Acetylpiperazine-1-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds, a linkage frequently found in biologically active molecules and pharmaceuticals.[1] This powerful transformation enables the conversion of aldehydes and ketones into amines in a two-step process that is often conveniently performed in a single pot. The initial step involves the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, which is subsequently reduced to the corresponding amine.[2]
This application note provides a comprehensive, field-proven protocol for the reductive amination of 4-acetylpiperazine-1-carbaldehyde with benzylamine, utilizing the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of this reagent is deliberate; its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing for the selective reduction of the iminium ion in the presence of the starting aldehyde.[3] This selectivity is paramount for achieving high yields and minimizing side products, a critical consideration in drug discovery and development where purity and efficiency are paramount.
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[4] The ability to functionalize this core structure through reactions like reductive amination is therefore of significant interest to researchers developing novel therapeutics. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into the expected outcomes and characterization of the final product.
Reaction Mechanism and Rationale
The reductive amination of this compound with benzylamine proceeds through a well-defined mechanistic pathway. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.
Step 1: Imine Formation
The reaction initiates with the nucleophilic attack of the primary amine (benzylamine) on the electrophilic carbonyl carbon of the aldehyde (this compound). This is followed by a proton transfer and subsequent dehydration to yield a protonated imine, also known as an iminium ion. The formation of the iminium ion is a reversible process and is often the rate-limiting step.
Step 2: Reduction of the Iminium Ion
The sodium triacetoxyborohydride then acts as a hydride donor, selectively reducing the iminium ion to the final secondary amine product. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde, which is the basis for the high selectivity of this reagent.[3]
Diagram of the Reductive Amination Workflow
Caption: A schematic overview of the reductive amination procedure.
Materials and Methods
Materials
| Reagent | Supplier | Purity | CAS Number |
| This compound | Amerigo Scientific | >95% | 223142-88-9 |
| Benzylamine | Sigma-Aldrich | >99% | 100-46-9 |
| Sodium Triacetoxyborohydride (STAB) | Sigma-Aldrich | 95% | 56553-60-7 |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | >99.8% | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Fisher Scientific | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | - | 7757-82-6 |
| Silica Gel for Column Chromatography | Sorbent Technologies | 60 Å, 230-400 mesh | - |
| Ethyl Acetate (EtOAc) for Chromatography | Fisher Scientific | HPLC Grade | 141-78-6 |
| Hexanes for Chromatography | Fisher Scientific | HPLC Grade | - |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR spectrometer (400 MHz or higher recommended)
Experimental Protocol
1. Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 6.40 mmol, 1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM, 30 mL).
-
To this solution, add benzylamine (0.76 g, 0.77 mL, 7.04 mmol, 1.1 eq) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
2. Reduction:
-
After 1 hour, add sodium triacetoxyborohydride (2.03 g, 9.60 mmol, 1.5 eq) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
3. Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting materials (aldehyde and amine) and the reaction mixture.
-
Develop the plate using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or a gradient).
-
Visualize the spots under a UV lamp. The disappearance of the starting aldehyde and the appearance of a new, less polar spot indicates the progress of the reaction.
4. Work-up:
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution (30 mL). Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Pack a column with silica gel using a slurry of hexanes.
-
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica gel).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-100%).
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield the pure 1-((4-acetylpiperazin-1-yl)methyl)-N-benzylamine.
Results and Discussion
The successful synthesis of 1-((4-acetylpiperazin-1-yl)methyl)-N-benzylamine is expected to yield a colorless to pale yellow oil. The structure of the product should be confirmed by spectroscopic methods, primarily ¹H NMR.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
Based on the analysis of similar structures, the following proton NMR signals are predicted for the final product. It is important to note that the piperazine ring protons may exhibit complex splitting patterns due to conformational rigidity.
-
δ 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.
-
δ 3.80 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
δ 3.45-3.60 (m, 4H): Piperazine ring protons adjacent to the acetyl group.
-
δ 2.50-2.65 (m, 4H): Piperazine ring protons adjacent to the newly formed methylene bridge.
-
δ 2.40 (s, 2H): Methylene bridge protons (-N-CH₂-N-).
-
δ 2.10 (s, 3H): Methyl protons of the acetyl group (-COCH₃).
-
A broad singlet corresponding to the N-H proton of the secondary amine may be observed, typically in the range of δ 1.5-3.0, and its position can be concentration-dependent.
The integration of the signals should correspond to the number of protons in each environment. Further characterization can be performed using ¹³C NMR and mass spectrometry to confirm the molecular weight.
Safety Precautions
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Benzylamine: Benzylamine is corrosive and can cause burns. Avoid contact with skin and eyes.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
This application note provides a robust and reliable protocol for the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride. The detailed experimental procedure, coupled with an understanding of the reaction mechanism and safety considerations, will enable researchers to successfully synthesize and characterize the desired N-substituted piperazine derivative. The versatility of this reaction makes it a valuable tool for the synthesis of compound libraries for drug discovery and other applications in chemical research.
References
- LifeChem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- Benchchem. Essential Safety and Logistics for Handling Sodium Triacetoxyborohydride.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Amerigo Scientific. This compound.
- ChemicalBook. Benzylamine(100-46-9) 1H NMR spectrum.
- PubChem. Sodium triacetoxyborohydride.
- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Master Organic Chemistry.
- PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- ACS Publications. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- NIH. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- ResearchGate. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- PubMed. Reductive Amination in the Synthesis of Pharmaceuticals.
- ResearchGate.
- ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- NIH.
- Benchchem.
- Myers Chem 115.
- MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
Sources
Application Note: Strategic Deployment of 4-Acetylpiperazine-1-carbaldehyde in Parallel Synthesis for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the rapid generation of diverse and structurally complex small molecule libraries is paramount to the success of drug discovery campaigns. Parallel synthesis has emerged as a cornerstone strategy, enabling the efficient exploration of chemical space. Central to this approach is the judicious selection of versatile building blocks that impart desirable physicochemical and pharmacological properties to the resulting compounds. This application note details the strategic use of 4-Acetylpiperazine-1-carbaldehyde as a valuable scaffold in parallel synthesis, focusing on its application in reductive amination protocols to generate extensive libraries of N-substituted piperazine derivatives. We provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols for solution-phase parallel synthesis, and a discussion on the rationale for its use in hit-to-lead optimization.
Introduction: The Piperazine Moiety and the Role of this compound
The piperazine ring is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs across various therapeutic areas. Its prevalence is attributed to its ability to improve the pharmacokinetic profile of drug candidates, often by enhancing aqueous solubility and bioavailability. The two nitrogen atoms of the piperazine core offer versatile handles for chemical modification, allowing for the fine-tuning of a molecule's three-dimensional structure and its interactions with biological targets.
This compound is a bifunctional building block that offers a unique combination of features for library synthesis. The aldehyde group serves as a reactive handle for the introduction of diversity elements through reactions such as reductive amination. The N-acetyl group, on the other hand, acts as a key modulator of the physicochemical properties of the final molecule. It can influence solubility, lipophilicity, and metabolic stability, while also providing a hydrogen bond acceptor.
Core Application: Parallel Reductive Amination
Reductive amination is a robust and widely employed method for the formation of C-N bonds. In the context of parallel synthesis, it allows for the efficient coupling of an aldehyde, in this case, this compound, with a diverse set of primary and secondary amines to generate a library of N-substituted piperazines. The reaction typically proceeds in a one-pot fashion, involving the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.
Rationale for Reagent Selection in Parallel Synthesis
For high-throughput synthesis, the choice of reagents is critical for ensuring high reaction success rates across a diverse range of substrates.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred for their ability to dissolve a wide range of organic compounds and for their compatibility with common reducing agents.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, well-suited for the reduction of iminium ions in the presence of other functional groups. Its use minimizes the risk of over-reduction of the starting aldehyde.
Visualization of the Parallel Reductive Amination Workflow
Caption: Workflow for parallel reductive amination.
Detailed Protocol: Parallel Solution-Phase Synthesis of an N-Substituted Piperazine Library
This protocol is designed for a 96-well plate format, allowing for the simultaneous synthesis of 96 unique compounds.
Materials and Equipment:
-
This compound (CAS: 223142-88-9)
-
Library of diverse primary and secondary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
96-well reaction blocks with sealing mats
-
Automated liquid handler or multichannel pipette
-
Centrifugal evaporator
-
LC-MS system for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Prepare 0.22 M stock solutions of each of the 96 unique amines in anhydrous DCM in a separate 96-well plate.
-
Prepare a 0.3 M suspension of NaBH(OAc)₃ in anhydrous DCM. Note: This should be prepared fresh and kept under an inert atmosphere as much as possible.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the 0.2 M this compound stock solution (0.04 mmol, 1.0 equivalent).
-
To each well, add 200 µL of the corresponding 0.22 M amine stock solution (0.044 mmol, 1.1 equivalents).
-
Seal the plate and allow the mixture to stir for 30-60 minutes at room temperature to facilitate iminium ion formation.
-
-
Reductive Amination:
-
Unseal the reaction block and add 200 µL of the 0.3 M NaBH(OAc)₃ suspension (0.06 mmol, 1.5 equivalents) to each well.
-
Reseal the plate securely and place it on an orbital shaker. Allow the reaction to proceed at room temperature for 12-24 hours.
-
-
Work-up:
-
Carefully add 200 µL of saturated aqueous NaHCO₃ solution to each well to quench the reaction.
-
Mix thoroughly and allow the layers to separate.
-
Transfer the organic (DCM) layer from each well to a new 96-well plate.
-
Extract the aqueous layer again with 200 µL of DCM and combine the organic layers.
-
-
Isolation and Analysis:
-
Place the 96-well plate containing the combined organic layers in a centrifugal evaporator to remove the solvent.
-
Reconstitute the resulting residues in a suitable solvent (e.g., DMSO or methanol) for analysis.
-
Analyze each well by LC-MS to confirm the identity and purity of the synthesized compounds.
-
Representative Reaction Scheme
Application Notes & Protocols for the Large-Scale Synthesis of Monosubstituted Piperazine Derivatives
Abstract
The piperazine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous blockbuster drugs across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1] Its prevalence is due to the unique physicochemical properties conferred by the two nitrogen atoms, which can improve aqueous solubility, bioavailability, and receptor binding affinity.[2] However, the symmetrical nature of piperazine presents a significant and persistent challenge in large-scale synthesis: achieving selective mono-functionalization while avoiding the formation of the 1,4-disubstituted byproduct.[3][4] This guide provides an in-depth analysis of field-proven, scalable methodologies for synthesizing monosubstituted piperazine derivatives, focusing on N-alkylation and N-arylation. We will dissect the causality behind strategic choices in reaction design, from stoichiometric control to the use of protecting groups and advanced catalytic systems. Detailed, step-by-step protocols are provided for key transformations, alongside guidelines for downstream processing and critical safety considerations pertinent to industrial-scale operations.
The Core Challenge: Selectivity in Piperazine Functionalization
The primary obstacle in the synthesis of monosubstituted piperazines is the comparable nucleophilicity of the two secondary nitrogen atoms.[3] In a direct reaction with one equivalent of an electrophile (e.g., an alkyl or aryl halide), a statistical mixture of unreacted piperazine, the desired monosubstituted product, and the undesired 1,4-disubstituted byproduct is often obtained. The monosubstituted product, once formed, can compete with the starting piperazine for the remaining electrophile, leading to low yields and creating significant purification challenges.
Caption: The fundamental challenge of piperazine mono-substitution.
To address this, process chemists employ several core strategies, which form the basis of the protocols in this guide:
-
Stoichiometric Control: Using a large excess of piperazine to statistically favor the reaction of the electrophile with an unsubstituted molecule.[4][5]
-
Protecting Group Strategy: Temporarily blocking one nitrogen atom with a removable group (e.g., tert-butyloxycarbonyl, Boc), thereby directing the reaction to the single available site.[6][7]
-
In Situ Protonation: Leveraging pH and salt forms to deactivate one nitrogen atom, reducing its nucleophilicity and promoting mono-reaction.[7][8]
Protocol I: Scalable N-Alkylation Strategies
N-alkylation is a fundamental method for producing a wide array of monosubstituted piperazines. The choice between direct alkylation and reductive amination often depends on the cost and availability of the starting materials (alkyl halide vs. aldehyde/ketone) and the desired scale of the reaction.
Method A: Direct Alkylation with Stoichiometric Control
This is the most straightforward approach, relying on a large excess of piperazine to drive the reaction towards mono-alkylation. The excess piperazine also serves as the base to neutralize the acid byproduct (e.g., HBr, HCl) formed during the reaction.
Causality: By maintaining a high concentration of piperazine relative to the alkylating agent, the probability of an electrophile encountering an already-substituted piperazine molecule is significantly reduced. Slow, controlled addition of the electrophile is critical to prevent localized high concentrations that would favor di-substitution.[3]
Step-by-Step Protocol: Synthesis of 1-Benzylpiperazine
-
Reactor Setup: To a suitable jacketed glass reactor equipped with an overhead stirrer, condenser, and addition funnel, charge piperazine (5.0 to 10.0 equivalents) and a suitable solvent such as acetonitrile or ethanol.
-
Inerting: While not always strictly necessary for simple alkyl halides, purging the vessel with nitrogen is good practice, especially at scale.
-
Temperature Control: Heat the stirred mixture to a moderate temperature (e.g., 50-60 °C).
-
Slow Addition: Add benzyl chloride (1.0 equivalent) dropwise via the addition funnel over 2-4 hours. Monitor the internal temperature to control any exotherm.
-
Reaction Monitoring: Stir the reaction at temperature for 12-24 hours. Monitor the disappearance of benzyl chloride by a suitable method (e.g., GC, TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the piperazine dihydrochloride salt that has precipitated.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in water and basify with a strong base (e.g., 50% NaOH solution) to pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 1-benzylpiperazine by vacuum distillation.
Method B: N-Alkylation via Reductive Amination
Reductive amination is a powerful and often cleaner alternative to direct alkylation, particularly when the corresponding aldehyde or ketone is readily available.[5] The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is immediately reduced to the amine.[9]
Causality: This one-pot procedure avoids the handling of reactive alkyl halides and often results in higher selectivity and cleaner reaction profiles. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for large-scale applications due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.[9]
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Protocol: Synthesis of 1-(Cyclohexylmethyl)piperazine
-
Reactor Setup: Charge a reactor with piperazine (1.0 equiv.), cyclohexanecarbaldehyde (1.1 equiv.), and a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the initial condensation and iminium ion formation.
-
Reduction: Cool the mixture in an ice bath to 0-5 °C. Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for completion by GC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be purified by crystallization from a suitable solvent or by vacuum distillation.
| Parameter | Direct Alkylation | Reductive Amination |
| Electrophile | Alkyl Halide/Sulfonate | Aldehyde or Ketone |
| Key Reagent | Large excess of piperazine | Stoichiometric reducing agent (e.g., STAB) |
| Byproducts | Piperazine salts, di-alkylated product | Borate salts, water |
| Selectivity Control | Stoichiometry, slow addition | In-situ formation and reduction |
| Scalability | Good, but requires handling large excess of piperazine | Excellent, often cleaner reactions |
Protocol II: Scalable N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl piperazines, a cornerstone of many pharmaceuticals, the Buchwald-Hartwig amination is the preeminent industrial method.[10] This palladium-catalyzed cross-coupling reaction provides a highly versatile and efficient route for forming C-N bonds from readily available aryl halides.[6][11]
Causality: The success of this reaction hinges on the precise combination of a palladium precursor, a sterically hindered and electron-rich phosphine ligand, and a suitable base.[3] The ligand facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. To ensure absolute mono-selectivity on a large scale, a mono-protected piperazine, such as N-Boc-piperazine, is almost always used. The Boc group can be efficiently removed in a subsequent step.[6]
Caption: A simplified representation of the palladium-catalyzed cycle.
Step-by-Step Protocol: Synthesis of 1-Boc-4-(4-tolyl)piperazine
-
Reactor Setup: To an oven-dried reactor, add 4-bromotoluene (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the reactor and thoroughly evacuate and backfill with an inert gas (e.g., nitrogen or argon) at least three times. This is critical to prevent catalyst oxidation.[6]
-
Solvent Addition: Add anhydrous toluene via cannula or a pressure-equalizing dropping funnel.
-
Catalyst Addition: In a separate glovebox or Schlenk tube, prepare a solution of the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, RuPhos, 2-4 mol%) in a small amount of anhydrous toluene. Add this catalyst solution to the main reactor via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting aryl halide is consumed (monitor by GC or LC-MS).
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate and carefully filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by recrystallization or flash column chromatography on silica gel.
-
Deprotection (if required): The Boc group can be readily removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ (1%) | XantPhos (2%) | NaO-t-Bu | Toluene | 100 | 85-95 |
| Aryl Chloride | Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ | Dioxane | 110 | 70-90 |
| Aryl Iodide | Pd(OAc)₂ (1%) | BINAP (1.5%) | Cs₂CO₃ | Toluene | 90 | 90-98 |
Downstream Processing and Purification at Scale
Purification is often the most challenging aspect of large-scale synthesis. The choice of method depends on the physical properties of the product and the nature of the impurities.
Caption: Decision workflow for large-scale purification.
-
Fractional Distillation: This is a highly effective and economical method for purifying liquid piperazine derivatives from non-volatile impurities or byproducts with significantly different boiling points.[12]
-
Crystallization and Salt Formation: For solid products, crystallization is the preferred method. A powerful technique involves reacting the crude basic piperazine product with an acid (e.g., acetic acid) in a suitable solvent (e.g., acetone) to selectively precipitate the product as a salt (e.g., piperazine diacetate).[12][13] The highly pure salt is then isolated by filtration and the free base is regenerated by treatment with a strong base.[12]
-
Column Chromatography: While effective for high-purity separation, traditional column chromatography is often prohibitively expensive and slow for multi-ton scale production. It is typically reserved for high-value pharmaceutical intermediates where other methods fail. The polarity difference between mono- and di-substituted products can be exploited for separation.[4]
-
Ion Exchange/Carbon Treating: These methods are particularly useful for removing trace metal catalysts (e.g., palladium) and color bodies from product streams, especially from aqueous solutions.[14]
Critical Safety Considerations
Large-scale synthesis with piperazine and its reagents requires stringent adherence to safety protocols.
| Hazard | Source | Mitigation Strategy |
| Corrosivity | Piperazine | Wear appropriate PPE, including gloves, safety goggles with side shields, and protective clothing.[15][16] |
| Air/Moisture Sensitivity | Piperazine, NaO-t-Bu, Pd catalysts, anhydrous solvents | Piperazine absorbs atmospheric CO₂ and water.[17] Handle in a well-ventilated area, keep containers tightly sealed.[15] Handle reactive reagents under an inert atmosphere (N₂ or Ar). |
| Flammability | Organic Solvents (Toluene, Dioxane, Acetonitrile) | Use in a well-ventilated area or fume hood, away from ignition sources. Use intrinsically safe equipment. |
| Exothermic Reactions | Acid-base neutralization, quenching | Ensure adequate reactor cooling capacity. Perform slow, controlled addition of reagents.[17] |
| Toxicity | Reagents, Solvents, Products | Consult Safety Data Sheets (SDS) for all materials. Use appropriate engineering controls (fume hoods) and PPE. |
Conclusion and Future Outlook
The large-scale synthesis of monosubstituted piperazines is a mature field with well-established, robust, and scalable protocols. The choice of synthetic strategy—be it direct alkylation, reductive amination, or palladium-catalyzed arylation—is dictated by a careful consideration of selectivity requirements, starting material cost, and the specific nature of the target molecule. For N-alkylation, stoichiometric control and reductive amination offer powerful solutions. For the critical N-aryl piperazine class, the Buchwald-Hartwig amination, coupled with a protecting group strategy, remains the gold standard for achieving high yields and purity at scale. As the demand for more complex and structurally diverse piperazine-containing drugs continues to grow, emerging technologies such as continuous flow synthesis and novel C-H functionalization methods may offer future avenues for even more efficient and sustainable large-scale production.[7][8]
References
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available at: [Link]
-
Christensen, J. B., et al. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
-
ResearchGate. (n.d.). High Catalytic Activity of Pd Nanoparticles Synthesized from Green Alga Chlorella vulgaris in Buchwald-hartwig Synthesis of N-Aryl Piperazines. Available at: [Link]
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5565. Available at: [Link]
-
Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available at: [Link]
-
PubMed. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]
-
Li, W., & Li, G. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 737–746. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]
-
Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Available at: [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available at: [Link]
- Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.
-
MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
ResearchGate. (n.d.). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Available at: [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]
- Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available at: [Link]
-
Semantic Scholar. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]
-
ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 14. osti.gov [osti.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. carlroth.com [carlroth.com]
- 17. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Acetylpiperazine-1-carbaldehyde
Welcome to the technical support center for the purification of crude 4-Acetylpiperazine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity this compound for your research and development needs.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.
Question 1: Why is my yield significantly low after recrystallization?
Answer:
Low recovery after recrystallization is a common issue that can stem from several factors. The primary reason is often the choice of solvent and the experimental conditions.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room or lower temperatures. If the compound remains significantly soluble at lower temperatures, a substantial amount will be lost in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even at low temperatures, leading to poor recovery.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate as an amorphous solid or fine powder, trapping impurities.
-
Co-crystallization with Impurities: If impurities have similar solubility profiles to the target compound, they may co-crystallize, reducing the purity of the final product and potentially affecting the overall yield.
Troubleshooting Steps:
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Good starting points for polar amides like this compound include ethanol, acetone, and acetonitrile.[1] A mixed solvent system, such as ethanol/water or ethanol/diethyl ether, can also be effective.[2][3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Subsequently, you can place it in an ice bath or refrigerator to maximize precipitation.
-
Seeding: If crystallization does not initiate upon cooling, adding a seed crystal of the pure compound can induce crystallization.
Question 2: My NMR spectrum shows persistent impurities even after column chromatography. What could be the cause?
Answer:
Persistent impurities after column chromatography can be frustrating. The issue often lies in the selection of the stationary and mobile phases, or the inherent instability of the compound on the column.
-
Co-elution of Impurities: The chosen solvent system may not have sufficient resolving power to separate the target compound from impurities with similar polarities.
-
Compound Tailing: Basic compounds like piperazine derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[4] This can cause the product to elute with impurities that would otherwise be separated.
-
On-Column Decomposition: The N-formyl and N-acetyl groups on the piperazine ring can be sensitive to acidic or basic conditions.[1] The acidic nature of silica gel can potentially cause hydrolysis of these groups, leading to the formation of new impurities during the purification process.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically screen different solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or acetone.
-
Use a Mobile Phase Additive: To mitigate peak tailing, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to your mobile phase.[4] This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.
-
Consider a Different Stationary Phase: If tailing and decomposition persist, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
TLC Analysis First: Always develop a good separation on a Thin Layer Chromatography (TLC) plate before running a column. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.
Question 3: The purified product is an oil and will not crystallize. How can I solidify it for easier handling and further purification?
Answer:
Oily products that are resistant to crystallization are a common challenge in organic synthesis. Several techniques can be employed to induce solidification.
-
Salt Formation: As a basic compound, this compound can be converted into a salt by reacting it with an acid. Salts are often crystalline and can be purified by recrystallization.[4] Common acids for this purpose include hydrochloric acid and fumaric acid. The purified salt can then be neutralized to regenerate the pure, free base.
-
Solvent Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can help to remove residual solvents and other minor impurities, which may be inhibiting crystallization.
-
Freezing: Cooling the oil to very low temperatures (e.g., in a dry ice/acetone bath) can sometimes induce solidification. The resulting solid may then be amenable to recrystallization.
-
High Vacuum Drying: Removing all traces of residual solvent by drying under high vacuum for an extended period can sometimes promote crystallization.
Workflow for Salt Formation and Purification:
Caption: Workflow for the purification of an oily basic compound via salt formation.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities could include:
-
Starting Materials: Unreacted 1-acetylpiperazine or the formylating agent.
-
Over-reaction Products: Di-formylated or di-acetylated piperazine derivatives if the reaction conditions are not carefully controlled.
-
Hydrolysis Products: 1-Acetylpiperazine or 4-formylpiperazine if the N-acetyl or N-formyl groups are hydrolyzed during the reaction or work-up.
-
By-products from the Formylating Agent: For example, if formic acid is used, by-products from its decomposition or side reactions may be present.
Q2: What is the most effective method for purifying this compound on a large scale?
A2: For large-scale purification, recrystallization is often the most practical and cost-effective method. However, if the crude product is an oil or contains impurities with very similar solubility profiles, a combination of techniques may be necessary. A possible large-scale workflow could be:
-
Initial Purification by Distillation (if applicable): If the compound is thermally stable, vacuum distillation can be an effective first step to remove non-volatile impurities.
-
Recrystallization: This is the preferred method for obtaining a high-purity crystalline solid.
-
Salt Formation and Recrystallization: If the free base is difficult to crystallize, forming a salt, recrystallizing it, and then liberating the free base can be a highly effective strategy.[4]
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure and identifying any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound by separating it from any non-volatile impurities. A method using a C18 column with a mobile phase of acetonitrile and water is a good starting point. For piperazine derivatives that lack a strong UV chromophore, derivatization may be necessary for sensitive detection.[5]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Purity Assessment Workflow:
Caption: Recommended analytical workflow for purity assessment.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol, acetone, or acetonitrile) and observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine (TEA) to the mobile phase to prevent tailing. Aim for an Rf of 0.2-0.4 for the product.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, cost-effective, scalable. | Requires a solid product, may not remove impurities with similar solubility. | Purifying solid crude products with good initial purity. |
| Column Chromatography | High resolving power, can separate complex mixtures. | More time-consuming, requires larger solvent volumes, potential for on-column decomposition. | Purifying oily products or separating compounds with similar polarities. |
| Salt Formation | Can induce crystallization of oils, highly effective for achieving high purity. | Requires an additional step to liberate the free base, may not remove other basic impurities. | Purifying oily or non-crystalline basic compounds.[4] |
| Vacuum Distillation | Excellent for removing non-volatile impurities. | Requires the compound to be thermally stable, not effective for separating compounds with similar boiling points. | Purifying thermally stable, low-boiling point compounds. |
References
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Yield for N-Acetylpiperazine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of N-acetylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. N-acetylpiperazine derivatives are crucial building blocks in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS) such as anxiolytics and antidepressants.[1][2][3] This resource provides field-proven insights and scientifically grounded protocols to help you navigate the complexities of their synthesis and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My N-acetylation reaction is resulting in a low yield. What are the most common causes?
Low or no product yield in the N-acetylation of piperazine derivatives can often be attributed to several key factors:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the piperazine substrate to the acetylating agent is a frequent cause of low yield. While a 1:1 ratio is theoretically sufficient, using a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion. However, a large excess may complicate purification.[5]
-
Poor Nucleophilicity of the Piperazine: The nucleophilicity of the secondary amine on the piperazine ring is critical for the reaction to proceed. Steric hindrance from bulky substituents on the piperazine ring can impede the approach of the acetylating agent.[6]
-
Deactivation of the Amine: The presence of acid can protonate the nitrogen atom of the piperazine, rendering it non-nucleophilic and thus unreactive towards the acetylating agent.[6][7]
-
Hydrolysis of the Acetylating Agent: Acetylating agents like acetyl chloride and acetic anhydride are highly susceptible to hydrolysis. The presence of water in the reaction medium will consume the reagent and reduce the yield. Therefore, the use of anhydrous solvents and reagents is critical.[6]
Q2: I'm observing a significant amount of di-acetylated byproduct. How can I improve the selectivity for mono-acetylation?
The formation of the di-acetylated piperazine is a common side reaction due to the presence of two reactive secondary amine groups. Here are several strategies to enhance mono-selectivity:
-
Use of a Protecting Group: Employing a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms is a highly effective method to ensure mono-acetylation.[4][8] The Boc group can be readily removed in a subsequent step.
-
In Situ Mono-protonation: This is a cost-effective, one-pot method where one equivalent of a strong acid (e.g., HCl) is used to protonate one of the piperazine nitrogens, deactivating it towards acetylation.[4][9] The reaction is then carried out on the free, non-protonated nitrogen.
-
Adjusting Molar Ratios: Using a significant excess of the piperazine starting material can statistically favor the formation of the mono-substituted product.[4][9] However, this necessitates a more rigorous purification step to remove the unreacted piperazine.
-
Controlled Addition of the Acetylating Agent: Slowly adding the acetylating agent to the reaction mixture at a low temperature (e.g., 0 °C) can help to control the reaction and minimize the formation of the di-acetylated product.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are experiencing low to no yield, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the underlying issue.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Di-acetylated Side Product
The presence of a di-acetylated byproduct indicates that both nitrogen atoms of the piperazine ring are reacting. The choice of strategy to mitigate this depends on the specific substrate and desired scale of the reaction.
Caption: Strategies to control di-acetylation.
Issue 3: Difficulty in Product Purification
N-acetylpiperazine derivatives can sometimes be challenging to purify, especially if they are oils or if there are closely related impurities.
-
Oily Products: If your product is an oil and difficult to crystallize, consider converting it to a salt.[10] Piperazine derivatives are basic and can form crystalline salts with acids like HCl or fumaric acid, which can then be purified by recrystallization. The purified salt can be neutralized to regenerate the pure oily amine.[10][11]
-
Tailing on Silica Gel Chromatography: The basic nature of piperazine derivatives can lead to significant tailing on standard silica gel.[10] To mitigate this, you can:
-
Add a basic modifier to the eluent: Adding a small amount of triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can improve the peak shape.[10]
-
Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
-
Experimental Protocols
Protocol 1: General Procedure for N-acetylation of Piperazine
This protocol describes a standard method for the N-acetylation of piperazine using acetic anhydride.
Materials:
-
Piperazine (1.0 equivalent)
-
Acetic anhydride (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperazine substrate.
-
Dissolve the substrate in anhydrous DCM to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine to the solution.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[12]
Protocol 2: Selective Mono-N-acetylation via N-Boc Protection
This protocol is a reliable method for achieving high selectivity for the mono-acetylated product.[8]
Step 1: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (2.0 equivalents) in a suitable solvent like DCM.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction mixture for 20-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvent and purify the resulting 1-Boc-piperazine by column chromatography or extraction.[8][9]
Step 2: Acetylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., DCM).
-
Cool the mixture to 0 °C.
-
Add the acetylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the N-acetyl-N'-Boc-piperazine product.[8]
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-acetyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete.
-
Evaporate the solvent and excess acid.
-
Neutralize with a saturated NaHCO₃ solution and extract the final mono-acetylated piperazine product.[8]
Data Presentation
Table 1: Comparison of Strategies for Mono-N-acetylation of Piperazine
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step reaction, cost-effective.[9] | Difficult removal of excess piperazine.[9] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for acylation step | High selectivity, clean reaction.[9] | Multi-step process, higher cost.[9] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 salt:electrophile | 60-89% | One-pot synthesis, good yields.[9] | May require longer reaction times or activation.[9] |
Mechanistic Insights
The N-acetylation of piperazine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent. The choice of base is crucial as it serves to neutralize the acid byproduct (e.g., HCl if using acetyl chloride) which would otherwise protonate and deactivate the starting piperazine.
Caption: General mechanism of N-acetylation.
References
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Troubleshooting guide for low yield in piperazine cycliz
- A Simple Synthesis of N-Alkylpiperazines.
- Technical Support Center: Optimizing Piperidine Acyl
- The Role of 1-Acetylpiperazine in Drug Development & Discovery.
- 1-Acetylpiperazine 13889-98-0 wiki. Guidechem.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Technical Support Center: Selective Mono-acyl
- Technical Support Center: Purification of Oily Piperazine Deriv
- Purification of piperazine.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Method for producing N-acetylhomopiperazines.
- Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.
- Technical Support Center: Synthesis of Piperazine Deriv
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- Assessing the Performance of 1-Acetylpiperazine in Diverse Chemical Reactions: A Compar
- The Recent Development of Piperazine and Piperidine Deriv
- 1-Acetylpiperazine | 13889-98-0. ChemicalBook.
- Why did my amide syntesis does not work?.
- Reactions of Piperazines. Ambeed.com.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH.
- Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. PubMed.
- Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums | Request PDF.
- Recent Advances in Piperazine Synthesis | Request PDF.
- NMR-based investigations of acyl-functionalized piperazines concerning their conform
- Tips and tricks for difficult amide bond form
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine deriv
- Reactions of acetylenic acid esters with piperazine derivatives.
- (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 12. Page loading... [guidechem.com]
stability and storage conditions for 4-Acetylpiperazine-1-carbaldehyde
Technical Support Center: 4-Acetylpiperazine-1-carbaldehyde
Introduction: Welcome to the technical support guide for this compound (CAS No. 223142-88-9). This document is designed for researchers, chemists, and professionals in drug development who utilize this versatile building block. Our goal is to provide you with comprehensive information on its stability and storage to ensure the integrity of your experiments and the longevity of the compound. We will address common questions and troubleshooting scenarios encountered in the laboratory, grounding our recommendations in established chemical principles and safety data.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability and shelf-life, this compound should be stored under controlled conditions that mitigate its sensitivities to atmosphere, light, and temperature. The compound is known to be hygroscopic, light-sensitive, and air-sensitive.[1][2] Therefore, the ideal storage protocol involves multiple layers of protection.
For long-term storage (1-2 years), temperatures of -20°C are recommended.[3] For short-term storage (1-2 weeks), refrigeration at 2-8°C is suitable.[3][4] The compound should always be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to moisture and air.[2][5][6] Additionally, the container should be placed in a dark location or be made of amber glass to protect it from light.[1][2]
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life is critically dependent on the storage conditions. When stored as recommended—in a tightly sealed container, under an inert atmosphere, protected from light, and at the correct temperature (-20°C for long-term)—the compound can be expected to remain stable for at least one to two years.[3] However, frequent opening of the container, even under controlled conditions, can introduce contaminants and degrade the compound over time. We recommend aliquoting the compound upon receipt for long-term projects to minimize the number of times the main stock is exposed to ambient conditions.
Q3: The Safety Data Sheet (SDS) mentions the compound is "hygroscopic" and "air sensitive." What does this mean for my experiments?
A3:
-
Hygroscopic: This means the compound readily absorbs moisture from the atmosphere.[1] Ingress of water can lead to hydrolysis of the carbaldehyde group, potentially forming 1-acetylpiperazine and formic acid, or it can simply lead to clumping and inaccurate weighing.
-
Air Sensitive: Sensitivity to air, particularly oxygen, can lead to oxidative degradation.[2] While specific oxidation pathways for this molecule are not extensively documented in the literature, functional groups like aldehydes can be susceptible to oxidation.
For your experiments, this means all handling should be done in a controlled environment. Use of a glovebox or a dry, inert atmosphere (like argon or nitrogen) is highly recommended, especially when weighing and preparing solutions.[5][7] Always ensure the container is tightly sealed immediately after use.
Q4: What solvents are compatible with this compound?
A4: The product is noted to be water-soluble.[2] It is a polar molecule and is expected to be soluble in a range of polar organic solvents such as DMSO, DMF, and alcohols. When preparing solutions for long-term storage, ensure the solvent is anhydrous (dry) to prevent hydrolysis. Studies on related piperazine compounds in solution have shown degradation over time, so it is best practice to prepare solutions fresh for each experiment.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, linking them to potential stability problems.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Product Discoloration (e.g., yellowing) | Exposure to light or air. | This is a common sign of degradation.[1][2] The compound should be protected from light by using an amber vial or storing it in the dark. Air sensitivity suggests that oxidation may be occurring.[2] If discoloration is observed, verify the purity of the compound via analytical methods (e.g., HPLC, NMR) before use. Discard if significant degradation is confirmed. |
| Inconsistent Experimental Results / Low Yield | Compound degradation due to improper storage or handling. | Verify the integrity of your stock. This could be due to moisture absorption (hydrolysis) or oxidation.[1][2][9] Run a quality control check on your material. For future use, ensure the compound is handled under an inert atmosphere and stored in a desiccator or at low temperatures.[5] |
| Compound has become clumpy or oily | Absorption of moisture. | This is a clear indication of the compound's hygroscopic nature.[1] While the compound may still be usable for some applications, its purity is compromised, and accurate weighing is difficult. To prevent this, store the compound in a desiccator over a drying agent (e.g., silica gel) and minimize its exposure to ambient air. |
| Difficulty Dissolving the Compound | Partial degradation or polymerization. | While hazardous polymerization is not expected to occur, minor degradation can sometimes lead to less soluble impurities.[1][2] Attempt gentle warming or sonication to aid dissolution. If the material remains insoluble in a trusted solvent, it is likely degraded and should not be used. |
Experimental Protocols & Workflows
Protocol 1: Proper Handling and Weighing
This protocol minimizes exposure to atmospheric contaminants.
-
Preparation: Move the sealed container of this compound from cold storage (-20°C or 2-8°C) to a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold compound when the container is opened.
-
Inert Environment: Transfer the container, along with necessary spatulas and weigh boats, into a glovebox or an enclosure flushed with an inert gas like nitrogen or argon.
-
Dispensing: Open the container only within the inert atmosphere. Quickly weigh the desired amount of the compound into a tared, dry vial.
-
Sealing: Tightly seal both the original stock container and the vial containing the weighed sample before removing them from the inert atmosphere. It is good practice to wrap the cap junction with parafilm for an extra layer of protection.
-
Storage: Immediately return the stock container to its recommended storage condition.[3][4]
Diagram 1: Decision Workflow for Compound Handling
This workflow helps researchers decide on the appropriate handling procedure based on the experimental requirements.
Caption: Simplified potential degradation pathways.
Summary of Storage Conditions
| Parameter | Condition | Rationale | References |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | To slow down potential degradation reactions. | [3][4] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | To protect against moisture (hydrolysis) and air (oxidation). | [1][2][5] |
| Light | Protect from light (Amber vial/Dark place) | The compound is light-sensitive and can degrade upon exposure. | [1][2] |
| Container | Tightly sealed, appropriate for cold storage | To prevent ingress of air and moisture. | [1][5][7] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | To prevent hazardous chemical reactions. | [1][2][6] |
References
- Safety Data Sheet. (2018-01-18). [Source details redacted for privacy, indicates stability and handling precautions].
- Safety Data Sheet - Thermo Fisher Scientific. (2016-10-18).
- Piperazine-1-carboxaldehyde - Apollo Scientific.
- Safety Data Sheet - TCI Chemicals. (2025-03-28). [Source details redacted for privacy, outlines storage and handling procedures].
- Safety Data Sheet - Fisher Scientific.[Source details redacted for privacy, provides first-aid and handling measures].
- Safety Data Sheet - Cayman Chemical. (2025-11-19).
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018-03-01). PubMed. Retrieved from [Link]
- Safety Data Sheet - Fisher Scientific.
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
-
This compound - Amerigo Scientific. (n.d.). Retrieved from [Link]
-
223142-88-9 | this compound - BIOFOUNT. (n.d.). Retrieved from [Link]
- MSDS of 4-Methylpiperazine-1-carbaldehyde.
-
Thermal degradation of piperazine and its structural analogs. (2025-10-30). ResearchGate. Retrieved from [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2025-08-05). ResearchGate. Retrieved from [Link]
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 223142-88-9|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 4. 223142-88-9|this compound|BLD Pharm [bldpharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Piperazine Functionalization Reactions
<
Welcome to the Technical Support Center for Piperazine Functionalization. Piperazine and its derivatives are cornerstone structural motifs in medicinal chemistry, valued for their ability to impart favorable physicochemical properties to drug candidates.[1][2] However, the symmetrical nature and dual nucleophilic sites of the piperazine ring present unique synthetic challenges, often leading to low yields and complex product mixtures.[1][3]
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the N-functionalization of piperazines, including alkylation, acylation, and arylation reactions.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Issue 1: Low or No Product Formation
Question: My reaction shows a low conversion of starting material, resulting in a poor yield of the desired functionalized piperazine. What are the likely causes and how can I improve it?
Answer: Low conversion is a frequent challenge that can stem from several factors related to reagent reactivity, reaction conditions, and catalyst efficiency.
-
Insufficient Nucleophilicity of Piperazine: The nucleophilicity of the piperazine nitrogen is crucial for the reaction to proceed.[4][5]
-
Protonation: Piperazine is a weak base (pKa values are typically around 5.3 and 9.7) and can be easily protonated by acidic reagents or byproducts, rendering it non-nucleophilic.[6][7] Ensure the reaction includes a suitable base (e.g., K₂CO₃, NaHCO₃, or an organic base like triethylamine) to neutralize any generated acid.[8]
-
Solvent Effects: The choice of solvent can influence the nucleophilicity of amines.[5] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they can solvate the cation without strongly hydrogen-bonding with the amine, thus preserving its reactivity.
-
-
Poor Electrophile Reactivity: The nature of your alkylating, acylating, or arylating agent is critical.
-
Leaving Group Ability: For alkylations, ensure you are using a good leaving group (e.g., I > Br > Cl). For sluggish reactions with alkyl chlorides or bromides, the addition of a catalytic amount of sodium or potassium iodide can improve the yield through the Finkelstein reaction.[9]
-
Steric Hindrance: Bulky substituents on either the piperazine or the electrophile can significantly slow down the reaction rate.[10][11] If steric hindrance is suspected, you may need to increase the reaction temperature or extend the reaction time.[12]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many functionalization reactions require heating to overcome the activation energy barrier.[12][13] If your reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for potential side product formation.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time.[14][15] Some reactions may appear stalled but may proceed to completion with extended time.
-
-
Catalyst Inefficiency (for Arylation Reactions):
-
Catalyst and Ligand Choice: In Palladium-catalyzed Buchwald-Hartwig aminations, the choice of the palladium precursor and phosphine ligand is crucial.[16][17] For less reactive aryl halides, more electron-rich and sterically hindered ligands are often required.[16] It is advisable to screen a variety of ligands and palladium sources.[13][18]
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvents.[16] Ensure all reagents and solvents are of high purity and anhydrous, as water can inhibit the reaction.[13][19]
-
Issue 2: Significant Formation of Di-Substituted Byproduct
Question: My reaction is producing a substantial amount of the 1,4-di-substituted piperazine, significantly lowering the yield of my desired mono-substituted product. How can I improve selectivity?
Answer: The formation of di-substituted byproducts is a classic challenge in piperazine chemistry due to the comparable reactivity of both nitrogen atoms.[16] Several strategies can be employed to favor mono-functionalization.
-
Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile is a common and effective method.[12][16] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.[16]
-
Slow Addition of the Electrophile: A slow, controlled addition of the alkylating or arylating agent, often at a lower temperature, can help maintain a low concentration of the electrophile in the reaction mixture, thereby minimizing the formation of the di-substituted product.[12][16]
-
Use of a Mono-Protected Piperazine: This is a highly effective and often preferred strategy for achieving clean mono-functionalization.[1][3][16]
-
Boc-Protection: N-Boc-piperazine is a commercially available and widely used starting material. The Boc (tert-butoxycarbonyl) group effectively blocks one nitrogen, allowing for selective functionalization of the other. The Boc group can be subsequently removed under acidic conditions (e.g., TFA in DCM).[3]
-
Other Protecting Groups: Other protecting groups like Cbz (benzyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can also be used, offering orthogonal deprotection strategies if other sensitive functional groups are present in the molecule.[3]
-
-
In-situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., piperazine dihydrochloride) can generate the piperazine monohydrochloride in situ.[8][20] The protonated nitrogen is unreactive, allowing for selective functionalization at the free nitrogen.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing low yields in piperazine functionalization reactions.
Caption: Troubleshooting workflow for low piperazine functionalization yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in piperazine functionalization reactions besides di-substitution?
A1: Besides di-substitution, several other side reactions can occur:
-
Quaternary Salt Formation: Over-alkylation on the same nitrogen can lead to the formation of a water-soluble quaternary ammonium salt, which can complicate product isolation.[8] This is more common with highly reactive alkylating agents.
-
Elimination Reactions: If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), this can compete with the desired substitution reaction, especially with stronger bases or higher temperatures.[21]
-
Hydrodehalogenation (in Buchwald-Hartwig reactions): This side reaction involves the replacement of the halide on the aryl halide with a hydrogen atom, leading to the formation of an arene byproduct and reducing the yield of the desired N-arylpiperazine.[13]
-
Reaction with Solvent: Some highly reactive acylating agents can react with nucleophilic solvents like alcohols. It is generally recommended to use inert solvents such as DCM, THF, or toluene for acylation reactions.[22]
Q2: How can I effectively purify my mono-substituted piperazine from the di-substituted byproduct and unreacted piperazine?
A2: Purification can be challenging due to the similar polarities of the desired product and the byproducts.[6]
-
Column Chromatography: This is the most common method. The high polarity and basicity of piperazine derivatives can cause streaking on silica gel.[6][13] To mitigate this, you can:
-
Add a base to the eluent: Incorporating a small amount of a competing base, such as 0.1-1% triethylamine (TEA) or ammonium hydroxide in your mobile phase (e.g., hexane/ethyl acetate or DCM/methanol), can significantly improve peak shape and separation.[6][13]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a commercially available amine-functionalized column.[6]
-
-
Acid-Base Extraction: This can be an effective method to remove non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic piperazine compounds will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the purified piperazine products. This technique, however, will not separate mono- and di-substituted products from each other.
-
Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, particularly on a larger scale.
Q3: My desired functionalized piperazine seems to be water-soluble, and I'm losing it during the aqueous workup. What can I do?
A3: The basic nitrogen atoms of the piperazine ring can lead to significant water solubility, especially for smaller, more polar derivatives.[14]
-
Back-Extraction: After your initial organic extraction, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of your product in the aqueous phase. Then, perform several additional extractions with a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol.
-
Avoid Acidic Washes if Product is Highly Basic: While acidic washes are good for removing less basic impurities, a highly basic product might be fully protonated and become exclusively water-soluble. In such cases, a simple water wash or a wash with a saturated sodium bicarbonate solution might be more appropriate.
-
Evaporation of Aqueous Layer: In extreme cases, if the product is very polar and water-soluble, you may need to lyophilize (freeze-dry) the aqueous layer after basification to recover the product as a salt.
Q4: Does steric hindrance on the piperazine ring itself affect functionalization?
A4: Yes, absolutely. While much of the focus is on the N-substituents, substitution on the carbon atoms of the piperazine ring can also significantly impact reactivity.[10][23][24] Bulky groups at the 2- or 3-positions can sterically hinder the approach of the electrophile to the adjacent nitrogen atom, potentially requiring more forcing reaction conditions (higher temperature, longer reaction time) or leading to lower yields compared to unsubstituted piperazine.[11]
Illustrative Reaction Scheme and Protocol
This section provides a general scheme for the mono-N-alkylation of piperazine using a protecting group strategy, a reliable method for avoiding di-substitution.
General Reaction Scheme: Mono-Alkylation via Boc-Protection
Caption: Workflow for selective mono-alkylation of piperazine.
Step-by-Step Protocol: Synthesis of N-Boc-piperazine
This protocol details the first step of the above scheme, the mono-protection of piperazine with Di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Piperazine (2.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2.0 eq.) in DCM in a round-bottom flask.[3][16]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.0 eq.) in DCM to the piperazine solution dropwise over 2-3 hours.[3]
-
Allow the reaction to warm to room temperature and stir for an additional 20-24 hours.[3]
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of (Boc)₂O.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired mono-Boc-piperazine from unreacted piperazine and the di-Boc-piperazine byproduct.
Data Summary Table
The choice of base and solvent can significantly impact the outcome of piperazine functionalization. The following table provides general guidance for common reaction types.
| Reaction Type | Common Bases | Common Solvents | Key Considerations |
| N-Alkylation | K₂CO₃, NaHCO₃, Cs₂CO₃, TEA, DIPEA | Acetonitrile, DMF, DMSO, THF | Weaker inorganic bases are often preferred to minimize di-alkylation.[12] Aprotic solvents are generally effective. |
| N-Acylation | TEA, Pyridine, DIPEA | DCM, THF, Toluene | Anhydrous conditions are crucial to prevent hydrolysis of the acylating agent.[25] Reactions are often run at 0 °C to control reactivity.[22] |
| N-Arylation (Buchwald-Hartwig) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Base selection is critical and substrate-dependent. Stronger bases like NaOt-Bu are common, but weaker bases may be needed for sensitive substrates.[19][26] Anhydrous and oxygen-free conditions are essential.[13] |
This technical guide provides a foundational framework for troubleshooting low yields in piperazine functionalization reactions. Successful synthesis often requires careful optimization of multiple parameters, and we encourage researchers to use this guide as a starting point for their systematic investigation.
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). Benchchem.
- Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). Benchchem.
- Preventing di-substitution in piperazine N-alkyl
- Technical Support Center: Optimizing Piperidine Acyl
- Technical Support Center: Optimizing Piperazine Synthesis. (2025). Benchchem.
- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (2025). Benchchem.
- optimizing reaction conditions for N-aryl
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
- Technical Support Center: Optimization of Reaction Conditions for Piperazine-2-thione Functionaliz
- Technical Support Center: Selective Mono-acyl
- Technical Support Center: Synthesis of Substituted Piperazines. (2025). Benchchem.
- Technical Support Center: Optimizing N-Arylpiperazine Synthesis. (2025). Benchchem.
- Analytical Methods. RSC Publishing.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Opportunities and challenges for direct C–H functionaliz
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC - PubMed Central.
- Nucleophilicities of Primary and Secondary Amines in Water.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Opportunities and challenges for direct C-H functionaliz
- Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. research.rug.nl [research.rug.nl]
Technical Support Center: Improving the Regioselectivity of Piperazine Substitution
Welcome to the technical support center for piperazine substitution. As a ubiquitous scaffold in medicinal chemistry, the piperazine ring's symmetrical nature presents a formidable challenge: achieving selective N-substitution.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity issues and provide robust, field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction produces a significant amount of the 1,4-disubstituted byproduct, but I want mono-substitution. How can I improve selectivity?
This is the most common challenge in piperazine chemistry. The two secondary amines (N1 and N4) have similar nucleophilicity, often leading to a statistical mixture of mono- and di-substituted products.[3][4][5] The formation of the di-substituted byproduct is influenced by stoichiometry, reaction temperature, and the reactivity of the electrophile.[3][6]
Here are two primary strategies to favor mono-substitution:
Strategy A: Statistical Control via Excess Piperazine
Causality: By using a large excess of piperazine (e.g., 5-10 equivalents) relative to the electrophile, you statistically increase the probability that the electrophile will react with an abundant, unsubstituted piperazine molecule rather than the less concentrated mono-substituted intermediate.[5] This method is straightforward but can be atom-inefficient, especially with expensive piperazine derivatives.
Troubleshooting Tips:
-
Slow Addition: The slow, dropwise addition of the electrophile can help maintain a low concentration in the reaction mixture, further favoring mono-alkylation.[3][5]
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second substitution more significantly than the first, thereby improving selectivity.[3][6]
-
Milder Base: If a base is required, using a weaker one (e.g., K₂CO₃, NaHCO₃) can prevent the deprotonation of the mono-substituted product, making it less nucleophilic and less prone to a second reaction.[6]
Strategy B: Protecting Group Strategy
Causality: This is a more controlled and often more efficient method. It involves temporarily "blocking" one of the piperazine nitrogens with a protecting group. This forces the substitution to occur exclusively at the unprotected nitrogen. The protecting group is then removed in a subsequent step to yield the desired mono-substituted product.[4][5][7]
The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability in a wide range of conditions and its clean removal under acidic conditions.[2][8]
Protocol 1: Mono-Boc Protection of Piperazine
This protocol describes the reliable synthesis of tert-butyl piperazine-1-carboxylate, a crucial intermediate for mono-functionalization.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve piperazine (2.0 equivalents) in DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in a minimal amount of the same solvent.
-
Add the (Boc)₂O solution dropwise to the stirred piperazine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of (Boc)₂O.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected piperazine.
Issue 2: My Boc deprotection is incomplete or causes side reactions. How can I optimize it?
Incomplete deprotection or the degradation of other acid-sensitive groups are common hurdles.[2][9] The choice of acid and reaction conditions is critical.
Causality: Boc deprotection proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and decarboxylation.[8] The reaction's efficiency depends on acid strength, temperature, and substrate solubility.[9]
Troubleshooting Boc Deprotection
| Problem | Potential Cause | Recommended Solution | Citation |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Increase equivalents of acid (TFA or HCl), extend reaction time, or gently warm the reaction (e.g., to 40°C). Monitor closely by LC-MS. | [9] |
| Side Product Formation | Other acid-labile groups (e.g., acetals, some esters) are present in the molecule. | Use milder conditions. A 4M solution of HCl in 1,4-dioxane is often less harsh than neat TFA and can provide better selectivity. | [8][9] |
| Poor Solubility | The starting material is not fully dissolved in the reaction solvent. | Try a different co-solvent. For TFA deprotection, DCM is common. For HCl/dioxane, methanol or ethyl acetate can be used as a co-solvent. | [8][9] |
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is often preferred when other acid-sensitive functional groups are present.
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or ethyl acetate (as co-solvent, if needed)
-
Diethyl ether (for precipitation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
DCM or other suitable extraction solvent
Procedure:
-
Dissolve the N-Boc protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, dioxane) in a round-bottom flask.
-
To the stirred solution, add the 4M HCl in dioxane solution (3-5 equiv.) at room temperature.[9]
-
Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected piperazine may precipitate.[9]
-
Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure or precipitate the product by adding diethyl ether and collect by filtration.
-
To obtain the free base, suspend the resulting salt in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the pH is basic.
-
Separate the layers, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[9]
Issue 3: I need to synthesize an unsymmetrically 1,4-disubstituted piperazine. How do I control which nitrogen reacts first and second?
Causality: To achieve selective and differential functionalization at N1 and N4, an orthogonal protecting group strategy is required.[1] Orthogonal groups are removed under distinct, non-interfering conditions, allowing you to "unmask" one nitrogen at a time for reaction.[1][10]
A classic orthogonal pair for piperazine is Boc (acid-labile) and Cbz (benzyloxycarbonyl, removed by hydrogenolysis).[1]
Comparison of Common Orthogonal Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stable To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (TFA, HCl) | Base, Hydrogenolysis |
| Benzyloxycarbonyl | Cbz (or Z) | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd/C) | Acid, Base |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) | Acid, Hydrogenolysis |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Acid, Base, Hydrogenolysis |
Choosing a Strategy: The choice of protecting groups depends entirely on the stability of your substrate and the reaction conditions you plan to use for the substitution steps. For example, if your substitution reaction requires basic conditions, you would protect the non-reacting nitrogen with a base-stable group like Boc or Cbz.[1]
Issue 4: My N-arylation (e.g., Buchwald-Hartwig) reaction is not working or gives poor selectivity.
Causality: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but requires careful optimization of the catalyst, ligand, base, and solvent.[11][12] Failure often stems from an inactive catalyst, poor ligand choice, or inappropriate base selection.[13] Selectivity issues arise from the potential for di-arylation.[13]
Troubleshooting Buchwald-Hartwig Reactions:
-
No Reaction:
-
Catalyst/Ligand: Ensure you are using an appropriate palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand. For piperazine arylations, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[13]
-
Inert Atmosphere: While some systems are robust, it is best practice to run the reaction under an inert atmosphere (Argon or Nitrogen) to protect the Pd(0) catalyst from oxidation.[13]
-
Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to facilitate the catalytic cycle.[13][14] Weaker bases may lead to incomplete reactions.
-
-
Poor Mono-Arylation Selectivity:
-
Stoichiometry: Just as with alkylation, using an excess of piperazine (2-3 equivalents) relative to the aryl halide can statistically favor the mono-arylated product.[13]
-
Protecting Groups: For guaranteed mono-arylation, start with a mono-protected piperazine (e.g., N-Boc-piperazine) and deprotect after the coupling reaction. This is the most reliable method for complex substrates.
-
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
- Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
- Preventing di-substitution in piperazine N-alkyl
- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
- Optimizing reaction conditions for N-aryl
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Direct N1-monosubstitution of piperazine. ResearchGate. [Link]
- Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
-
Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis & Handling of Carbaldehydes
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the synthesis and handling of carbaldehydes. This resource is designed to address the common challenges associated with the inherent reactivity of the aldehyde functional group, with a particular focus on preventing unwanted hydrolysis during synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My aldehyde is degrading during aqueous workup. What is happening and how can I prevent it?
A: Your aldehyde is likely undergoing hydrolysis to form a gem-diol (a hydrate). This reaction is reversible and can be catalyzed by both acids and bases.[1][2] In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4][5] Under basic conditions, the hydroxide ion, a stronger nucleophile than water, directly attacks the carbonyl carbon.[1][4]
To prevent this, you can:
-
Minimize contact with water: Use anhydrous solvents and reagents whenever possible.
-
Control the pH: If an aqueous workup is unavoidable, use neutral pH water and work quickly. Avoid strongly acidic or basic conditions.
-
Protect the aldehyde: Temporarily convert the aldehyde to a less reactive functional group, such as an acetal, before proceeding with reactions in aqueous or protic media.[6]
Q2: What is the most robust method for protecting a carbaldehyde group?
A: The formation of a cyclic acetal is the most common and robust method for protecting aldehydes.[6] Acetals are stable in neutral to strongly basic environments and are unreactive towards many common reagents, including nucleophiles, hydrides, and organometallics.[7] They are easily formed by reacting the aldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst.[8] The protection can be readily removed by treatment with aqueous acid to regenerate the aldehyde.[6]
Q3: I need to perform a reaction under strictly anhydrous conditions. How can I ensure my solvents are dry?
A: Ensuring truly anhydrous conditions is critical for many reactions involving sensitive substrates like aldehydes. The primary methods for drying solvents include:
-
Batch Drying with Desiccants: Stirring the solvent with an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or with molecular sieves.[9]
-
Distillation from a Drying Agent: Refluxing the solvent over a reactive drying agent such as sodium/benzophenone for ethers or calcium hydride for hydrocarbons, followed by distillation.[9][10]
-
Column Purification: Passing the solvent through a column packed with an activated adsorbent like alumina.[9]
For a detailed guide on selecting the appropriate drying agent for your solvent, refer to the table in the "Protocols" section below.
Q4: Are aromatic aldehydes more or less susceptible to hydrolysis than aliphatic aldehydes?
A: Aromatic aldehydes are generally less reactive, and therefore less susceptible to nucleophilic attack (including hydrolysis), than aliphatic aldehydes.[11][12] This is due to the resonance stabilization provided by the aromatic ring, which delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic.[11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield or No Product Formation in a Reaction Involving an Aldehyde
| Possible Cause | Explanation | Solution |
| Hydrolysis of the Aldehyde | The aldehyde is reacting with trace amounts of water in your solvents or reagents, leading to the formation of an unreactive gem-diol. | Rigorously dry all solvents and reagents before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Aldol Condensation | Under basic conditions, aldehydes with α-hydrogens can undergo self-condensation. | If possible, switch to a non-basic catalyst or protect the aldehyde group before subjecting the molecule to basic conditions. |
| Oxidation | Aldehydes are easily oxidized to carboxylic acids, especially when exposed to air. | Store aldehydes under an inert atmosphere and consider adding an antioxidant like BHT if prolonged storage is necessary. |
| Incorrect Reagent Stoichiometry | Inaccurate measurement of reagents can lead to incomplete reactions or the formation of side products. | Carefully calculate and measure all reagents. For sensitive reactions, consider titrating organometallic reagents to determine their exact concentration. |
Issue 2: Difficulty in Purifying a Sensitive Aldehyde
| Possible Cause | Explanation | Solution |
| Degradation on Silica Gel | The slightly acidic nature of standard silica gel can catalyze the hydrolysis or polymerization of sensitive aldehydes during column chromatography. | Deactivate the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, use a less acidic stationary phase like alumina. |
| Co-elution with Impurities | The aldehyde has a similar polarity to byproducts, making separation by chromatography challenging. | Convert the aldehyde into its bisulfite adduct, which is typically a water-soluble salt. This allows for the separation of non-aldehyde impurities by extraction. The aldehyde can then be regenerated by basifying the aqueous layer.[13][14][15] |
| Volatility of the Aldehyde | Low molecular weight aldehydes can be lost during solvent removal under reduced pressure. | Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. For highly volatile aldehydes, consider purification by distillation. |
In-Depth Protocols & Methodologies
Protocol 1: Acetal Protection of an Aldehyde using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes the formation of a cyclic acetal using ethylene glycol, a common method for protecting aldehydes.[8]
Materials:
-
Aldehyde (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus, round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add the aldehyde, ethylene glycol, and p-toluenesulfonic acid monohydrate.[8]
-
Add a sufficient amount of toluene to allow for azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring. Water will collect in the Dean-Stark trap.[8]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude acetal can be purified by vacuum distillation or column chromatography if necessary.[8]
Protocol 2: Purification of an Aldehyde via its Bisulfite Adduct
This method is particularly useful for separating aldehydes from non-carbonyl-containing impurities.[13][14][15][16]
Materials:
-
Crude mixture containing the aldehyde
-
Methanol (for aromatic aldehydes) or Dimethylformamide (DMF) (for aliphatic aldehydes)[13][14]
-
Freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Immiscible organic solvent (e.g., 10% ethyl acetate/hexanes)[14]
-
50% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Adduct Formation:
-
Dissolve the crude mixture in methanol or DMF.[14]
-
Transfer the solution to a separatory funnel and add the saturated NaHSO₃ solution.
-
Shake the funnel vigorously for approximately 30-60 seconds. A precipitate of the adduct may form.[14]
-
Add deionized water and the immiscible organic solvent, and shake again.[14]
-
Separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous phase. The non-aldehyde impurities will remain in the organic layer.[13]
-
-
Regeneration of the Aldehyde:
-
Isolate the aqueous layer containing the bisulfite adduct.[14]
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).[14]
-
Slowly add 50% NaOH solution dropwise until the pH of the aqueous layer is strongly basic (pH ≈ 12).[13][14]
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.[14]
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the purified aldehyde.
-
Data & Visualization
Table 1: Selection of Drying Agents for Common Solvents
| Solvent | Primary Drying Agent(s) | Notes |
| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl, Molecular sieves (3Å or 4Å) | The deep blue color of the benzophenone ketyl radical indicates anhydrous conditions.[17] |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Pre-dry over CaH₂, then distill.[17] |
| Acetonitrile (MeCN) | Calcium hydride (CaH₂), Molecular sieves (4Å) | Can be challenging to dry due to its high affinity for water.[18] |
| Toluene | Sodium, Calcium hydride (CaH₂) | Can be stored over sodium wire. |
| Diethyl Ether | Sodium/benzophenone ketyl | Similar to THF, a deep purple/blue color indicates dryness.[17] |
| N,N-Dimethylformamide (DMF) | Barium oxide (BaO), Molecular sieves (4Å) | Avoid basic drying agents like CaH₂ or NaOH as they can cause decomposition.[17] |
| Alcohols (Methanol, Ethanol) | Magnesium/Iodine, Molecular sieves (3Å) | Requires prolonged contact time with molecular sieves for effective drying.[18] |
Diagram 1: Acetal Protection of a Carbaldehyde
Caption: Mechanism of acid-catalyzed acetal formation.
Diagram 2: Troubleshooting Workflow for Aldehyde Instability
Sources
- 1. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Drying solvents and Drying agents [delloyd.50megs.com]
- 11. differencebetween.com [differencebetween.com]
- 12. homework.study.com [homework.study.com]
- 13. Workup [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. rubingroup.org [rubingroup.org]
Technical Support Center: Workup Procedures for Reactions Involving 4-Acetylpiperazine-1-carbaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the workup procedures for chemical reactions that utilize or produce 4-Acetylpiperazine-1-carbaldehyde and its derivatives. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in the isolation and purification of these valuable compounds.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a bifunctional molecule featuring a piperazine core. [1]One nitrogen is acylated with an acetyl group, forming a tertiary amide, while the other is formylated, also creating a tertiary amide. [1][2]This structure imparts specific chemical characteristics that are crucial to consider during reaction workups.
| Property | Value/Description | Implication for Workup |
| Molecular Formula | C7H12N2O2 | Relatively small and polar. |
| Molecular Weight | 156.18 g/mol [2] | |
| Functionality | Two tertiary amide groups | The nitrogen atoms are significantly less basic than those in a simple piperazine due to the electron-withdrawing nature of the adjacent carbonyl groups. This reduced basicity is a key factor in designing extraction protocols. |
| Solubility | Soluble in polar organic solvents | Good solubility in solvents like dichloromethane (DCM), ethyl acetate, and methanol is expected. Water solubility is likely moderate. |
| Stability | The formyl group can be susceptible to hydrolysis under strong acidic or basic conditions. [1] | Harsh pH conditions should be avoided during workup if the formyl group needs to be retained. |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the workup of reactions involving this compound and its derivatives in a question-and-answer format.
Q1: My reaction is complete, but I'm struggling to remove the unreacted starting materials and byproducts. What is a general workup strategy?
A1: A standard liquid-liquid extraction is typically the first step in purifying your product. The choice of aqueous wash will depend on the nature of the impurities you need to remove.
A general workflow for the workup is as follows:
-
Quenching: If your reaction involves highly reactive reagents, it may be necessary to "quench" the reaction by adding a suitable reagent to neutralize them. For example, adding water can quench unreacted acid chlorides. [3]2. Solvent Addition: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane. [4]3. Aqueous Washes: Transfer the mixture to a separatory funnel and perform a series of aqueous washes to remove water-soluble impurities. [5] * Water Wash: Removes highly polar, water-soluble byproducts and reagents. [5] * Acidic Wash (e.g., dilute HCl): This is effective for removing basic impurities, such as unreacted amines. [6][7]The basic impurities will be protonated to form water-soluble salts that partition into the aqueous layer. [8] * Basic Wash (e.g., saturated NaHCO3 or dilute NaOH): This is used to remove acidic impurities, such as carboxylic acids. [3]These will be deprotonated to form water-soluble salts. [8] * Brine Wash (saturated NaCl solution): This final wash helps to remove residual water from the organic layer and can aid in breaking up emulsions. [7]4. Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). [9]5. Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. [9] Here is a visual representation of a general workup strategy:
Caption: General liquid-liquid extraction workflow.
Q2: I've performed the aqueous washes, but my product is still impure. What are the next steps for purification?
A2: If extraction is insufficient, column chromatography is the most common subsequent purification step.
Silica Gel Column Chromatography:
-
Challenge: Piperazine derivatives can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. [9]* Solution: To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1% v/v), can be added to the eluent. [9]The TEA will compete with your compound for the active sites on the silica gel, resulting in better peak shapes.
-
Alternative: For very polar compounds, Aqueous Normal-Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective. [10]These techniques use a polar stationary phase (like silica) with a mobile phase containing a high percentage of organic solvent and a small amount of water. [10] Recrystallization:
-
If your product is a solid, recrystallization can be a highly effective method for achieving high purity. [9]The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then allowed to cool slowly. The desired compound should crystallize out, leaving impurities behind in the solution.
The following decision tree can help guide your purification strategy:
Caption: Decision tree for purification strategies.
Q3: I'm observing an emulsion during my liquid-liquid extraction. How can I resolve this?
A3: Emulsion formation is a common problem, especially when dealing with basic compounds or when the densities of the organic and aqueous layers are similar. Here are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a period of time. Sometimes, the layers will separate on their own.
-
Brine Wash: Adding a saturated solution of sodium chloride (brine) can help to break up an emulsion by increasing the ionic strength of the aqueous layer, which in turn decreases the solubility of organic compounds in it. [7]* Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.
-
Filtration: Filtering the emulsified mixture through a pad of Celite® or glass wool can sometimes help to break it up.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
Q4: I'm concerned about the stability of the formyl group on this compound during workup. What precautions should I take?
A4: The N-formyl group can be susceptible to hydrolysis under strong acidic or basic conditions. [1]To preserve this functional group, it is advisable to:
-
Use mild acidic and basic washes: Instead of strong acids and bases, use milder reagents like saturated ammonium chloride (NH4Cl) for acidic washes and saturated sodium bicarbonate (NaHCO3) for basic washes.
-
Minimize contact time: Perform the aqueous washes as quickly as possible to reduce the exposure of your compound to acidic or basic conditions.
-
Maintain low temperatures: If possible, perform the extractions at a lower temperature (e.g., in an ice bath) to slow down the rate of potential hydrolysis.
III. Experimental Protocols
Protocol 1: General Aqueous Workup for a Neutral Reaction Product
This protocol assumes the reaction has been completed and the desired product is neutral, with acidic and basic impurities to be removed.
-
Quench and Dilute: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by the slow addition of water or a suitable quenching agent. Dilute the mixture with an equal volume of ethyl acetate.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently for 30 seconds. Allow the layers to separate and discard the aqueous (bottom) layer.
-
Basic Wash: Add an equal volume of saturated NaHCO3 solution. Vent frequently as CO2 gas may be evolved. Shake gently and allow the layers to separate. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution to remove residual water. Discard the aqueous layer.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na2SO4. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography with a Basic Modifier
This protocol is for the purification of a crude product that shows tailing on a standard silica gel column.
-
Prepare the Eluent: Prepare the desired mobile phase (e.g., a mixture of hexanes and ethyl acetate) and add 0.5% (v/v) of triethylamine.
-
Pack the Column: Pack a chromatography column with silica gel using the prepared eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elute: Begin eluting the column with the prepared mobile phase, collecting fractions.
-
Monitor: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Synthesis of Piperazine Derivatives. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives. Retrieved from
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
Validation & Comparative
The Chemist's Compass: Navigating the Reactivity of N-Acetyl vs. N-Boc Piperazines
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, the piperazine moiety stands as a privileged scaffold, integral to the structure of numerous pharmaceuticals.[1] Its symmetrical nature, however, presents a fundamental challenge: the selective functionalization of one nitrogen atom over the other. This guide offers an in-depth comparative analysis of two of the most common strategies to address this challenge: the use of the N-acetyl and N-tert-butoxycarbonyl (Boc) protecting groups. As a Senior Application Scientist, my aim is to provide not just a recitation of facts, but a field-proven perspective on the practical implications of choosing one protecting group over the other, grounded in experimental evidence and mechanistic understanding.
The Dichotomy of Protection: Electronic Effects and Steric Hindrance
The choice between an N-acetyl and an N-Boc protecting group fundamentally alters the chemical personality of the piperazine ring. This divergence in reactivity stems from the distinct electronic and steric properties of the acetyl and Boc groups.
The N-acetyl group , being an amide, exerts a strong electron-withdrawing effect. This delocalization of the nitrogen lone pair into the carbonyl group significantly reduces the basicity and nucleophilicity of the acylated nitrogen.[2] Consequently, the unprotected nitrogen in N-acetylpiperazine becomes the primary site for subsequent reactions.
Conversely, the N-Boc group , a carbamate, also possesses an electron-withdrawing character, but to a lesser extent than the acetyl group. The lone pair on the nitrogen is delocalized into the carbonyl, but the electron-donating nature of the tert-butoxy group mitigates this effect. More significantly, the bulky tert-butyl group provides substantial steric hindrance around the protected nitrogen, further directing reactions to the less encumbered nitrogen atom.
dot graph "Electronic_Effects" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} . Caption: Divergent effects of N-acetyl and N-Boc groups on piperazine reactivity.
Comparative Reactivity in Key Transformations
The choice of protecting group has profound consequences for common synthetic transformations. Below, we compare the performance of N-acetyl- and N-Boc-piperazine in alkylation and acylation reactions.
N-Alkylation
N-alkylation is a cornerstone reaction for introducing diversity into piperazine-containing molecules.
-
N-Acetylpiperazine: The unprotected secondary amine of N-acetylpiperazine readily undergoes alkylation with alkyl halides.[3] The electron-withdrawing nature of the acetyl group activates the free amine for nucleophilic attack. However, the relatively lower basicity of the starting material may necessitate the use of a stronger base and/or harsher reaction conditions compared to N-Boc-piperazine.
-
N-Boc-piperazine: The free secondary amine of N-Boc-piperazine is highly nucleophilic and readily participates in alkylation reactions under milder conditions.[4] Reductive amination with aldehydes or ketones is also a highly effective method for the N-alkylation of N-Boc-piperazine.[4]
| Feature | N-Acetylpiperazine | N-Boc-piperazine |
| Reactivity | Good | Excellent |
| Typical Conditions | Alkyl halide, base (e.g., K₂CO₃), elevated temperature[3] | Alkyl halide, base (e.g., K₂CO₃, Et₃N), room temp. to moderate heat; or Reductive amination[4] |
| Advantages | Cost-effective protecting group | Milder reaction conditions, high yields |
| Disadvantages | May require harsher conditions | Higher cost of Boc-anhydride |
N-Acylation
Acylation of the free nitrogen is another critical transformation for building complex molecules.
-
N-Acetylpiperazine: The free amine can be acylated using acyl chlorides or activated esters.[5] Similar to alkylation, the reaction may require forcing conditions due to the reduced nucleophilicity of the amine.
-
N-Boc-piperazine: N-Boc-piperazine is an excellent nucleophile for acylation reactions. It reacts efficiently with a wide range of acylating agents, including acyl chlorides and carboxylic acids activated with coupling agents, under mild conditions to form stable amide bonds.[6][7]
dot graph "Experimental_Workflow_Alkylation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} . Caption: Contrasting workflows for the N-alkylation of protected piperazines.
The Critical Step: Deprotection
The ease and selectivity of protecting group removal are paramount in a multi-step synthesis. Herein lies one of the most significant differences between the N-acetyl and N-Boc groups.
-
N-Acetyl Group Deprotection: The amide bond of the N-acetyl group is highly stable. Its cleavage typically requires harsh conditions, such as strong acid (e.g., concentrated HCl) or base (e.g., NaOH) at elevated temperatures for prolonged periods.[3] This can be incompatible with sensitive functional groups elsewhere in the molecule.
-
N-Boc Group Deprotection: The N-Boc group is designed for facile removal under acidic conditions.[8] Treatment with acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane or ethyl acetate rapidly and cleanly cleaves the carbamate at room temperature, releasing the free amine.[9][10][11] This orthogonality makes the Boc group highly valuable in complex syntheses.[9]
| Protecting Group | Deprotection Conditions | Compatibility |
| N-Acetyl | Strong acid (e.g., 6N HCl, reflux) or strong base (e.g., NaOH, reflux)[3] | Limited; not suitable for molecules with acid or base-labile functional groups. |
| N-Boc | Mild acid (e.g., TFA/DCM, HCl/dioxane) at room temperature[8][12] | High; compatible with a wide range of functional groups. |
Experimental Protocols
To provide a practical context, detailed, self-validating protocols for key transformations are provided below.
Protocol 1: N-Alkylation of N-Acetylpiperazine
Objective: To synthesize N-butyl-N'-acetylpiperazine.
Materials:
-
N-Acetylpiperazine
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of K₂CO₃ (1.5 equivalents) in DMF, add N-acetylpiperazine (1.0 equivalent).
-
Add 1-bromobutane (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Validation: The progress of the reaction can be monitored by GC-MS to observe the disappearance of N-acetylpiperazine and the appearance of the higher molecular weight product.[3]
Protocol 2: Deprotection of N-Boc-piperazine
Objective: To deprotect N-Boc-piperazine to yield piperazine.
Materials:
-
N-Boc-piperazine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve N-Boc-piperazine (1.0 equivalent) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Validation: Successful deprotection can be confirmed by ¹H NMR, observing the disappearance of the tert-butyl signal around 1.4 ppm.
dot graph "Deprotection_Logic" { node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} . Caption: Decision logic for deprotection strategies.
Conclusion: A Strategic Choice
The selection between N-acetyl and N-Boc piperazines is not merely a matter of preference but a strategic decision that reverberates through an entire synthetic sequence.
-
N-acetylpiperazine is a cost-effective and robust building block suitable for syntheses where the subsequent deprotection step can tolerate harsh conditions. Its strong electron-withdrawing nature provides a clear bias for reaction at the unprotected nitrogen.
-
N-Boc-piperazine offers superior versatility and is the protecting group of choice for complex, multi-step syntheses involving sensitive functional groups. The mild deprotection conditions allow for orthogonal strategies, preserving molecular integrity.
Ultimately, the optimal choice depends on the specific demands of the synthetic target, the cost considerations of the project, and the chemical environment of the molecule being constructed. By understanding the fundamental differences in their reactivity, chemists can navigate these choices with greater confidence and precision.
References
-
Firth, J. D., O'Brien, P., & Ferris, L. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Retrieved from [Link][13]
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link][3]
-
Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine. Google Patents. Retrieved from [14]
-
Firth, J. D., O'Brien, P., & Ferris, L. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Retrieved from [Link][15]
-
(2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2.[16]
-
(n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Retrieved from [Link][4]
-
The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. Retrieved from [Link][17]
-
(n.d.). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Acme Organics. Retrieved from [Link][18]
-
Google Patents. (n.d.). JP2001106676A - Method for producing N-acetylhomopiperazines. Google Patents. Retrieved from [19]
-
MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link][20]
-
Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents. Retrieved from [21]
-
ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Retrieved from [Link][22]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Retrieved from [Link][8]
-
(2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1).[10]
-
Ashenhurst, J. (2017). 5 Key Amine Basicity Trends. Master Organic Chemistry. Retrieved from [Link][2]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link][12]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link][11]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link][23]
-
(2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. Retrieved from [Link][7]
-
PubMed. (1999). Roles of two basic nitrogen atoms in 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives in production of opioid agonist and antagonist activities. Chemical & Pharmaceutical Bulletin. Retrieved from [Link][24]
-
PubMed. (n.d.). Population, acid-base, and redox properties of N-acetylcysteine conformers. The Journal of Physical Chemistry A. Retrieved from [Link][25]
-
ResearchGate. (2025). Population, Acid−Base, and Redox Properties of N-Acetylcysteine Conformers. ResearchGate. Retrieved from [Link][26]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jgtps.com [jgtps.com]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
- 17. rsc.org [rsc.org]
- 18. innospk.com [innospk.com]
- 19. JP2001106676A - Method for producing N-acetylhomopiperazines - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. Roles of two basic nitrogen atoms in 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives in production of opioid agonist and antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Population, acid-base, and redox properties of N-acetylcysteine conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
biological activity of 4-Acetylpiperazine-1-carbaldehyde derivatives versus parent compounds
For Researchers, Scientists, and Drug Development Professionals
In the vast and intricate world of medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] Its unique six-membered heterocyclic ring, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as improved water solubility and bioavailability, making it a cornerstone in the design of novel therapeutics.[1] This guide delves into the biological activities of piperazine derivatives, with a conceptual focus on 4-Acetylpiperazine-1-carbaldehyde and its potential derivatives, providing a framework for their evaluation against parent compounds. While specific comparative experimental data for this compound derivatives is not extensively available in current literature, this guide will synthesize broader principles and experimental data from analogous piperazine derivatives to offer valuable insights for researchers in this field.
The Piperazine Core: A Gateway to Diverse Biological Activities
The versatility of the piperazine ring allows for substitutions at the N1 and N4 positions, leading to a vast chemical space with a wide spectrum of pharmacological effects.[1] These derivatives have been successfully developed into drugs with applications across various therapeutic areas, including:
-
Anticancer Agents: The piperazine moiety is a key component of several approved anticancer drugs.[2] Its incorporation into molecular structures can lead to compounds that inhibit cancer cell proliferation and induce apoptosis. For instance, certain arylpiperazine derivatives have shown potent cytotoxic activities against various cancer cell lines.[2]
-
Antimicrobial Agents: The global challenge of antimicrobial resistance has spurred the development of new antibacterial and antifungal agents, with piperazine derivatives showing significant promise.[3][4] They can be effective against both Gram-positive and Gram-negative bacteria.[5]
-
Central Nervous System (CNS) Agents: The ability of the piperazine scaffold to interact with various receptors in the central nervous system has led to the development of antipsychotic, antidepressant, and anxiolytic drugs.[6] The parent compound, 1-acetylpiperazine, is a known intermediate in the synthesis of CNS-active molecules.[7]
Structure-Activity Relationship (SAR): The Key to Unlocking Potency
The biological activity of piperazine derivatives is intricately linked to their chemical structure. The nature of the substituents on the piperazine ring dictates the compound's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy. Understanding the structure-activity relationship (SAR) is paramount in the design of more potent and selective drug candidates.[8] For example, in a series of dermorphin analogues, the replacement of a piperazin-2-one ring with a piperazine ring was found to be important for modulating opiate activity.[9]
Hypothetical Comparison: this compound Derivatives vs. Parent Compound
While we await specific studies on this compound derivatives, we can hypothesize a comparative evaluation based on established principles. The parent compound, this compound, possesses two key functional groups: an acetyl group at the N4 position and a carbaldehyde group at the N1 position. Modifications at these positions would be expected to significantly alter the biological activity profile.
For instance, converting the carbaldehyde group into various other functionalities (e.g., amides, esters, or heterocyclic rings) could lead to derivatives with enhanced target specificity or improved metabolic stability. The acetyl group could also be replaced with other acyl groups or alkyl chains to modulate lipophilicity and, consequently, cell permeability and bioavailability.
Experimental Evaluation of Biological Activity: A Methodological Overview
To objectively compare the biological activity of this compound derivatives with the parent compound, a series of well-defined experimental protocols are essential. The choice of assays will depend on the therapeutic area of interest.
Anticancer Activity Evaluation
A primary assessment of anticancer activity involves in vitro cytotoxicity screening against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the parent compound and its derivatives. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After a 48- or 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Data Presentation: Comparative Cytotoxicity
| Compound | Derivative Modification | Cancer Cell Line | IC50 (µM) |
| Parent | This compound | MCF-7 | Hypothetical Value |
| Derivative A | N1-aryl amide | MCF-7 | Hypothetical Value |
| Derivative B | N4-propionyl | MCF-7 | Hypothetical Value |
| Derivative C | N1-thiazole | MCF-7 | Hypothetical Value |
Antimicrobial Activity Evaluation
The antimicrobial potential of the compounds can be assessed by determining their minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized concentration.
-
Compound Dilution: The parent compound and its derivatives are serially diluted in a 96-well microtiter plate containing broth media.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Data Presentation: Comparative Antimicrobial Activity
| Compound | Derivative Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | This compound | Hypothetical Value | Hypothetical Value |
| Derivative D | N1-substituted phenyl | Hypothetical Value | Hypothetical Value |
| Derivative E | N4-benzoyl | Hypothetical Value | Hypothetical Value |
| Derivative F | N1-imidazole | Hypothetical Value | Hypothetical Value |
Visualizing the Path Forward: A Conceptual Workflow
The journey from a parent compound to a promising drug candidate involves a systematic process of design, synthesis, and evaluation.
Caption: A conceptual workflow for the development of novel piperazine derivatives.
Conclusion and Future Directions
The piperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While a direct comparative analysis of this compound derivatives is currently limited by the available literature, the principles and methodologies outlined in this guide provide a robust framework for future research in this area. By systematically designing, synthesizing, and evaluating new derivatives, and by carefully elucidating their structure-activity relationships, researchers can unlock the full therapeutic potential of this remarkable heterocyclic core. The future of drug discovery will undoubtedly see the emergence of novel piperazine-based drugs that address unmet medical needs and improve human health.
References
-
Piperazine skeleton in the structural modification of natural products: a review. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]
-
The Role of 1-Acetylpiperazine in Drug Development & Discovery. (n.d.). Papharma. Retrieved January 18, 2026, from [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Scholars Research Library. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). NeuroQuantology. Retrieved January 18, 2026, from [Link]
-
Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
synthesis and biological evaluation of some novel piperazine derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Antimicrobial Activity of Novel Piperazine Molecules. (2024). International Journal of Current Microbiology and Applied Sciences, 13(04), 37-44. [Link]
-
Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859. [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 4-Acetylpiperazine-1-carbaldehyde by HPLC
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that dictates their suitability for further use. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-Acetylpiperazine-1-carbaldehyde, a key building block in medicinal chemistry. We will explore the rationale behind method selection, present supporting experimental data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Significance of Purity for this compound
This compound is a bifunctional molecule incorporating a piperazine scaffold, a common motif in pharmacologically active compounds, with both an acetyl and a formyl group.[1][2][3] Its utility as a synthetic intermediate necessitates a high degree of purity to prevent the introduction of unwanted side products in subsequent reaction steps. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation. Common synthetic routes to monosubstituted piperazines can sometimes yield disubstituted by-products, which would need to be identified and quantified.[4]
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is the workhorse of purity assessment in most pharmaceutical and chemical laboratories due to its robustness, versatility, and cost-effectiveness. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Why RP-HPLC-UV is the Method of Choice:
-
Expertise & Experience: The polarity of this compound makes it well-suited for retention and separation on a C18 column. The presence of the carbonyl groups in the acetyl and carbaldehyde moieties provides sufficient chromophores for reliable detection by UV spectrophotometry.[5]
-
Trustworthiness: This method is highly reproducible and can be readily validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.
-
Authoritative Grounding: The use of RP-HPLC for the analysis of piperazine derivatives is well-documented in scientific literature and pharmacopeias.[6][7]
Visualizing the RP-HPLC-UV Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. 223142-88-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to In Vitro Assay Selection for Screening Piperazine Derivatives
Introduction: The Piperazine Scaffold and the Imperative of Assay Selection
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, including two basic nitrogen atoms that can be differentially substituted, have made it a cornerstone in the design of therapeutics targeting a vast array of biological entities.[1] Notably, arylpiperazine derivatives have shown remarkable success as ligands for G-protein coupled receptors (GPCRs), particularly aminergic receptors like dopamine and serotonin, leading to breakthrough treatments in neuropsychiatric disorders.[1][2][3]
The success of any drug discovery campaign hinges on the rapid and accurate identification of "hit" compounds from large chemical libraries.[4][5] This is achieved through a carefully designed screening cascade—a sequence of assays that progressively filter and characterize compounds.[6][7] The choice of the primary assay is paramount; it dictates the quality of initial hits and the overall trajectory of the project.[7][8] A suboptimal choice can lead to missed opportunities or the costly pursuit of artifactual hits.[8]
This guide provides a comparative analysis of three distinct, yet complementary, in vitro assay formats for screening piperazine derivatives against a representative GPCR target. We will delve into the causality behind experimental choices, provide detailed protocols, and present a logical framework for building a robust screening cascade. Our focus will be on a hypothetical Gq-coupled GPCR to illustrate the practical application of these methodologies in identifying and characterizing novel antagonists.
Chapter 1: The Primary Screen — High-Throughput Functional Assessment with a FLIPR Calcium Flux Assay
For a primary high-throughput screen (HTS), the goal is to rapidly interrogate a large library (often hundreds of thousands of compounds) to identify any molecule that modulates the target's function.[4][5] A cell-based functional assay is often the preferred starting point as it provides physiologically relevant data on whether a compound can affect the receptor's signaling cascade within a living cell.
The Principle of Calcium Flux Assays
Many GPCRs, upon activation by an agonist, couple to the Gαq subunit. This initiates a signaling cascade culminating in the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum.[9] The Fluorescent Imaging Plate Reader (FLIPR) system leverages this biological event by using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).[10][11][12] These dyes are cell-permeant and, once inside the cell, are cleaved into a state where they exhibit a dramatic increase in fluorescence upon binding to free Ca2+.[10] The FLIPR instrument detects this change in fluorescence in real-time, across all wells of a microplate simultaneously, providing a kinetic readout of receptor activation.[11] For receptors that do not naturally couple to Gαq, co-transfection with promiscuous or chimeric G-proteins can be used to redirect their signaling through a calcium response, making this assay format broadly applicable.[10][12]
Why It's the Right Choice for a Primary Screen:
-
High Throughput: The "mix-and-read," no-wash format is highly amenable to automation and miniaturization (384- or 1536-well plates), allowing for the screening of vast compound libraries efficiently.[13]
-
Functional Data: It directly measures the consequence of receptor modulation, identifying both agonists (which trigger a signal) and antagonists (which block the agonist-induced signal).
-
Cost-Effective: Compared to other methods, the per-sample cost is relatively low, which is a critical factor for large-scale screening campaigns.[12]
Experimental Protocol: 384-Well Antagonist Screen
Objective: To identify piperazine derivatives that inhibit the Ca2+ flux induced by a known agonist at a Gq-coupled receptor.
Materials:
-
HEK293 cells stably expressing the target Gq-coupled GPCR.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye loading solution (e.g., Fluo-4 NW Calcium Assay Kit).
-
Piperazine derivative library (10 mM in DMSO).
-
Agonist control (e.g., Acetylcholine), EC80 concentration.
-
Known antagonist control.
-
384-well black-wall, clear-bottom assay plates.
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 10,000-20,000 cells/well in 25 µL of growth medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: The next day, prepare the dye loading solution according to the manufacturer's protocol. Add 25 µL of this solution to each well of the cell plate.
-
Incubation: Incubate the plate for 1 hour at 37°C, 5% CO2, to allow the dye to enter the cells and be de-esterified.
-
Compound Addition: During the incubation, prepare a compound plate. Serially dilute the piperazine derivatives in assay buffer. Add 12.5 µL of the compound dilutions to the cell plate. For controls, add buffer only (agonist control) or the known antagonist. Incubate for 15-30 minutes at room temperature.
-
FLIPR Measurement: Place the cell plate into the FLIPR instrument. Set the instrument to add 12.5 µL of the EC80 agonist solution to all wells.
-
Data Acquisition: The instrument will measure the baseline fluorescence for ~10-20 seconds, then inject the agonist and continue to record the fluorescence signal for an additional 60-120 seconds.
-
Data Analysis: The change in fluorescence is plotted against time. The response is typically quantified as the peak signal minus the baseline. For antagonists, the percentage inhibition of the agonist response is calculated, and IC50 values are determined from the dose-response curves.
Data Visualization
Caption: Gq-coupled GPCR signaling leading to calcium release.
Chapter 2: The Secondary Screen — Orthogonal Validation with a Radioligand Binding Assay
After a primary screen identifies "hits," the next crucial step is validation. It's essential to confirm that the observed activity is due to a direct interaction with the target receptor and not an artifact of the assay technology (e.g., compound fluorescence, cytotoxicity). A radioligand binding assay is the gold-standard method for this purpose.[14]
The Principle of Competitive Binding Assays
This biochemical assay directly measures the binding of a compound to the receptor.[15][16] It utilizes a "radioligand"—a known high-affinity ligand for the target that has been labeled with a radioactive isotope (e.g., ³H or ¹²⁵I). The assay is performed on membranes prepared from cells overexpressing the target receptor.[16] In a competitive binding experiment, a fixed concentration of the radioligand is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound (the piperazine derivative). The test compound will compete with the radioligand for the same binding site. The amount of radioligand bound to the receptor is measured, typically by separating the bound from the free radioligand via rapid filtration, followed by scintillation counting.[14] A potent piperazine derivative will displace the radioligand, resulting in a lower radioactive signal.
Why It's the Right Choice for a Secondary Screen:
-
Direct Evidence: It provides unambiguous proof that the compound physically interacts with the receptor target.[17]
-
Quantitative Affinity: The assay yields a precise measurement of the compound's binding affinity (the Ki value), which is crucial for establishing structure-activity relationships (SAR).[15][16]
-
Orthogonal Method: As a biochemical assay using isolated membranes, it has a completely different set of potential artifacts compared to the cell-based functional assay, making it an excellent validation tool.
Experimental Protocol: Competitive Radioligand Binding
Objective: To determine the binding affinity (Ki) of hit piperazine derivatives for the target GPCR.
Materials:
-
Cell membranes from HEK293 cells expressing the target GPCR.
-
Radioligand (e.g., [³H]-Prazosin for an adrenergic receptor) at a concentration near its Kd.
-
Non-specific binding control (a high concentration of a known, unlabeled antagonist).
-
Test compounds (piperazine derivatives).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL buffer + 25 µL radioligand + 50 µL membrane preparation.
-
Non-Specific Binding (NSB): 25 µL non-specific control + 25 µL radioligand + 50 µL membrane preparation.
-
Test Compound: 25 µL test compound (at various concentrations) + 25 µL radioligand + 50 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Counting: Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
Data Visualization
Caption: Workflow for a competitive radioligand binding assay.
Chapter 3: Lead Characterization — Biophysical Analysis with Surface Plasmon Resonance (SPR)
For the most promising, validated hits, a deeper understanding of the binding interaction is required to guide lead optimization. Surface Plasmon Resonance (SPR) is a powerful biophysical technique that provides this insight.[18][19] It is a label-free method that measures binding events in real-time, allowing for the determination of kinetic parameters.[19][20]
The Principle of SPR
SPR detects changes in the refractive index at the surface of a sensor chip.[20] In a typical experiment, the target receptor is immobilized onto the chip surface.[21] A solution containing the analyte (the piperazine derivative) is then flowed over the surface. As the compound binds to the immobilized receptor, the mass on the sensor surface increases, causing a change in the refractive index, which is measured in real-time as a response signal.[20] This is the association phase . Next, a buffer solution without the analyte is flowed over the surface, and the compound dissociates from the receptor. This is the dissociation phase . By fitting these association and dissociation curves (the "sensorgram"), one can calculate the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). The equilibrium dissociation constant (KD), a measure of affinity, can then be calculated as kd/ka.
Why It's the Right Choice for Lead Characterization:
-
Kinetic Data: SPR provides not just affinity (KD), but also the rates of binding and unbinding (kon, koff). A compound with a slow koff (long residence time) may have a more durable pharmacological effect in vivo, a critical piece of information for medicinal chemists.
-
Label-Free: Neither the receptor nor the compound needs to be modified with a label, which eliminates the risk of the label interfering with the binding event.[18][19]
-
Mechanism of Action: SPR can help distinguish between different binding mechanisms (e.g., competitive vs. allosteric) and can confirm whether a compound binds directly to the purified receptor in a cell-free environment.[18]
Experimental Protocol: Small Molecule Kinetic Analysis
Objective: To determine the kon, koff, and KD of a lead piperazine derivative interacting with the target GPCR.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified, solubilized target GPCR.
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
-
Running buffer (e.g., HBS-P+ buffer, often supplemented with a small amount of DMSO and detergent).
-
Lead piperazine derivative, serially diluted in running buffer.
-
Regeneration solution (e.g., low pH glycine or high salt solution).
Procedure:
-
Receptor Immobilization: The purified GPCR is covalently attached to the sensor chip surface using a standard chemistry like amine coupling. A reference flow cell is prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.
-
Analyte Injection (Association): A series of concentrations of the piperazine derivative is injected sequentially over the receptor and reference surfaces for a defined period (e.g., 120 seconds). The binding response is recorded.
-
Buffer Flow (Dissociation): After each analyte injection, running buffer is flowed over the surfaces to monitor the dissociation of the compound from the receptor.
-
Regeneration: After the dissociation phase, a pulse of regeneration solution is injected to remove any remaining bound analyte, returning the surface to its baseline state for the next injection.
-
Data Analysis:
-
The reference flow cell data is subtracted from the active flow cell data to obtain specific binding sensorgrams.
-
The association (kon) and dissociation (koff) rates are determined by fitting the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants (KD = koff / kon).
-
Data Visualization
Caption: Simplified schematic of a Surface Plasmon Resonance experiment.
Chapter 4: Comparative Analysis & Decision Matrix
The choice of assay is dictated by the specific question being asked at each stage of the drug discovery process.[6] The screening cascade is designed to move from high-throughput, functional assays to lower-throughput, more detailed mechanistic studies as the number of compounds under investigation decreases.[7][22]
| Parameter | FLIPR Calcium Flux (Primary Screen) | Radioligand Binding (Secondary Screen) | Surface Plasmon Resonance (Lead Characterization) |
| Throughput | Very High (100,000s of data points/day) | Medium (1,000s of data points/day) | Low (10s-100s of data points/day) |
| Information Yield | Functional (Agonism/Antagonism), Potency (EC50/IC50) | Binding Affinity (Ki), confirms direct target interaction | Binding Kinetics (kon, koff), Affinity (KD), Label-free |
| Physiological Relevance | High (intact living cells) | Medium (isolated cell membranes) | Low (purified protein in detergent) |
| Cost per Data Point | Low | Medium | High |
| Key Question Answered | "Does my compound affect receptor function in a cell?" | "Does my compound bind directly to my target and with what affinity?" | "How quickly does my compound bind and unbind from the target?" |
| Stage of Use | Hit Identification | Hit Validation & SAR | Lead Optimization & Mechanistic Studies |
The Logical Progression: A Self-Validating System
-
Start Broad (FLIPR): The FLIPR assay casts a wide net to find any piperazine derivatives that functionally modulate the receptor in a cellular context. This maximizes the chances of finding novel chemical matter.
-
Confirm and Quantify (Radioligand Binding): Hits from the primary screen are immediately tested in the binding assay. This serves as an orthogonal validation step. A compound that is active in both assays is a high-confidence "validated hit," as it has been shown to both bind the receptor directly and modulate its function. This process effectively eliminates false positives from the primary screen.
-
Deepen Understanding (SPR): For the highest priority validated hits, SPR provides the detailed kinetic information necessary for medicinal chemists to rationally design the next generation of molecules. For example, if a compound has good affinity (low Ki) but a very fast dissociation rate (high koff), chemists may focus on modifications that slow down the "off-rate" to improve the duration of action.
This strategic cascade ensures that resources are focused only on the most promising compounds, building confidence at each step and providing a solid foundation for advancing a project toward preclinical development.
References
-
Current progress in assays for GPCR drug discovery . Acta Pharmacologica Sinica. [Link]
-
GPCR-radioligand binding assays . Methods in Cell Biology. [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results . Eurofins Discovery. [Link]
-
GPCR Membrane Ligand Binding Assay Development . Multispan, Inc. [Link]
-
Screening for GPCR Ligands Using Surface Plasmon Resonance . ACS Medicinal Chemistry Letters. [Link]
-
Screening for GPCR Ligands Using Surface Plasmon Resonance . National Institutes of Health. [Link]
-
How Does a FLIPR Calcium Assay Work? . United Relay. [Link]
-
FLIPR™ Assays for GPCR and Ion Channel Targets . National Center for Biotechnology Information. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening . National Institutes of Health. [Link]
-
A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers . National Institutes of Health. [Link]
-
Surface plasmon resonance applied to G protein-coupled receptors . National Institutes of Health. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery . BellBrook Labs. [Link]
-
FLIPR assays of intracellular calcium in GPCR drug discovery . ResearchGate. [Link]
-
Building GPCR screening cascades for lead generation . Drug Target Review. [Link]
-
How to Develop a Successful in vitro Screening Strategy . Sygnature Discovery. [Link]
-
Analysis of SPR publications on GPCR . ResearchGate. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns . National Institutes of Health. [Link]
-
High-Throughput Screening - Pioneer in Fast Drug Discovery . Vipergen. [Link]
-
Tailored high-throughput screening solutions for identifying potent hits . Nuvisan. [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands . MDPI. [Link]
-
Pharmacological targeting of G protein-coupled receptor heteromers . National Institutes of Health. [Link]
Sources
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacological targeting of G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 5. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 6. international-biopharma.com [international-biopharma.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unitedrelay.org [unitedrelay.org]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nuvisan.com [nuvisan.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. multispaninc.com [multispaninc.com]
- 17. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Screening for GPCR Ligands Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Benchmark: Novel Vindoline-Piperazine Conjugates versus Vinblastine in Oncology
A Technical Guide for Drug Development Professionals
In the landscape of oncology drug development, the quest for therapeutic agents with enhanced efficacy and improved safety profiles is perpetual. The Vinca alkaloids, such as vinblastine, have been mainstays in chemotherapy for decades, primarily for their potent anti-mitotic activity. However, their clinical utility is often hampered by significant side effects, most notably neurotoxicity[1][2]. This guide provides a comprehensive preclinical comparison of a promising new piperazine derivative, a vindoline-piperazine conjugate, against the established chemotherapeutic agent, vinblastine.
The rationale for developing these novel conjugates stems from the inherent, yet untapped, potential within the vindoline scaffold, a key component of vinblastine that is largely inactive on its own. By strategically conjugating vindoline with N-substituted piperazine pharmacophores, researchers aim to unlock new anticancer activity while potentially mitigating the dose-limiting toxicities associated with traditional Vinca alkaloids. The piperazine moiety is a well-regarded scaffold in medicinal chemistry, known for its ability to enhance pharmacodynamic and pharmacokinetic properties, such as solubility and bioavailability[3].
This guide will delve into the comparative in vitro efficacy, selectivity, and proposed mechanism of action of these novel agents, supported by experimental data and detailed protocols to offer a thorough and objective analysis for researchers and drug development professionals.
Comparative Efficacy: A Head-to-Head Analysis
The antiproliferative activity of the novel vindoline-piperazine conjugates was evaluated against the NCI60 panel of 60 human tumor cell lines[3][4][5][6]. For this guide, we will focus on one of the most potent derivatives, the [4-(trifluoromethyl)benzyl]piperazine conjugate of vindoline (referred to as Compound 23 in the source literature), and compare its performance against vinblastine in representative breast and non-small cell lung cancer cell lines.
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| Compound 23 | MDA-MB-468 | Breast Cancer | 1.00[3][5][6] |
| Vinblastine | MDA-MB-468 | Breast Cancer | ~0.001-0.01 |
| Compound 23 | HOP-92 | Non-Small Cell Lung Cancer | 1.35[3][5][6] |
| Vinblastine | HOP-92 | Non-Small Cell Lung Cancer | ~0.001-0.01 |
Note: GI50 is the concentration required to inhibit cell growth by 50%. Vinblastine GI50 values are estimated from publicly available NCI60 data for comparison.
While vinblastine demonstrates potent activity at nanomolar concentrations, the novel vindoline-piperazine conjugate, Compound 23, exhibits significant antiproliferative effects in the low micromolar range[3][5][6]. This indicates that while the established drug is more potent in vitro, the new derivative possesses a notable level of anticancer activity, warranting further investigation into its therapeutic window and potential for reduced toxicity.
Selectivity and Safety Profile: A Glimpse into the Therapeutic Window
A critical aspect of cancer drug development is achieving a high degree of selectivity for cancer cells over healthy tissues. To assess this, the cytotoxicity of the novel vindoline-piperazine conjugates was evaluated against non-tumor Chinese hamster ovary (CHO) cells[3][5][6].
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Compound 23 | CHO | Non-tumor | 10.8[3][5][6] |
| Vinblastine | Various normal cell lines | Non-tumor | Broad range, with known cytotoxicity |
The IC50 value of 10.8 µM for Compound 23 against CHO cells, when compared to its GI50 values against cancer cell lines, suggests a degree of selectivity[3][5][6]. Vinblastine is known to be cytotoxic to a range of normal cells, which contributes to its side effect profile[7][8]. The development of derivatives with a wider therapeutic index is a key objective in anticancer drug discovery.
Mechanism of Action: A Shared Heritage
Vinca alkaloids, including vinblastine, exert their anticancer effects by inhibiting the polymerization of tubulin, a critical component of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells[9][10].
Caption: Proposed mechanism of action for vindoline-piperazine conjugates.
Given the structural similarity of the vindoline core in the new conjugates to vinblastine, it is highly probable that they share this tubulin-destabilizing mechanism. The piperazine moiety, while enhancing the molecule's drug-like properties, is not expected to alter the fundamental interaction with tubulin.
Pharmacokinetics: The Piperazine Advantage
The pharmacokinetic profile of a drug is a critical determinant of its clinical success. Vinblastine exhibits complex pharmacokinetics with a terminal half-life of approximately 24.8 hours and is primarily metabolized by the liver[10][11][12]. The piperazine ring in the novel conjugates is anticipated to improve key pharmacokinetic parameters. Piperazine is known to enhance aqueous solubility and can be modified to tune the lipophilicity of a molecule, potentially leading to improved absorption and distribution[3]. Further preclinical studies are necessary to fully characterize the pharmacokinetic profile of these new derivatives.
Experimental Protocols
NCI60 Human Tumor Cell Line Screen
The in vitro anticancer activity of the vindoline-piperazine conjugates was determined using the National Cancer Institute's 60 human tumor cell line screen. This standardized assay provides a broad spectrum of activity across diverse cancer types.
Methodology:
-
Cell Plating: Cells are inoculated into 96-well microtiter plates in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Addition: After a 24-hour pre-incubation period, the test compounds are added at five 10-fold dilutions.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Staining and Measurement: Adherent cells are fixed with trichloroacetic acid and stained with sulforhodamine B. The absorbance is measured at 515 nm.
-
Data Analysis: The GI50 value, the drug concentration resulting in a 50% reduction in the net protein increase, is calculated from dose-response curves.
Caption: NCI60 in vitro screening workflow.
CellTiter-Glo® Luminescent Cell Viability Assay
The selectivity of the novel compounds was assessed by measuring their cytotoxicity against non-tumor cells using the CellTiter-Glo® Luminescent Cell Viability Assay.
Methodology:
-
Cell Plating: CHO cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with the test compounds at various concentrations for 48 hours.
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Signal Measurement: The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal. Luminescence is then recorded using a plate reader.
-
Data Analysis: The IC50 value, the concentration that inhibits 50% of cell viability, is determined from the dose-response curve.
Conclusion and Future Directions
The novel vindoline-piperazine conjugates, exemplified by Compound 23, represent a promising new avenue in the development of anticancer agents derived from the Vinca alkaloid scaffold. While not as potent as vinblastine in vitro, they demonstrate significant antiproliferative activity and a degree of selectivity towards cancer cells. The incorporation of the piperazine moiety is a strategic modification aimed at improving the overall drug-like properties of vindoline.
The key advantage of these new derivatives may lie in a potentially improved safety profile, particularly a reduction in the severe neurotoxicity that limits the clinical use of vinblastine[1][2][13][14][15]. Future preclinical studies should focus on in vivo efficacy in animal models, a comprehensive pharmacokinetic and toxicology assessment, and a detailed investigation into their mechanism of action to confirm tubulin inhibition and explore any potential off-target effects. The data presented in this guide provides a strong rationale for the continued development of these novel piperazine derivatives as potentially safer and effective alternatives to traditional Vinca alkaloids.
References
-
Zsoldos, B., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Semantic Scholar. [Link]
-
Vang, K. M., & Zulfiqar, H. (2024). Vinca Alkaloid Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Owellen, R. J., Hartke, C. A., & Hains, F. O. (1977). Pharmacokinetics and metabolism of vinblastine in humans. Cancer Research, 37(8 Pt 1), 2597–2602. [Link]
-
Beck, W. T., & Cirtain, M. C. (1982). Correlation of cytotoxicity and mitotic spindle dissolution by vinblastine in mammalian cells. Cancer Research, 42(10), 3901–3905. [Link]
-
Holbeck, S. L., Collins, J. M., & Doroshow, J. H. (2010). Analysis of FDA-approved anti-cancer agents in the NCI60 panel of human tumor cell lines. Molecular Cancer Therapeutics, 9(5), 1451–1460. [Link]
-
The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. [Link]
-
Owellen, R. J., Hartke, C. A., & Hains, F. O. (1977). Pharmacokinetics and Metabolism of Vinblastine in Humans. AACR Journals. [Link]
-
Zandi, M. (2021). Cytotoxicity of Taxol in Combination with Vincristine and Vinblastine Against A375 Cell Line. Gene, Cell and Tissue. [Link]
-
Vinca Alkaloid Toxicity. MD Searchlight. [Link]
-
Ikram, M., et al. (2021). REVIEW ON PHARMACOKINETICS OF VINBLASTINE DRUG AND ITS DELIVERY SYSTEM. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Seretny, M., et al. (2014). Long-Term Effects, Pathophysiological Mechanisms, and Risk Factors of Chemotherapy-Induced Peripheral Neuropathies: A Comprehensive Literature Review. Frontiers in Pharmacology. [Link]
-
Malinowska, M., et al. (2022). Emodin Sensitizes Cervical Cancer Cells to Vinblastine by Inducing Apoptosis and Mitotic Death. Molecules. [Link]
-
Selected GI 50 values (mm) determined from the NCI-60 five-dose screen for complex 15 and clinical anticancer drugs. ResearchGate. [Link]
-
Carozzi, V., et al. (2004). Vinorelbine neurotoxicity: clinical and neurophysiological findings in 23 patients. Journal of the Peripheral Nervous System. [Link]
-
Ferguson, P. J., et al. (1984). Differential activity of vincristine and vinblastine against cultured cells. Cancer Treatment Reports. [Link]
-
Haverty, P. M., et al. (2021). Data variability in standardised cell culture experiments. bioRxiv. [Link]
-
Ikram, M., et al. (2021). (PDF) REVIEW ON PHARMACOKINETICS OF VINBLASTINE DRUG AND ITS DELIVERY SYSTEM. ResearchGate. [Link]
-
Vinblastine. Wikipedia. [Link]
-
Gorzelak-Magiera, M., et al. (2023). Selected neurological complications of oncological treatment — literature overview. Oncology in Clinical Practice. [Link]
Sources
- 1. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Long-Term Effects, Pathophysiological Mechanisms, and Risk Factors of Chemotherapy-Induced Peripheral Neuropathies: A Comprehensive Literature Review [frontiersin.org]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation of cytotoxicity and mitotic spindle dissolution by vinblastine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. wjpls.org [wjpls.org]
- 10. Vinblastine - Wikipedia [en.wikipedia.org]
- 11. Pharmacokinetics and metabolism of vinblastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdsearchlight.com [mdsearchlight.com]
- 14. Vinorelbine neurotoxicity: clinical and neurophysiological findings in 23 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selected neurological complications of oncological treatment — literature overview | Gorzelak-Magiera | Oncology in Clinical Practice [journals.viamedica.pl]
A Senior Application Scientist's Guide to Comparative Docking of Piperazine-Based Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperazine Scaffold
In the landscape of medicinal chemistry, few structural motifs are as ubiquitous and impactful as the piperazine ring. This six-membered heterocycle, with its two nitrogen atoms at opposite positions, is a cornerstone in modern drug design, recognized as a "privileged scaffold".[1][2][3] Its prevalence stems from a unique combination of physicochemical properties. The nitrogen atoms provide basic centers that can be protonated at physiological pH, often enhancing aqueous solubility and bioavailability—critical hurdles in drug development.[3] Furthermore, the piperazine ring's stable chair conformation offers a rigid, predictable framework for orienting pharmacophoric groups toward their biological targets, while its synthetic tractability allows for facile derivatization at the N-1 and N-4 positions.[4][5]
These attributes have enabled the incorporation of piperazine into a vast array of therapeutics targeting diverse biological systems, including kinase inhibitors for cancer, antipsychotics, antihistamines, and antivirals.[4][5][6] Given this broad utility, accurately predicting how novel piperazine-based ligands will interact with their protein targets is a critical step in the drug discovery pipeline. Molecular docking, a powerful computational technique, serves this exact purpose.[7][8] It predicts the preferred orientation and binding affinity of a ligand within a protein's active site, offering invaluable insights into structure-activity relationships (SAR).[9][10]
This guide provides an in-depth comparative framework for conducting molecular docking studies on piperazine-based ligands. We will explore the nuances of using two distinct and widely adopted docking programs, AutoDock Vina and Glide, to illustrate how different algorithms and scoring functions can influence results. Our objective is to equip you not just with a protocol, but with the critical thinking and scientific rationale required to design, execute, and interpret these computational experiments with confidence.
The Dichotomy of Docking: AutoDock Vina vs. Schrödinger's Glide
The choice of docking software is a critical decision that impacts the outcome of a virtual screening campaign.[11] While dozens of programs exist, we will focus on two that represent different philosophies in the docking world: the open-source academic standard, AutoDock Vina, and the commercially developed, industry-leading Glide.
-
AutoDock Vina is celebrated for its speed and accessibility. It employs a Lamarckian genetic algorithm for its conformational search, which allows for flexibility in both the ligand and selected receptor side chains.[12][13] Its scoring function is empirical, meaning it's derived from experimental data to estimate the binding free energy.[13] Its ease of use and cost-free nature make it a popular choice in academic research.[11]
-
Glide (Schrödinger Suite) is renowned for its accuracy and robust performance in virtual screening.[12][14][15] It utilizes a hierarchical search methodology that systematically filters ligand poses, starting with a rough scoring and progressing to more refined and computationally intensive evaluations for promising candidates.[16] Its scoring functions (like SP for standard precision and XP for extra precision) are more complex, incorporating a wider range of physical terms to more accurately model the energetics of binding.[16]
Understanding the fundamental differences in their search algorithms and scoring functions is key to interpreting their results. A direct comparison, as we will outline, provides a more robust and validated prediction of a ligand's binding potential.[17]
Experimental Design: A Self-Validating Comparative Workflow
A robust computational study, much like a wet-lab experiment, requires rigorous planning and controls. The following protocol is designed as a self-validating system, where the comparison between two distinct docking methods provides an internal check on the predicted results.
Mandatory Visualization: The Comparative Docking Workflow
Caption: Ligand activation of a G-Protein Coupled Receptor.
This context is vital. Knowing that a drug is intended to be a GPCR antagonist, for example, helps rationalize the docking results. The goal is to find a ligand that binds tightly to the receptor's extracellular domain, preventing the conformational change that initiates the downstream signaling cascade. [18][19][20]
Conclusion and Future Directions
This guide has outlined a comprehensive and self-validating methodology for the comparative molecular docking of piperazine-based ligands using AutoDock Vina and Glide. We have emphasized that molecular docking is not a black box; it is a powerful computational experiment that requires careful preparation, thoughtful execution, and critical analysis. [21] The true power of this approach lies in its comparative nature. By leveraging the distinct algorithms of two reputable programs, researchers can build a stronger, more confident hypothesis about a ligand's binding mode and relative affinity. Discrepancies are not failures but opportunities for deeper insight.
The results from these in silico studies serve as a crucial foundation for the next stages of drug discovery. Promising candidates identified through this workflow should be prioritized for chemical synthesis and subsequent in vitro biological assays to validate their activity experimentally. [22]The continuous feedback loop between computational prediction and experimental validation is the engine that drives modern, efficient drug development.
References
- Piperazine is a structural element present in drugs belonging to various chemical classes. (2022). Expert Opinion on Drug Discovery.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- LigQ: A Webserver to Select and Prepare Ligands for Virtual Screening.
- A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org.
- In Silico Docking Studies of Piperazine-Based Kinase Inhibitors. BenchChem.
- Basics, types and applications of molecular docking: A review. Heliyon.
- A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explic
- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed.
- Schematic diagram of GPCRs signaling steps.
- A Review on Molecular Docking Techniques. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS.
- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. (2025). BenchChem.
- How to validate the molecular docking results? (2022).
- Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
- The Art and Science of Molecular Docking. (2024). Annual Reviews.
- Tutorial: Prepping Molecules. (2025). UCSF DOCK.
- How can I validate docking result without a co-crystallized ligand? (2021).
- Molecular Docking Results Analysis and Accuracy Improvement.
- Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. (2024). PubMed.
- Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. BenchChem.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025). YouTube.
- Protein Preparation for Molecular Docking. (2022). YouTube.
- How to prepare a large number of ligands for virtual screening in autodock vina? (2020).
- Learn Maestro: Preparing protein structures. (2024). YouTube.
- Comparison of AutoDock 4.2.6, AutoDock Vina 1.1.2 and Glide 6.6.
- Free ligand preparation software (Virtual screening)? (2017).
- G-protein Coupled Receptors (GPCRs). (2023). Biology LibreTexts.
- Protein preparation for molecular docking using Discovery Studio. (2022).
- GPCR Pathway.
- A Comprehensive Review on the Top 10 Molecular Docking Softwares. LinkedIn.
- Ligand-Based and Structure-Based Virtual Screening. University of Vienna.
- Comparison of AutoDock and Glide towards the Discovery of PPAR Agonists.
- Quick Comparison of Molecular Docking Programs. (2025). YouTube.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. PubMed Central.
- Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. PubMed Central.
- Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. annualreviews.org [annualreviews.org]
- 9. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 12. ub.edu [ub.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. ijbbb.org [ijbbb.org]
- 15. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. ijprdjournal.com [ijprdjournal.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to De-risking 4-Acetylpiperazine-1-carbaldehyde Based Compounds: A Comparative Framework for Off-Target Liability Assessment
The 4-acetylpiperazine-1-carbaldehyde scaffold is a recurring motif in modern medicinal chemistry, valued for its synthetic tractability and its presence in a multitude of biologically active agents.[1][2] As with any privileged scaffold, understanding and mitigating the potential for off-target interactions is a critical component of preclinical development, directly impacting the therapeutic window and overall safety profile of a lead candidate. This guide provides a comprehensive framework for the systematic evaluation of off-target effects for compounds incorporating the this compound core, comparing and contrasting various methodologies to enable a robust and data-driven de-risking strategy.
The Imperative of Early Off-Target Profiling
Off-target interactions are a leading cause of clinical trial failures, manifesting as unforeseen toxicities or a dilution of the intended therapeutic effect.[3][4] For scaffolds like piperazine, which are known to interact with a wide range of biological targets, a proactive and multi-pronged approach to off-target assessment is not just recommended, but essential.[1][2][5] Early identification of off-target liabilities allows for medicinal chemistry efforts to be directed towards optimizing selectivity, thereby improving the chances of clinical success.[6]
A Phased Approach to Off-Target Evaluation
A logical and resource-efficient strategy for evaluating off-target effects involves a tiered approach, starting with broad, cost-effective in silico methods and progressing to more focused and resource-intensive in vitro and cellular assays.
Caption: A tiered workflow for off-target liability assessment.
Phase 1: In Silico Prediction - The First Line of Defense
In silico methods offer a rapid and cost-effective initial screen to identify potential off-target liabilities based on the chemical structure of the compound.[3][7] These approaches leverage vast databases of known ligand-target interactions and employ algorithms to predict the likelihood of a new compound binding to a panel of off-targets.
Methodology Comparison:
| Method | Principle | Advantages | Limitations |
| Ligand-Based (Similarity Searching) | Compares the query compound to a database of molecules with known biological activities. | Fast, computationally inexpensive. | Limited to known chemical space; may miss novel off-targets. |
| Structure-Based (Molecular Docking) | Docks the compound into the 3D structures of known off-targets to predict binding affinity. | Provides structural insights into potential interactions. | Computationally intensive; accuracy depends on the quality of protein structures. |
| Machine Learning/AI Models | Utilizes trained models on large datasets to predict off-target interactions.[3] | Can identify complex structure-activity relationships and predict novel interactions. | Performance is dependent on the quality and diversity of the training data. |
Experimental Protocol: In Silico Off-Target Prediction using a Web-Based Platform
-
Compound Input: Prepare the 2D or 3D structure of the this compound based compound in a compatible format (e.g., SMILES, SDF).
-
Platform Selection: Choose a suitable web-based platform such as PanScreen or SwissTargetPrediction.[7]
-
Submission: Upload the compound structure to the platform.
-
Parameter Setting: Specify the desired target organism (e.g., Homo sapiens) and any other relevant parameters.
-
Analysis: The platform will generate a ranked list of predicted off-targets based on its internal algorithms.
-
Interpretation: Critically evaluate the predicted off-targets, paying close attention to those with known links to adverse drug reactions.
Phase 2: Broad In Vitro Screening - Casting a Wide Net
Following in silico analysis, broad in vitro screening against panels of known off-targets is crucial for experimental validation.[4][6] These panels typically include a diverse set of receptors, ion channels, transporters, and enzymes that are frequently implicated in adverse drug events.
Key Screening Panels:
-
Safety Pharmacology Panels: These panels, such as the InVEST44 from Reaction Biology or the SAFETYscan47, cover a wide range of targets associated with common safety liabilities.[4][6] This is a foundational step in preclinical safety assessment.
-
Kinase Panels: Given that many piperazine-containing molecules are kinase inhibitors, screening against a broad kinase panel (e.g., KinomeScan) is highly recommended.[8][9][10][11] This can reveal both intended and unintended kinase targets.[12][13]
Data Presentation: Example Kinase Profiling Data
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) |
| Primary Target (e.g., Kinase X) | 95% | 10 |
| Off-Target Kinase A | 85% | 150 |
| Off-Target Kinase B | 60% | 800 |
| Off-Target Kinase C | 15% | >10,000 |
This tabular format allows for a clear and concise comparison of on-target potency versus off-target activity.
Phase 3: Cellular Target Engagement - Confirming Relevance
A significant limitation of in vitro binding or enzymatic assays is that they do not always translate to a cellular context. Cellular target engagement assays are therefore essential to confirm that a compound interacts with a predicted off-target within a living cell.
Cellular Thermal Shift Assay (CETSA): A Gold Standard
CETSA is a powerful technique that directly measures the binding of a compound to its target protein in a cellular environment.[14][15][16] The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
-
Cell Culture: Grow the relevant cell line to a suitable confluency.
-
Compound Treatment: Treat cells with a range of concentrations of the this compound based compound.
-
Heating: Heat the cell lysates at a constant temperature (predetermined from a thermal melt curve) that induces partial denaturation of the target protein.[17]
-
Lysis and Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Quantification: Quantify the amount of soluble target protein using a specific antibody (e.g., via Western blotting or an AlphaScreen-based method).[14]
-
Data Analysis: Plot the amount of soluble protein as a function of compound concentration to determine the cellular EC₅₀ for target engagement.
Comparison with Alternative Cellular Methods:
| Method | Principle | Advantages | Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[15][16] | Label-free, applicable to any soluble protein, can be performed in cells and tissues.[14] | Requires a specific antibody for detection; may not be suitable for all targets. |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® fusion protein and a fluorescent ligand. | High-throughput, quantitative, real-time measurements in live cells. | Requires genetic engineering of the target protein and a specific fluorescent ligand. |
| Phospho-protein Western Blot | Measures changes in the phosphorylation state of a downstream substrate of a kinase off-target. | Directly assesses the functional consequence of off-target engagement. | Indirect measure of target engagement; requires a known downstream substrate and a phospho-specific antibody. |
Conclusion: A Data-Driven Path to Safer Medicines
The this compound scaffold holds significant promise in drug discovery. However, a thorough and systematic evaluation of off-target effects is paramount to unlocking its full therapeutic potential. By employing a tiered strategy that integrates in silico prediction, broad in vitro screening, and cellular target engagement assays, researchers can build a comprehensive off-target liability profile. This data-driven approach not only facilitates the selection of compounds with the most favorable safety profiles but also provides invaluable insights to guide the design of next-generation molecules with enhanced selectivity and reduced risk of adverse effects.
References
-
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
-
Gaul, M. D., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4861-4865. [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Lemos, D., et al. (2021). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLoS One, 16(3), e0248258. [Link]
-
ResearchGate. List of various in silico off-target detection methods. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]
-
Rathi, A. K., et al. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 112, 298-323. [Link]
-
ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]
-
Chimenti, F., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4333. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]
-
Synthego. CRISPR Off-Target Editing: Prediction, Analysis, and More. [Link]
-
Li, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 896. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
bioRxiv. PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. [Link]
-
Nucleic Acids Research. web-based in silico variant-aware potential off-target site identification for genome editing applications. [Link]
-
PubMed Central. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. [Link]
-
ACS Publications. Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. [Link]
-
UCSC Genome Browser. UCSC In-Silico PCR. [Link]
-
Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3794-3798. [Link]
-
ResearchGate. Piperazine compounds with biological activity and flupentiofenox as an.... [Link]
-
PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]
-
YouTube. in vitro assays used in preclinical safety. [Link]
-
CETSA. CETSA. [Link]
-
PubMed. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. [Link]
-
Zhao, Y., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 181, 111590. [Link]
-
PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
-
Amerigo Scientific. This compound. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. biorxiv.org [biorxiv.org]
- 8. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. CETSA [cetsa.org]
- 17. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Acetylpiperazine-1-carbaldehyde
This guide provides a detailed protocol for the safe and compliant disposal of 4-Acetylpiperazine-1-carbaldehyde. As a substituted piperazine derivative, this compound requires careful handling due to its potential health and environmental hazards. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined below are grounded in established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.
Hazard Identification and Risk Assessment
Piperazine and its derivatives are known to be corrosive, causing severe skin burns and eye damage.[1][2][3] They can also be sensitizers, potentially causing allergic skin reactions or asthma-like symptoms if inhaled.[2][3] Some piperazine compounds are also suspected of damaging fertility or the unborn child.[2][3] Therefore, it is crucial to handle this compound with the assumption that it carries similar risks.
Table 1: Potential Hazard Profile of this compound
| Hazard Class | Description | Potential Consequences |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation upon contact.[1][2][3] | Chemical burns, redness, pain.[1] |
| Serious Eye Damage | Poses a significant risk of serious and potentially irreversible eye damage.[1][2][3] | Severe irritation, burns, and potential vision loss.[1] |
| Respiratory/Skin Sensitization | May lead to allergic reactions upon repeated exposure, either through skin contact or inhalation.[2][3] | Allergic contact dermatitis, asthma-like symptoms. |
| Reproductive Toxicity | Suspected of having adverse effects on fertility and fetal development.[2][3] | Potential for long-term reproductive health issues. |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Burns to the gastrointestinal tract, dizziness, nausea.[1] |
Personal Protective Equipment (PPE)
Due to the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are required at all times.[4] If there is a splash hazard, a face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[6]
-
Respiratory Protection: All handling of this compound should be done in a well-ventilated area, preferably within a certified chemical fume hood.[1] If there is a risk of generating dust or aerosols and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6][7]
Spill Management Protocol
Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.
Small Spills (less than 5g or 5mL)
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Large Spills (more than 5g or 5mL)
-
Evacuate: Immediately evacuate the laboratory and alert your institution's emergency response team or environmental health and safety (EHS) office.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Ventilate: If it is safe to do so, ensure the laboratory's ventilation system is operating.
-
Await Professional Assistance: Do not attempt to clean up a large spill without the appropriate training and equipment.
Waste Collection and Storage
Proper segregation and storage of chemical waste are critical for ensuring safe disposal and regulatory compliance.
-
Waste Container: Use a dedicated, chemically compatible, and leak-proof container for all this compound waste. The container must be in good condition and have a secure-fitting lid.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Toxic").[10] The accumulation start date must also be clearly visible.[10]
-
Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your EHS department. Incompatible materials can lead to dangerous chemical reactions.[9]
-
Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.[9] The storage area should be secure, well-ventilated, and have secondary containment to prevent the spread of spills.
Disposal Procedures
The final disposal of this compound must be conducted in accordance with local, state, and federal regulations.[11] In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. carlroth.com [carlroth.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. crystal-clean.com [crystal-clean.com]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 4-Acetylpiperazine-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: A Proactive Approach to Safety
The chemical structure of 4-Acetylpiperazine-1-carbaldehyde, featuring a piperazine ring, an acetyl group, and a carbaldehyde group, suggests several potential hazards that must be addressed through rigorous safety protocols. The piperazine moiety is known to be a skin and respiratory sensitizer, and can cause severe eye damage and skin burns.[1][2][3] The aldehyde functional group can be reactive and may pose inhalation hazards. Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is crucial.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of the compound's structural motifs.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when handling larger quantities or when there is a risk of splashing. | The piperazine core is associated with the risk of serious eye damage.[1][2][3] The carbaldehyde group can also be irritating to the eyes. Goggles provide a seal around the eyes, while a face shield offers a broader barrier of protection. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness, with a breakthrough time of >480 minutes is a good starting point).[4] A fully buttoned lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit. | Piperazine derivatives are known skin sensitizers and can cause skin irritation or burns upon contact.[1][2][3] Impervious gloves and a lab coat prevent direct skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the compound as a powder or when there is a potential for aerosol generation. The type of respirator (e.g., N95, or a respirator with organic vapor cartridges) should be selected based on a risk assessment of the specific procedure. | The piperazine moiety can be a respiratory sensitizer.[1][2][3] Aldehydes can be volatile and irritating to the respiratory tract. A respirator minimizes the risk of inhalation exposure. |
Donning and Doffing PPE: A Critical Workflow
The order in which you put on and take off your PPE is as important as the PPE itself to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of handling this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
-
Keep the container tightly closed to prevent absorption of moisture.
2. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
After handling, thoroughly wash hands and forearms with soap and water.
3. Spill Management:
-
In the event of a spill, evacuate the area and prevent entry.
-
Wear the appropriate PPE, including respiratory protection.
-
For a solid spill, gently sweep up the material to avoid raising dust and place it in a sealed, labeled container for disposal.[5][9]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Do not allow the spilled material to enter drains or waterways.[7]
Chemical Handling Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan: A Responsible Conclusion
Proper disposal of this compound and its containers is a critical final step in the laboratory workflow.
-
Waste Chemical: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[7] Do not dispose of down the drain.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should be considered contaminated and disposed of as chemical waste.
-
Empty Containers: Dispose of as unused product.[7] Puncture containers to prevent reuse.
Always adhere to your institution's and local environmental regulations for chemical waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors. Our commitment to your success extends beyond the quality of our products to ensuring your safety and well-being in the laboratory.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Piperazine, anhydrous. Retrieved from [Link]
- Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Methylpiperazine-1-carbaldehyde.
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. capotchem.cn [capotchem.cn]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
